molecular formula C12H19N3O4 B7888691 Boc-his(1-ME)-OH

Boc-his(1-ME)-OH

Cat. No.: B7888691
M. Wt: 269.30 g/mol
InChI Key: UCKFPCXOYMKRSO-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Boc-His(1-Me)-OH, also known as N-BOC-N-IM-1-methyl-L-histidine (CAS Number: 61070-20-0), is a chemically modified derivative of the amino acid L-histidine, specifically designed for use in peptide synthesis. This compound features two key protective modifications: a tert-butoxycarbonyl (Boc) group on the alpha-amino function and a methyl group on the imidazole (Im) nitrogen (tau-nitrogen or Nτ) of the histidine side chain . With a molecular formula of C12H19N3O4 and a molecular weight of 269.30 g/mol, this building block is critical for preventing side reactions during solid-phase and solution-phase peptide synthesis, particularly those involving the reactive imidazole ring . The presence of the Nτ-methyl group can also influence the hydrogen-bonding capacity and basicity of the histidine residue, making it a valuable tool for studying protein structure and function, and for creating peptides with enhanced stability or modified biological activity. The compound is characterized by several identifiers, including MDL number MFCD00076944 and a defined InChIKey . It is typically stored at -15°C to maintain stability . This product is intended for research and development applications as a chemical reagent. It is labeled "For Research Use Only (RUO)" and is strictly not for medicinal, household, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2S)-3-(1-methylimidazol-4-yl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19N3O4/c1-12(2,3)19-11(18)14-9(10(16)17)5-8-6-15(4)7-13-8/h6-7,9H,5H2,1-4H3,(H,14,18)(H,16,17)/t9-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCKFPCXOYMKRSO-VIFPVBQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CN(C=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CN(C=N1)C)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to Boc-His(1-Me)-OH and Boc-His(3--Me)-OH: A Comparative Analysis for Peptide Synthesis and Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of peptide chemistry and therapeutic peptide development, the precise control over the chemical properties of amino acid building blocks is paramount. Histidine, with its unique imidazole side chain, plays critical roles in biological activity, often acting as a proton shuttle, a metal ligand, or a key component of a pharmacophore. Chemical modification of the imidazole ring, specifically through methylation, offers a powerful tool to modulate a peptide's physicochemical properties, stability, and biological function. This guide provides a comprehensive, in-depth comparison of two critical regioisomers of N-α-Boc-protected methylated histidine: Boc-L-His(1-Me)-OH and Boc-L-His(3-Me)-OH . We will dissect their structural nuances, analytical differentiation, synthetic considerations, and functional implications, providing researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in their synthetic and research endeavors.

The Core Distinction: Structure and Nomenclature

The fundamental difference between these two compounds lies in the position of the methyl group on the imidazole ring of the histidine side chain. The imidazole ring contains two nitrogen atoms, which are designated by IUPAC nomenclature as N-π (pros, 'near' the side chain) and N-τ (tele, 'far' from the side chain).

  • Boc-His(1-Me)-OH , also known as Boc-His(π-Me)-OH , has the methyl group on the N-π nitrogen. This is the nitrogen atom closer to the amino acid backbone.

  • Boc-His(3-Me)-OH , also known as Boc-His(τ-Me)-OH , has the methyl group on the N-τ nitrogen, the one further from the backbone.[1]

This seemingly subtle structural difference has profound consequences for the molecule's electronic properties, steric profile, and its ability to engage in intermolecular interactions.

G cluster_0 Boc-His(1-Me)-OH (π-methylation) cluster_1 Boc-His(3-Me)-OH (τ-methylation) a b

Caption: Chemical structures of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH isomers.

Impact on Physicochemical Properties

The position of the methyl group fundamentally alters the electronic nature of the imidazole ring.

  • Basicity and pKa: The N-τ nitrogen is generally more basic than the N-π nitrogen. Methylation at N-τ in Boc-His(3-Me)-OH permanently occupies this more basic site, leaving the less basic N-π nitrogen available for protonation. Conversely, methylation at N-π in Boc-His(1-Me)-OH leaves the more basic N-τ nitrogen free. This results in a significant difference in the pKa of the remaining imidazole nitrogen.

  • Hydrogen Bonding: A critical consequence of methylation is the elimination of a hydrogen bond donor at the site of methylation. When incorporated into a peptide, a His(1-Me) residue can only act as a hydrogen bond acceptor at N-τ, while a His(3-Me) residue can only accept at N-π. Unmethylated histidine, by contrast, can act as both a donor and acceptor at either nitrogen, depending on the tautomeric state.

  • Steric Hindrance: The methyl group introduces steric bulk. In Boc-His(1-Me)-OH, this bulk is closer to the peptide backbone, which can potentially influence local peptide conformation. In Boc-His(3-Me)-OH, the methyl group is more distal.[2]

Analytical Differentiation: A Practical Guide

Distinguishing between the two isomers is non-trivial but essential for quality control and ensuring the correct building block is used in a synthesis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful and definitive technique for isomer identification. The chemical shifts of the imidazole ring protons and carbons are highly sensitive to the electronic environment, which is directly altered by the methyl group's position.

  • ¹H NMR: The two protons on the imidazole ring (C2-H and C5-H) will have distinct chemical shifts. Furthermore, the chemical shift of the N-methyl group itself is a key indicator. Studies on similar protected histidine derivatives have shown that nearly all proton signals in the molecule are influenced by the position of the side-chain protecting group, which can be explained by differences in intramolecular interactions like hydrogen bonding.

  • ¹³C NMR: The carbon chemical shifts of the imidazole ring (C2, C4, and C5) provide an unambiguous fingerprint for each isomer. The chemical shift difference between C4 and C5, in particular, can be a reliable marker for the coordination and substitution pattern of the imidazole ring.[3]

Nucleus Boc-His(1-Me)-OH (π-Me) Boc-His(3-Me)-OH (τ-Me) Rationale for Difference
¹H NMR (C2-H) Typically downfieldTypically upfieldThe electron-donating methyl group at the adjacent nitrogen (N1) in the π-isomer deshields the C2 proton more effectively.
¹H NMR (C5-H) Typically upfieldTypically downfieldThe methyl group at N3 in the τ-isomer has a more pronounced deshielding effect on the distal C5 proton.
¹H NMR (N-CH₃) Distinct chemical shiftDistinct chemical shiftThe local electronic and magnetic environments differ significantly between the N-π and N-τ positions.
¹³C NMR (C2) ShiftedShiftedHighly sensitive to the substitution pattern of the adjacent nitrogen atoms.
¹³C NMR (C4/C5) ShiftedShiftedThe position of the methyl group breaks the symmetry and induces distinct shifts for C4 and C5.

Note: Exact chemical shifts can vary based on solvent and concentration. The table indicates general trends.

Chromatographic Methods

The two isomers often exhibit different polarities, allowing for their separation and identification using chromatography.

  • Thin-Layer Chromatography (TLC): The isomers can show different retention factors (Rf values) on silica gel plates.

  • High-Performance Liquid Chromatography (HPLC): A well-optimized reversed-phase HPLC method can effectively separate the two isomers, providing a quantitative measure of purity and identity.

Synthesis and Application in Peptide Chemistry

The incorporation of these methylated histidine derivatives into peptides requires careful consideration of the synthetic strategy and potential side reactions.

Synthesis of the Building Blocks

The synthesis of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH typically starts from N-α-Boc-histidine. The key challenge is the regioselective methylation of the imidazole ring. Direct methylation often yields a mixture of both isomers that must be separated chromatographically.[4] Strategic approaches, such as using temporary protecting groups on one of the imidazole nitrogens, can be employed to direct methylation to the desired position, though this adds complexity to the synthesis.

Solid-Phase Peptide Synthesis (SPPS) Considerations

Both isomers are generally compatible with standard Boc- and Fmoc-based SPPS protocols.[5][6] The methyl group acts as a permanent side-chain protecting group for its respective nitrogen.

Caption: Generalized workflow for incorporating Boc-His(Me)-OH in SPPS.

A Critical Issue: Racemization

Histidine is notoriously prone to racemization during the activation step of peptide coupling. This is an intramolecular process catalyzed by the lone pair of electrons on the N-π nitrogen, which can abstract the α-proton of the activated amino acid.[7]

  • Boc-His(1-Me)-OH (π-Me): By methylating the N-π nitrogen, the catalytic base for racemization is blocked. This makes Boc-His(1-Me)-OH and its Fmoc-protected counterpart, Fmoc-His(1-Me)-OH, highly resistant to racemization during coupling. This is a significant advantage for the synthesis of high-purity peptides.[8]

  • Boc-His(3-Me)-OH (τ-Me): In this isomer, the N-π nitrogen remains unprotected and available to catalyze racemization. Therefore, the risk of epimerization during coupling is significantly higher compared to the N-π methylated version. While still an improvement over some older protecting groups, it requires more careful selection of coupling reagents (e.g., using less basic conditions or specific additives) to minimize this side reaction.[9]

Functional Consequences in Peptides and Drug Development

The choice between incorporating a 1-methylhistidine or a 3-methylhistidine residue is not merely a synthetic decision; it is a critical design element that can profoundly influence the final peptide's biological properties.[10]

  • Receptor Binding and Activity: Many peptide-receptor interactions rely on precise hydrogen bonding networks. By selectively eliminating a hydrogen bond donor at either the N-π or N-τ position, a medicinal chemist can probe the requirements of a binding pocket. For instance, if a receptor requires a hydrogen bond to the N-τ nitrogen, a peptide containing His(1-Me) would likely retain activity, while a peptide with His(3-Me) would be inactive. This has been shown to affect binding affinity and catalytic activity in enzyme mimics.[2]

  • Modulation of Metal Chelation: The imidazole side chain is a key ligand for metal ions like Zn²⁺, Cu²⁺, and Fe²⁺ in metalloproteins. Methylation alters the electronic properties and steric accessibility of the nitrogen atoms, thereby modulating the affinity and geometry of metal coordination.[11]

  • Enhanced Metabolic Stability: The methyl group can sterically hinder access by metabolic enzymes (e.g., peptidases), potentially increasing the in vivo half-life of a peptide therapeutic.[12]

  • Post-Translational Significance: In nature, histidine methylation is a known post-translational modification that regulates protein function.[10][13] For example, 3-methylhistidine is a biomarker for muscle protein breakdown, while 1-methylhistidine is primarily derived from dietary sources.[14] Using these modified residues in synthetic peptides allows researchers to mimic these natural states.

Experimental Protocols

Protocol 1: Exemplary Coupling of Boc-His(1-Me)-OH in Manual Boc-SPPS

This protocol assumes a standard Boc-SPPS strategy on a Merrifield resin.

  • Resin Preparation: Start with H-AA-Merrifield resin in a reaction vessel. Swell the resin in dichloromethane (DCM) for 30 minutes.

  • N-α-Deprotection: Treat the resin with 50% Trifluoroacetic Acid (TFA) in DCM for 2 minutes, drain, and then treat with 50% TFA in DCM for 20 minutes.

  • Washing: Wash the resin sequentially with DCM (3x), Isopropanol (2x), and DCM (3x).

  • Neutralization: Treat the resin with 10% N,N-Diisopropylethylamine (DIEA) in DCM for 2 minutes (2x). Wash with DCM (3x).

  • Amino Acid Activation: In a separate vial, dissolve Boc-His(1-Me)-OH (3 equivalents relative to resin substitution), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIEA (6 eq.) and allow the solution to pre-activate for 2-5 minutes.

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

  • Cycle Repetition: Proceed to the deprotection step for the next amino acid in the sequence.

Causality Note: Using Boc-His(1-Me)-OH is a deliberate choice to minimize the risk of racemization at the histidine residue, as the catalytically active N-π position is blocked. This ensures higher stereochemical purity in the final crude peptide.

Conclusion and Future Outlook

Boc-His(1-Me)-OH and Boc-His(3-Me)-OH are not interchangeable building blocks. The choice between them is a strategic decision with far-reaching implications for the ease of synthesis, purity, and ultimate biological function of a peptide.

  • Boc-His(1-Me)-OH is the superior choice when minimizing racemization is the highest priority, ensuring the stereochemical integrity of the final product.

  • Boc-His(3-Me)-OH is used when the specific properties of a τ-methylated imidazole are required for biological activity, for example, to block a specific hydrogen bonding site or to mimic a natural post-translational modification.

As peptide therapeutics become more complex and the demands for purity and specific activity increase, a deep understanding of the properties and applications of these isomeric building blocks is essential. Future research will likely focus on developing more efficient and regioselective synthetic routes to these compounds and further exploring their roles in creating peptides with novel therapeutic profiles.

References

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510. Available at: [Link]

  • Larsen, S.C., et al. (2021). Large-scale identification of protein histidine methylation in human cells. bioRxiv. Available at: [Link]

  • Rupa Health. (n.d.). 3-Methylhistidine. Retrieved from [Link]

  • Zhang, Y., et al. (2023). N‐methylation of histidine to tune tautomeric preferences in histidine‐heme coordination and enzyme‐mimetic catalysis. Angewandte Chemie. Available at: [Link]

  • Bachem. (2013). Insights into Peptide Chemistry Achievements by the World's Leading Independent Manufacturer of Peptides. CHIMIA, 67(12), 874-878. Available at: [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • National Institutes of Health. (2023). Histidine Nτ-methylation identified as a new posttranslational modification in histone H2A at His-82 and H3 at His-39. PubMed. Available at: [Link]

  • National Institutes of Health. (2022). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. PubMed. Available at: [Link]

  • National Institutes of Health. (n.d.). Boc-His(Boc)-OH. PubChem. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary information. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Fmoc-K O (Boc)-OH (1). Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Hong Lab MIT. (n.d.). Accurate Measurement of Methyl 13C Chemical Shifts by Solid-State NMR for the Determination of Protein Side Chain Conformation. Retrieved from [Link]

  • ACS Publications. (2000). Cross-Correlated Relaxation Enhanced 1H−13C NMR Spectroscopy of Methyl Groups in Very High Molecular Weight Proteins and Protein Complexes. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. Retrieved from [Link]

  • National Institutes of Health. (2012). A strong 13C chemical shift signature provides the coordination mode of histidines in zinc-binding proteins. PubMed. Available at: [Link]

  • Genes & Development. (2023). Putting a finger on histidine methylation. Retrieved from [Link]

  • BEVITAL AS. (n.d.). 3-Methylhistidine and 1-methylhistidine. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Boc-His(Trt)-OH. Retrieved from [Link]

  • National Institutes of Health. (2005). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. PubMed. Available at: [Link]

  • Aapptec Peptides. (n.d.). Boc-His(Boc)-OH. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, July 16). Amino Acids - pH & pKa - Titration - Part 3. YouTube. Available at: [Link]

Sources

A Deep Dive into the Dichotomy of Methylated Histidine Isomers: A Technical Guide to the Biological Roles of 1-Methylhistidine and 3-Methylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides an in-depth exploration of the distinct biological roles of two closely related histidine derivatives: 1-methylhistidine (1-MH) and 3-methylhistidine (3-MH). While structurally similar, these molecules serve as unique biomarkers with significant implications in nutritional science, clinical diagnostics, and therapeutic development. This document will dissect their synthesis, metabolism, and physiological relevance, offering a comprehensive resource for professionals in the field.

Section 1: The Foundational Distinction: Endogenous vs. Exogenous Markers

At the heart of understanding 1-MH and 3-MH lies a fundamental difference in their origins and what they represent in a biological context. 3-MH is an endogenous marker, reflecting the internal process of muscle protein breakdown.[1] In contrast, 1-MH is primarily an exogenous marker, indicative of dietary meat consumption.[2] This core distinction is the cornerstone of their application in research and clinical settings.

1.1. 3-Methylhistidine: A Window into Muscle Catabolism

3-Methylhistidine is synthesized through the post-translational methylation of histidine residues within the primary contractile proteins of skeletal muscle: actin and myosin.[1][3] This modification is a crucial step in the maturation of these proteins. When muscle tissue undergoes breakdown (catabolism), actin and myosin are degraded, releasing 3-MH into the bloodstream.[1] Importantly, once liberated, 3-MH is not reutilized for the synthesis of new proteins and is quantitatively excreted in the urine.[4] This makes urinary and plasma levels of 3-MH a direct and reliable indicator of the rate of myofibrillar protein degradation.[1]

Elevated levels of 3-MH are observed in various conditions associated with increased muscle breakdown, including:

  • Sarcopenia and Cachexia: Age-related muscle wasting (sarcopenia) and disease-associated muscle loss (cachexia) are characterized by a negative balance in muscle protein turnover, leading to elevated 3-MH excretion.[1][5]

  • Muscular Dystrophies and Myopathies: Diseases that directly affect muscle integrity result in accelerated protein degradation and consequently higher 3-MH levels.[6]

  • Trauma and Sepsis: Systemic inflammatory responses to injury or infection can trigger a hypercatabolic state, leading to significant muscle protein breakdown and a surge in 3-MH.[6]

  • Chronic Kidney Disease (CKD): In patients with CKD, elevated 3-MH can be a complex indicator, reflecting not only muscle wasting but also impaired renal clearance.[5]

1.2. 1-Methylhistidine: A Biomarker of Dietary Intake

Unlike its isomer, 1-MH is not synthesized endogenously in humans.[2] Its presence in the body is almost exclusively derived from the dietary intake of anserine, a dipeptide composed of β-alanine and 1-methylhistidine. Anserine is abundant in the muscle tissue of various animals, particularly poultry and red meat.[1] Upon consumption and digestion of meat, anserine is hydrolyzed, releasing 1-MH, which is then absorbed and subsequently excreted in the urine.[2]

The utility of 1-MH as a biomarker stems from its direct correlation with recent meat consumption.[1] This makes it an invaluable tool in nutritional epidemiology to:

  • Validate dietary questionnaires: Self-reported dietary information can be subjective and prone to error. Measuring urinary 1-MH provides an objective measure of meat intake.[7]

  • Distinguish between dietary and endogenous sources of 3-MH: In clinical studies, it is crucial to differentiate between 3-MH originating from muscle breakdown and that from meat consumption. The simultaneous measurement of 1-MH allows for this distinction.[6]

  • Assess adherence to dietary interventions: In studies requiring participants to follow specific dietary patterns (e.g., vegetarian or low-meat diets), 1-MH levels can be used to monitor compliance.

Section 2: Biochemical Pathways: Synthesis and Metabolism

The distinct biological roles of 1-MH and 3-MH are a direct consequence of their unique biochemical pathways.

2.1. The Endogenous Pathway of 3-Methylhistidine Synthesis

The synthesis of 3-MH is a post-translational modification that occurs after histidine has been incorporated into actin and myosin polypeptide chains. This process is catalyzed by a specific S-adenosyl-L-methionine (SAM)-dependent methyltransferase. Recent research has identified SET domain-containing protein 3 (SETD3) as the primary enzyme responsible for the methylation of histidine at the N-3 position in actin.[3][8] The methylation of myosin is also a post-translational event, contributing to the overall pool of 3-MH.

cluster_synthesis 3-Methylhistidine Synthesis cluster_breakdown Muscle Protein Breakdown Histidine_in_Actin_Myosin Histidine Residue in Actin/Myosin 3MH_in_Protein 3-Methylhistidine in Actin/Myosin Histidine_in_Actin_Myosin->3MH_in_Protein Methylation SAM S-adenosyl-L-methionine (SAM) SETD3 SETD3 (Methyltransferase) SAM->SETD3 SETD3->3MH_in_Protein SAH S-adenosyl-L-homocysteine (SAH) SETD3->SAH Muscle_Protein Actin/Myosin (containing 3-MH) Free_3MH Free 3-Methylhistidine Muscle_Protein->Free_3MH Proteolysis Bloodstream Bloodstream Free_3MH->Bloodstream Urine Urinary Excretion Bloodstream->Urine

Caption: Endogenous synthesis and release of 3-methylhistidine.

2.2. The Exogenous Pathway of 1-Methylhistidine

The journey of 1-MH in the human body begins with the consumption of meat containing the dipeptide anserine. The enzyme responsible for the synthesis of anserine in animals is carnosine N-methyltransferase. In humans, ingested anserine is broken down by peptidases in the gastrointestinal tract into its constituent amino acids, β-alanine and 1-MH. The enzyme METTL9 has been identified as a protein histidine methyltransferase that can methylate histidine at the N-1 position, but its primary role in humans is not the synthesis of free 1-MH for physiological functions but rather the modification of specific proteins.[9][10][11][12]

cluster_intake Dietary Intake and Metabolism of 1-Methylhistidine Meat_Intake Meat Consumption (containing Anserine) Anserine Anserine (β-alanyl-1-methylhistidine) Meat_Intake->Anserine Digestion Gastrointestinal Digestion Anserine->Digestion Free_1MH Free 1-Methylhistidine Digestion->Free_1MH Absorption Intestinal Absorption Free_1MH->Absorption Bloodstream Bloodstream Absorption->Bloodstream Urine Urinary Excretion Bloodstream->Urine

Caption: Exogenous pathway of 1-methylhistidine from dietary intake.

Section 3: Quantitative Analysis: Methodologies and Data

The accurate quantification of 1-MH and 3-MH is paramount for their use as biomarkers. Due to their isomeric nature, chromatographic separation is essential.

3.1. Analytical Techniques

3.1.1. Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS)

UPLC-MS/MS is the gold standard for the sensitive and specific quantification of 1-MH and 3-MH in biological matrices such as urine and plasma.[13][14]

Experimental Protocol: UPLC-MS/MS for Urinary 1-MH and 3-MH [13][14]

  • Sample Preparation:

    • Thaw frozen urine samples at room temperature.

    • Vortex mix the samples to ensure homogeneity.

    • Centrifuge at 10,000 x g for 10 minutes to pellet any particulate matter.

    • Prepare a working solution of an isotopic internal standard (e.g., d3-3-methylhistidine).

    • Dilute a 50 µL aliquot of the urine supernatant 1:10 with the internal standard solution in a microcentrifuge tube.

    • Vortex mix the diluted sample.

  • Chromatographic Separation:

    • UPLC System: Waters ACQUITY UPLC or equivalent.

    • Column: A reverse-phase column suitable for polar analytes, such as a Waters ACQUITY UPLC BEH HILIC column (2.1 x 100 mm, 1.7 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: A linear gradient from 95% B to 50% B over 5 minutes.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40 °C.

    • Injection Volume: 5 µL.

  • Mass Spectrometric Detection:

    • Mass Spectrometer: A triple quadrupole mass spectrometer (e.g., Waters Xevo TQ-S).

    • Ionization Mode: Positive electrospray ionization (ESI+).

    • Multiple Reaction Monitoring (MRM) Transitions:

      • 1-MH: m/z 170.1 → 126.1[13]

      • 3-MH: m/z 170.1 → 124.1[13]

      • d3-3-MH (Internal Standard): m/z 173.1 → 127.1

    • Data Analysis: Quantify the analytes by comparing the peak area ratios of the analytes to the internal standard against a standard curve.

3.1.2. Capillary Electrophoresis (CE)

Capillary electrophoresis is another powerful technique for the separation and quantification of these isomers, offering high resolution and short analysis times.[15][16][17]

Experimental Protocol: Capillary Zone Electrophoresis for Urinary 1-MH and 3-MH [16]

  • Sample Preparation:

    • Thaw and centrifuge urine samples as described for UPLC-MS/MS.

    • Dilute the urine supernatant 1:20 with deionized water.

    • Filter the diluted sample through a 0.22 µm syringe filter.

  • CE Separation:

    • CE System: Beckman P/ACE MDQ or equivalent.

    • Capillary: Fused-silica capillary (50 µm i.d., 360 µm o.d., 57 cm total length, 50 cm effective length).

    • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

    • Voltage: 20 kV.

    • Temperature: 25 °C.

    • Injection: Hydrodynamic injection at 0.5 psi for 5 seconds.

    • Detection: UV detection at 200 nm.

  • Data Analysis:

    • Identify and quantify peaks based on migration time and peak area compared to external standards.

3.2. Quantitative Data

The following tables summarize typical concentrations of 1-MH and 3-MH in various contexts.

Table 1: Typical Plasma and Urine Concentrations of 1-MH and 3-MH

AnalyteMatrixPopulationConcentration RangeReference
1-MethylhistidinePlasmaOmnivores0.5 - 15.0 µmol/L[6]
3-MethylhistidinePlasmaOmnivores2.7 - 10.0 µmol/L[6]
3-MethylhistidinePlasmaVegetariansLower than omnivores[4]
1-MethylhistidineUrineOmnivoresHigher than vegetarians[4]
3-MethylhistidineUrineGeneral Adult55 - 110 µmol/g creatinine[1]

Table 2: Influence of Meat Consumption on Urinary Excretion of Methylated Histidines

Meat TypeServing SizeChange in Urinary 1-MHChange in Urinary 3-MHReference
Beef200 gSignificant IncreaseSignificant Increase[18]
Chicken200 gDose-dependent IncreaseDose-dependent Increase[18]
Pork200 gDose-dependent IncreaseDose-dependent Increase[18]
White MeatGeneralAssociated with increased 3-MHAssociated with increased 3-MH[1]
Red MeatGeneralAssociated with increased 1-MHAssociated with increased 1-MH[1]

Section 4: Broader Context and Future Directions

4.1. The Role of Related Dipeptides: Anserine and Balenine

Anserine (β-alanyl-1-methylhistidine) and its isomer balenine (β-alanyl-3-methylhistidine) are histidine-containing dipeptides found in the muscle tissue of various animals.[19][20] They are thought to play roles in pH buffering, antioxidant defense, and enhancing exercise performance.[19][20][21] While humans do not synthesize significant amounts of these dipeptides, their dietary intake contributes to the circulating pools of 1-MH and 3-MH.[1] Supplementation with anserine and balenine has been investigated for its potential ergogenic effects, with some studies suggesting improvements in high-intensity exercise performance and reduced fatigue.[19][20]

4.2. Clinical and Therapeutic Implications

The distinct roles of 1-MH and 3-MH as biomarkers have significant clinical utility. The 3-MH/creatinine ratio is a valuable tool for monitoring muscle wasting in various disease states and for assessing the efficacy of interventions aimed at preserving muscle mass.[1][4]

Looking forward, the enzymes involved in histidine methylation, such as SETD3 and METTL9, represent potential therapeutic targets.[3][9][10][11][12][22][23][24][25] The development of small molecule inhibitors or activators of these enzymes could offer novel strategies for:

  • Treating Muscle Wasting Disorders: Modulating SETD3 activity could potentially influence the rate of muscle protein breakdown, offering a therapeutic avenue for sarcopenia and cachexia.[3][23][25]

  • Cancer Therapy: As with other methyltransferases, METTL9's role in protein methylation could be implicated in cancer biology, making it a potential target for anti-cancer drug development.[11]

The use of protein biomarkers is integral to modern drug development, from target identification and validation to monitoring therapeutic efficacy and patient stratification.[26][27][28][29] The continued investigation of 1-MH and 3-MH will undoubtedly provide further insights into human physiology and disease, paving the way for new diagnostic and therapeutic innovations.

References

  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. (n.d.). MSACL. Retrieved February 6, 2026, from [Link]

  • Wang, H., Hu, P., & Jiang, J. (2012). Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry. Clinica Chimica Acta, 413(1-2), 131–138. [Link]

  • Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 1-Methylhistidine | Rupa Health. (n.d.). Rupa Health. Retrieved February 6, 2026, from [Link]

  • The Influence of Dietary Habits and Meat Consumption on Plasma 3‐Methylhistidine—A Potential Marker for Muscle Protein Turnover. (2018). Molecular Nutrition & Food Research, 62(19), 1800359. [Link]

  • Cross, A. J., Gunter, M. J., Wood, R. J., Pietinen, P., Taylor, P. R., & Sinha, R. (2014). Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

  • Identification of 1-and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling | Request PDF. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • 3-Methylhistidine and 1-methylhistidine. (n.d.). BEVITAL AS. Retrieved February 6, 2026, from [Link]

  • 3-Methylhistidine | Rupa Health. (n.d.). Rupa Health. Retrieved February 6, 2026, from [Link]

  • Eom, G. H., Kim, J. Y., Kim, J. Y., & Kim, J. R. (2011). Histone Methyltransferase SETD3 Regulates Muscle Differentiation. Journal of Biological Chemistry, 286(41), 35941–35951. [Link]

  • Rathmacher, J. A., & Flakoll, P. J. (1995). Determination of 3-methylhistidine by capillary electrophoresis. Journal of Chromatography B: Biomedical Applications, 665(1), 113–119. [Link]

  • Urinary 1- and 3-methylhistdine, meat intake, and colorectal adenoma risk. (2014). Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

  • Davydova, E., St-Germain, J. R., Guna, A., & Falnes, P. Ø. (2021). The methyltransferase METTL9 mediates pervasive 1-methylhistidine modification in mammalian proteomes. Nature Communications, 12(1), 891. [Link]

  • Mass spectrometry-based biomarkers in drug development. (2015). Journal of Proteome Research, 14(5), 2003–2015. [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2019). The Journal of Poultry Science, 56(4), 294–300. [Link]

  • Ostojic, S. M., & Stajer, V. (2023). Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. Nutrients, 15(5), 1226. [Link]

  • Isotopic decay of urinary or plasma 3-methylhistidine as a potential biomarker of pathologic skeletal muscle loss. (2014). Journal of Cachexia, Sarcopenia and Muscle, 5(1), 19–25. [Link]

  • METTL9 - Protein-L-histidine N-pros-methyltransferase - Homo sapiens (Human). (n.d.). UniProt. Retrieved February 6, 2026, from [Link]

  • Protein Biomarkers Prove Invaluable in Drug Development. (2022, November 7). Biocompare. [Link]

  • Anserine, Balenine, and Ergothioneine: Impact of Histidine-Containing Compounds on Exercise Performance—A Narrative Review. (2023). Nutrients, 15(5), 1226. [Link]

  • Separation of histidine enantiomers by capillary electrochromatography with molecularly imprinted monolithic columns. (2020). Journal of Separation Science, 43(9-10), 1896–1904. [Link]

  • SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. (2023). Journal of Cell Science, 136(12), jcs261021. [Link]

  • The Structure, Activity, and Function of the SETD3 Protein Histidine Methyltransferase. (2020). International Journal of Molecular Sciences, 21(17), 6332. [Link]

  • Effects of Pharmacological Interventions on Muscle Protein Synthesis and Breakdown in Recovery from Burns. (2013). Journal of Burn Care & Research, 34(4), e231–e240. [Link]

  • de Jager, S., Van Damme, S., De Baere, S., Croubels, S., Jäger, R., Purpura, M., ... & Derave, W. (2023). No Effect of Acute Balenine Supplementation on Maximal and Submaximal Exercise Performance in Recreational Cyclists. International Journal of Sport Nutrition and Exercise Metabolism, 33(1), 1–9. [Link]

  • Kasicka, V., Prusik, Z., Sázelová, P., & Vydra, T. (2001). Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis. Journal of Chromatography B: Biomedical Sciences and Applications, 754(1), 189–197. [Link]

  • Sjolin, J., Hjort, G., Friman, G., & Hambraeus, L. (1987). Urinary excretion of 1-methylhistidine: a qualitative indicator of exogenous 3-methylhistidine and intake of meats from various sources. Metabolism, 36(12), 1175–1184. [Link]

  • METTL9 is a protein histidine methyltransferase that methylates the... | Download Scientific Diagram. (n.d.). ResearchGate. Retrieved February 6, 2026, from [Link]

  • Targeting Proteomics to Decipher Biology for the Drug Development Pipeline. (2023, December 4). YouTube. [Link]

  • An Introduction to Chiral Analysis by Capillary Electrophoresis. (n.d.). Bio-Rad. Retrieved February 6, 2026, from [Link]

  • Wilkinson, A. W., Diep, J., Dai, S., Liu, S., Ooi, Y. S., Song, D., ... & Gozani, O. (2018). SETD3 protein is the actin-specific histidine N-methyltransferase. eLife, 7, e37921. [Link]

  • Cross, A. J., Gunter, M. J., Wood, R. J., Pietinen, P., Taylor, P. R., & Sinha, R. (2014). Urinary 1-methylhistidine and 3-methylhistidine, meat intake, and colorectal adenoma risk. Cancer Epidemiology, Biomarkers & Prevention, 23(7), 1292–1297. [Link]

  • Lv, M., Chen, D., Li, Y., Zhang, Y., Wang, G., & Li, G. (2021). METTL9 mediated N1-histidine methylation of zinc transporters is required for tumor growth. Protein & Cell, 12(10), 823–828. [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. (2022). The FEBS Journal, 289(16), 4785–4800. [Link]

  • Bioanalytical separation using capillary electrophoresis. (2016). Diva-portal.org. [Link]

  • Protein Marker-Dependent Drug Discovery Targeting Breast Cancer Stem Cells. (2023). Cancers, 15(13), 3394. [Link]

  • SETD3 is a mechanosensitive enzyme that methylates actin on His73 to regulate mitochondrial dynamics and function. (2023). Journal of Cell Science, 136(12), jcs261021. [Link]

  • No Effect of Acute Balenine Supplementation on Maximal and Submaximal Exercise Performance in Recreational Cyclists. (2023). International Journal of Sport Nutrition and Exercise Metabolism, 33(1), 1–9. [Link]

  • Effects of Carnosine and Anserine Supplementation on Relatively High Intensity Endurance Performance. (2015). International Journal of Sport and Health Science, 13, 66–72. [Link]

Sources

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals: A Comparative Analysis of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Histidine Methylation in Peptide and Drug Design

Histidine, with its unique imidazole side chain, plays a pivotal role in the structure and function of peptides and proteins. The pKa of the imidazole ring, being close to physiological pH, allows it to act as both a proton donor and acceptor, making it a key player in enzymatic catalysis, metal ion coordination, and protein-protein interactions. Post-translational modification of histidine, particularly methylation, adds another layer of complexity and regulatory control. The methylation of the imidazole ring can occur at two positions: the π-nitrogen (Nπ, N-1) or the τ-nitrogen (Nτ, N-3), leading to the formation of π-methylhistidine or τ-methylhistidine, respectively. This seemingly subtle modification can have profound effects on the physicochemical properties of the amino acid, including its basicity, hydrogen bonding capacity, and steric profile.

In the realm of synthetic peptide chemistry and drug development, the use of protected methylated histidine derivatives, such as Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine, provides a powerful tool to probe structure-activity relationships (SAR) and to fine-tune the properties of peptide-based therapeutics. The choice between the π- and τ-isomers is a critical design element that can significantly impact a peptide's conformation, stability, and biological activity. This guide provides a comprehensive technical overview of these two crucial building blocks, offering insights into their distinct chemical characteristics, synthetic considerations, and strategic applications.

Section 1: Structural and Physicochemical Divergence of π- and τ-Methylated Histidine

The core difference between Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine lies in the position of the methyl group on the imidazole ring. This seemingly minor positional isomerism leads to significant alterations in the electronic and steric properties of the molecule.

1.1 Chemical Structures

A critical point of contention in the literature is the nomenclature for the methylated nitrogens of the imidazole ring. Organic chemists designate the nitrogen proximal to the side chain as N-3 or Nτ, while biochemists have historically referred to it as N-1 or Nπ. For clarity and consistency with modern chemical nomenclature, this guide will adhere to the IUPAC-recommended π (N-1) and τ (N-3) designation.

Caption: Chemical structures of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine.

1.2 pKa and Basicity

The position of the methyl group significantly influences the pKa of the remaining imidazole nitrogen, thereby altering its basicity and hydrogen bonding characteristics at physiological pH.

  • Boc-π-methyl-L-histidine: The methyl group at the N-π position is more distant from the electron-withdrawing alpha-amino and carboxyl groups of the amino acid backbone. This results in a higher pKa for the N-τ nitrogen compared to the corresponding nitrogen in τ-methylated histidine.

  • Boc-τ-methyl-L-histidine: The methyl group at the N-τ position is in closer proximity to the amino acid backbone. This proximity, and the associated inductive effects, leads to a lower pKa for the N-π nitrogen.

CompoundImidazole Nitrogen pKaReference
L-Histidine~6.0[1]
1-Methyl-L-histidine (π-methyl)~6.47
3-Methyl-L-histidine (τ-methyl)~6.9-7.1

Note: The pKa values can vary slightly depending on the experimental conditions and the specific protecting groups on the alpha-amino and carboxyl functions.

This difference in pKa is of paramount importance in drug design. A higher pKa, as seen in the π-methylated isomer, means that the imidazole ring will be protonated over a wider pH range, carrying a positive charge. This can influence electrostatic interactions with biological targets. Conversely, the lower pKa of the τ-methylated isomer means it is more likely to be neutral at physiological pH, which can be advantageous for membrane permeability and certain receptor-ligand interactions.

1.3 Steric Hindrance and Conformational Effects

The placement of the methyl group also introduces distinct steric constraints that can influence the preferred conformation of the amino acid side chain and, by extension, the overall peptide structure.

  • Boc-π-methyl-L-histidine: The methyl group is positioned further away from the Cβ-Cγ bond of the side chain. This generally allows for greater rotational freedom around the χ1 and χ2 dihedral angles, leading to a more flexible side chain.

  • Boc-τ-methyl-L-histidine: The methyl group is in closer proximity to the Cβ atom, which can create steric hindrance and restrict the rotation around the χ1 dihedral angle. This can favor specific side-chain conformations, potentially pre-organizing a peptide for binding to its target.

Section 2: Synthetic Strategies and Peptide Incorporation

The synthesis of peptides containing methylated histidine residues requires careful consideration of the protecting group strategy and coupling conditions to avoid side reactions and ensure the integrity of the final product.

2.1 Synthesis of Boc-Protected Methylated Histidines

The preparation of Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine typically starts from L-histidine. The key challenge is the regioselective methylation of the imidazole ring.

Caption: General synthetic workflow for Boc-protected methylated histidines.

A common strategy involves the initial protection of the α-amino group with the Boc moiety and the carboxyl group as a methyl or benzyl ester. The subsequent methylation of the imidazole ring can be directed towards the π or τ position by carefully selecting the methylating agent and reaction conditions. For instance, methylation under basic conditions often favors the thermodynamically more stable τ-methylated product, while certain reagents and conditions can promote the formation of the π-methylated isomer. Chromatographic separation is typically required to isolate the desired isomer in high purity.

2.2 Incorporation into Peptides: Solid-Phase Peptide Synthesis (SPPS)

Both Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine are amenable to standard solid-phase peptide synthesis (SPPS) protocols, typically using either Boc or Fmoc strategies.

Step-by-Step Protocol for Boc-SPPS Incorporation:

  • Resin Swelling: Swell the desired resin (e.g., Merrifield resin) in a suitable solvent such as dichloromethane (DCM) or N,N-dimethylformamide (DMF).

  • Deprotection (if applicable): For subsequent couplings after the first amino acid, remove the N-terminal protecting group (e.g., Fmoc with piperidine in DMF, or Boc with trifluoroacetic acid (TFA) in DCM).

  • Washing: Thoroughly wash the resin with the appropriate solvents to remove residual deprotection reagents and byproducts.

  • Coupling:

    • Pre-activate the Boc-protected methylated histidine (2-4 equivalents) with a coupling reagent such as dicyclohexylcarbodiimide (DCC), N,N'-diisopropylcarbodiimide (DIC), or hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) in the presence of an additive like N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).

    • Add the activated amino acid solution to the resin-bound peptide.

    • Allow the coupling reaction to proceed for the recommended time (typically 1-2 hours).

  • Washing: Wash the resin to remove excess reagents and byproducts.

  • Capping (optional but recommended): To block any unreacted amino groups, treat the resin with a capping agent like acetic anhydride.

  • Repeat: Repeat the deprotection, washing, and coupling steps for the subsequent amino acids in the peptide sequence.

  • Cleavage and Deprotection: Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups using a strong acid cocktail (e.g., HF or a TFA-based cocktail with scavengers).

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and characterize it by mass spectrometry and other analytical techniques.

Causality behind Experimental Choices:

  • Choice of Coupling Reagent: The use of phosphonium- or uronium-based coupling reagents like HATU or HBTU is often preferred for hindered couplings, which can be a factor with the sterically demanding methylated histidine residues. These reagents are known to be highly efficient and minimize the risk of racemization.

  • Use of Additives: Additives like HOBt or HOAt act as catalysts and suppress side reactions, leading to higher coupling yields and purer products.

  • Scavengers in Cleavage: During the final cleavage step, scavengers such as water, triisopropylsilane (TIS), and 1,2-ethanedithiol (EDT) are crucial to quench reactive carbocations generated from the cleavage of protecting groups, thereby preventing the modification of sensitive residues like tryptophan and methionine.

2.3 Potential Side Reactions and Mitigation
  • Racemization: The α-carbon of amino acids is susceptible to racemization, especially during the activation step of coupling. The use of appropriate coupling reagents and additives, as mentioned above, can significantly reduce this risk.

  • Methyl Group Migration: While generally stable, there is a theoretical possibility of methyl group migration between the π and τ nitrogens under certain conditions, particularly with harsh or prolonged exposure to strong acids or bases. It is therefore advisable to use the mildest possible conditions for deprotection and cleavage.

  • Incomplete Coupling: The steric bulk of the methyl group and the Boc protecting group can sometimes lead to incomplete coupling. Monitoring the coupling reaction using a colorimetric test (e.g., the Kaiser test) and, if necessary, performing a double coupling can ensure complete reaction.

Section 3: Analytical Characterization

The unambiguous differentiation between π- and τ-methylated histidine residues within a peptide is crucial for quality control and for correlating structure with activity. A combination of analytical techniques is typically employed.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for distinguishing between the two isomers.

  • ¹H NMR: The chemical shifts of the imidazole ring protons (C2-H and C4/5-H) are sensitive to the position of the methyl group. The C2-H proton, in particular, often shows a distinct chemical shift depending on whether the adjacent nitrogen is methylated.

  • ¹³C NMR: The chemical shifts of the imidazole ring carbons also differ between the two isomers.

  • ¹H-¹⁵N HSQC/HMBC: Two-dimensional NMR experiments that correlate proton and nitrogen chemical shifts can provide definitive evidence for the location of the methyl group by observing long-range correlations between the methyl protons and the imidazole nitrogens.

3.2 Mass Spectrometry (MS)

While standard mass spectrometry cannot differentiate between the two isomers as they have the same mass, tandem mass spectrometry (MS/MS) can be informative. The fragmentation patterns of peptides containing π- or τ-methylated histidine may differ due to the influence of the methyl group on the stability of the fragment ions. However, these differences can be subtle and may require careful analysis and comparison with authentic standards.

3.3 High-Performance Liquid Chromatography (HPLC)

The two isomers have slightly different polarities and steric profiles, which can lead to different retention times on reverse-phase HPLC columns. Co-injection with authentic standards of peptides containing either Boc-π-methyl-L-histidine or Boc-τ-methyl-L-histidine can be used for identification.

Section 4: Impact on Peptide Properties and Case Studies

The choice between incorporating a π- or τ-methylated histidine can have a dramatic impact on the biological activity and pharmacokinetic properties of a peptide.

4.1 Modulation of Receptor Binding and Activity

The altered pKa, hydrogen bonding capacity, and steric bulk of the methylated histidine side chain can directly influence its interaction with the binding pocket of a receptor or the active site of an enzyme.

  • Case Study: GnRH Analogs: In the development of gonadotropin-releasing hormone (GnRH) analogs, the modification of the histidine residue at position 2 has been extensively explored. The introduction of methylated histidine derivatives has been shown to alter the binding affinity and signaling properties of these analogs, with the π- and τ-isomers often exhibiting distinct pharmacological profiles. For example, a π-methylated histidine might be able to form a crucial hydrogen bond that a τ-methylated histidine cannot, due to the presence of the methyl group.

4.2 Enhancement of Metabolic Stability

Peptides are often susceptible to enzymatic degradation by proteases. The introduction of unnatural amino acids, such as methylated histidines, can enhance metabolic stability. The steric hindrance provided by the methyl group can prevent or slow down the cleavage of adjacent peptide bonds by exopeptidases and endopeptidases.

4.3 Influence on Peptide Conformation and Aggregation

As discussed earlier, the steric constraints imposed by the methyl group can influence the local and global conformation of a peptide. This can be exploited to stabilize a desired secondary structure, such as an α-helix or a β-turn, which may be critical for biological activity. Conversely, the introduction of a methyl group can also impact the propensity of a peptide to aggregate, which is an important consideration in the formulation and delivery of peptide-based drugs.

Conclusion

Boc-π-methyl-L-histidine and Boc-τ-methyl-L-histidine are not merely interchangeable building blocks in peptide synthesis. They are distinct chemical entities with unique physicochemical properties that can be strategically employed to modulate the structure, stability, and biological activity of peptides. A thorough understanding of their differences in pKa, steric hindrance, and synthetic handling is essential for the rational design of novel peptide-based therapeutics and research tools. The careful selection between these two isomers, guided by the principles outlined in this guide, can be a critical determinant in the success of a drug discovery and development program.

References
  • Protein Histidine Methylation | Request PDF - ResearchGate. [Link]

  • pKa Determination of a Histidine Residue in a Short Peptide Using Raman Spectroscopy. [Link]

  • Nalpha-Boc-L-histidine methyl ester | C12H19N3O4 | CID 7017200 - PubChem. [Link]

  • Histidine in Proteins: pH-Dependent Interplay between π–π, Cation–π, and CH–π Interactions | Journal of Chemical Theory and Computation - ACS Publications. [Link]

  • Ch27 pKa and pI values - University of Calgary. [Link]

  • Enzymology and significance of protein histidine methylation - ResearchGate. [Link]

  • Enzymology and significance of protein histidine methylation - PMC - PubMed Central. [Link]

  • If Histidine is a basic A.A., who does it have a lower pKa than Tyrosine and Cysteine...or better, why aren't Tyrosine and Cysteine considered basic? : r/Mcat - Reddit. [Link]

  • Histidine methyltransferase SETD3 methylates structurally diverse histidine mimics in actin - PMC - PubMed Central. [Link]

  • 3-Methyl-L-Histidine | C7H11N3O2 | CID 64969 - PubChem. [Link]

  • Boc-His(Z)-OH | C19H23N3O6 | CID 13712213 - PubChem - NIH. [Link]

  • Showing Compound 3-Methyl-L-histidine (FDB021798) - FooDB. [Link]

  • (tert-Butoxycarbonyl)-L-histidine | C11H17N3O4 | CID 87308 - PubChem. [Link]

Sources

Advanced Application of Boc-His(1-Me)-OH in Peptide Synthesis

[1][3]

Molecular Profile & Structural Significance[1]

The use of methylated histidine derivatives is a precision tool in medicinal chemistry, primarily used to probe the hydrogen-bonding capabilities and tautomeric preferences of the imidazole ring within a peptide sequence.

Nomenclature & Isomer Identification

The most critical initial step is verifying the regiochemistry. The nomenclature for methylhistidines is historically inconsistent between biochemical (IUPAC-IUB) and organic chemical standards.

  • Compound: Boc-His(1-Me)-OH

  • CAS: 61070-20-0[2][]

  • Isomer:

    
    -methylhistidine (pros-methylhistidine)
    
  • Structure: The methyl group is attached to the nitrogen atom closest to the alanine side chain (position 1 or

    
    ).
    

Distinction from 3-Me:

  • 1-Me (

    
    ):  Sterically hinders the proximal face; prevents the 
    
    
    from acting as a hydrogen bond donor. Often used to disrupt metal coordination or specific receptor interactions dependent on the
    
    
    -nitrogen.
  • 3-Me (

    
    ):  Methyl group on the distal nitrogen. This is the isomer typically found in biological systems (e.g., myofibrillar proteins) and is often the "active" mimetic in TRH analogs.
    
Chemical Properties
PropertyValueRelevance
Formula

Building block
MW 269.3 g/mol Mass shift of +14.02 Da vs His
pKa (Imidazole) ~6.5 (shifted)Methylation alters basicity and protonation state at physiological pH.
Solubility DMSO, DMF, MeOHHydrophobic protection (Boc) + Methyl improves organic solubility vs free His.

Experimental Protocols: Synthesis & Coupling

Boc-His(1-Me)-OH is primarily utilized in Boc Solid-Phase Peptide Synthesis (Boc-SPPS) or Solution Phase Synthesis .

Coupling Strategy (Prevention of Racemization)

While the


Recommended Coupling System: Use DIC (Diisopropylcarbodiimide) / Oxyma Pure or HATU / HOAt .

  • Why: Oxyma and HOAt are superior to HOBt in suppressing racemization for histidine derivatives.

  • Base: Use TMP (2,4,6-Trimethylpyridine / Collidine) instead of DIPEA. Collidine is a weaker base with higher steric hindrance, significantly reducing base-catalyzed racemization during activation.[4]

Protocol: Solid Phase Coupling (Boc Chemistry)

  • Resin Preparation: Swell MBHA or PAM resin in DCM (20 min).

  • Deprotection: Treat resin with 50% TFA/DCM (2 x 1 min, 1 x 20 min) to remove N-terminal Boc of the previous residue.

  • Neutralization: Wash with 5% DIPEA/DCM (3 x 2 min). Critical: Ensure complete removal of TFA.

  • Activation:

    • Dissolve Boc-His(1-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

    • Add DIC (3.0 eq).

    • Pre-activation: Allow to react for 2–3 minutes max (minimize time to avoid side reactions).

  • Coupling: Add mixture to resin. Shake at room temperature for 60–90 minutes.

  • Monitoring: Perform Kaiser test. If slightly positive, re-couple using HATU/HOAt/Collidine (3:3:5 eq) for 45 mins.

Cleavage & Deprotection

Since the side chain is a stable alkyl group (Methyl), it does not require removal. The N-terminal Boc is acid-labile.

  • Final Cleavage (Boc-SPPS): High HF (Hydrogen Fluoride) or TFMSA (Trifluoromethanesulfonic acid) is used to cleave the peptide from the resin. The 1-Methyl group is stable to HF.

  • Solution Phase: Boc removal is achieved with 50% TFA/DCM or 4M HCl in Dioxane.

Workflow Visualization

PeptideSynthesiscluster_racemizationRacemization ControlStartResin-Peptide-NH-BocDeprotectTFA Deprotection(Remove Boc)Start->Deprotect 50% TFA/DCMNeutralizeNeutralization(5% DIPEA)Deprotect->Neutralize WashCouplingCoupling Reaction(Formation of Peptide Bond)Neutralize->Coupling Free AmineActivateActivationBoc-His(1-Me)-OH + DIC/OxymaActivate->Coupling Active EsterCleavageHF Cleavage(Release Peptide)Coupling->Cleavage Complete ChainFinalPeptide-His(1-Me)-...Cleavage->Final Isolation

Caption: Optimized Boc-SPPS workflow for incorporating Boc-His(1-Me)-OH, highlighting the critical activation step to prevent racemization.

Applications & Case Studies

GPCR Ligand Engineering (Angiotensin II)

In the development of Angiotensin II (Asp-Arg-Val-Tyr-Ile-His-Pro-Phe) analogs, the histidine at position 6 is critical for receptor activation.

  • Application: Replacing

    
     with 
    
    
    vs
    
    
    .
  • Mechanism: The 1-Me substitution blocks the

    
    -nitrogen, preventing it from accepting a hydrogen bond from the receptor (likely Asp residues in the binding pocket).
    
  • Outcome: Often results in a significant loss of biological activity compared to the native or 3-Me analog, proving the necessity of the

    
    -nitrogen's H-bonding capability for agonist activity. This makes Boc-His(1-Me)-OH an essential "negative control" tool in SAR studies to map receptor topology.
    
Epigenetic Research (Histone Methylation)

Methylation of histidine in histones (e.g., H3) is an emerging area of epigenetics.

  • Role: Synthetic peptides containing 1-MeHis are used as authentic standards for Mass Spectrometry (LC-MS/MS) to distinguish between biological methylation isomers (

    
     vs 
    
    
    ) in proteomic lysates.
  • Protocol: Small peptide fragments of Histone H3 are synthesized using Boc-His(1-Me)-OH to create a retention time library for identifying the elusive "histidine methyltransferase" activity in vivo.

Metal Coordination Studies

The imidazole ring is a primary ligand for


  • Utility: 1-Methylation sterically hinders metal coordination at the

    
     site, forcing coordination through the 
    
    
    nitrogen or preventing chelation entirely. This is used to design peptides with tunable metal affinities.

Troubleshooting & Stability

IssueCauseSolution
Racemization Base-catalyzed proton abstraction.Use Collidine (TMP) instead of DIPEA/TEA. Keep activation time < 3 min. Use Oxyma Pure.
Low Coupling Yield Steric hindrance of the methyl group.Double couple. Increase temperature to 50°C (microwave assisted) if using Oxyma/DIC.
Solubility Hydrophobic nature of Boc + Methyl.Dissolve in pure DMF or NMP. Avoid DCM for the coupling step if solubility is poor.
Isomer Contamination Impure starting material (3-Me vs 1-Me).Verify identity via NMR or HPLC co-injection with known standards before synthesis.

References

  • BenchChem. Application of Boc-His(Boc)-OH in the Synthesis of Bioactive Peptides: Application Notes and Protocols. BenchChem Application Notes. Link

  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Guides. Link

  • Thalluri, K., et al. (2013). "Ethyl 2-(tert-Butoxycarbonyloxyimino)-2-cyanoacetate (Boc-Oxyma) as Coupling Reagent for Racemization-Free Esterification." Advanced Synthesis & Catalysis. Link

  • NIH/PubMed. Enzymology and significance of protein histidine methylation. (Discusses 1-Me vs 3-Me biological relevance). Link

  • ChemicalBook. Boc-His(1-Me)-OH Product Specifications and Synthesis.Link

Technical Guide: Stability of the N-Methylimidazole Moiety in Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability, reactivity, and handling of the


-methylimidazole (NMI)  group within the context of Boc (tert-butoxycarbonyl)  chemistry.

Strategic Overview: The "Janus" Reactivity of NMI

For drug development professionals, the


-methylimidazole (NMI) group presents a unique "Janus-faced" challenge in Boc chemistry. Unlike inert heterocycles, NMI is an active participant in both protection and deprotection landscapes.
  • In Basic/Neutral Conditions (Protection Phase): The N3 nitrogen is highly nucleophilic (

    
     of conjugate acid 
    
    
    
    7.0). It reacts reversibly with
    
    
    to form a reactive
    
    
    -Boc-
    
    
    -methylimidazolium species. This can catalyze the reaction or consume reagents.
  • In Acidic Conditions (Deprotection Phase): The NMI group acts as a "proton sponge." It rapidly protonates to form the imidazolium salt. This protonation is the key to its stability, shielding the ring from electrophilic attack by tert-butyl cations.

This guide provides the mechanistic grounding and protocols to navigate these behaviors without compromising yield or purity.

Phase I: Boc Protection in the Presence of NMI

When introducing a Boc group to an amine elsewhere on a molecule containing an NMI moiety, the NMI group is not a passive spectator. It acts as an internal catalyst .

The Mechanism: Transient Activation

The NMI moiety attacks


 to generate a [Boc-NMI]

intermediate. This species is an active acylating agent, functionally similar to DMAP-catalyzed acylation.

Implications for Chemoselectivity:

  • Acceleration: The reaction rate for amine protection will increase.

  • Risk of O-Acylation: If your substrate contains free hydroxyl groups (e.g., Ser, Thr, Tyr analogs), the internal NMI group may catalyze unwanted O-Boc protection, which is normally slow without a catalyst.

  • Reagent Consumption: The [Boc-NMI]

    
     species exists in equilibrium. If the reaction is quenched too early, you may lose equivalents of 
    
    
    
    sequestered on the imidazole, although these usually hydrolyze during aqueous workup.
Visualization: The Internal Catalytic Cycle

The following diagram illustrates how an NMI moiety on a substrate (


) shuttles the Boc group to the target amine.

Boc_NMI_Mechanism cluster_side Side Reaction Risk Boc2O Boc2O (Reagent) Intermediate [Substrate-NMI-Boc]+ (Active Acyl Species) Boc2O->Intermediate Nucleophilic Attack (Fast) Substrate_NMI Substrate-NMI (Nucleophile) Substrate_NMI->Intermediate Product Product (R-NH-Boc + Substrate-NMI) Intermediate->Product Boc Transfer to Amine SideProduct O-Boc Impurity Intermediate->SideProduct Unwanted Transfer Target_Amine Target Amine (R-NH2) Target_Amine->Product Alcohol Free Alcohol (R-OH) Alcohol->SideProduct

Caption: The NMI moiety acts as an internal nucleophilic catalyst, forming a transient reactive species that transfers the Boc group to amines (desired) or alcohols (potential side reaction).

Experimental Protocol: Chemoselective Protection

Objective: Protect a primary amine as


-Boc without O-acylating a secondary alcohol in the same molecule, in the presence of an NMI group.
  • Solvent Selection: Use DCM or THF . Avoid DMF if possible, as it enhances the nucleophilicity of NMI, increasing side reactions.

  • Temperature Control: Cool the reaction to 0 °C before adding

    
    . The activation energy for O-acylation is higher than N-acylation; low temperature leverages this kinetic difference.
    
  • Stoichiometry: Add

    
     dropwise (1.05 eq). Do not  use a large excess.
    
  • Quenching (Critical):

    • The [Boc-NMI]

      
       intermediate is water-sensitive.
      
    • Add a solution of saturated

      
        and stir vigorously for 15 minutes. This hydrolyzes any transient 
      
      
      
      -Boc on the imidazole ring back to the parent NMI and inert
      
      
      -butanol/
      
      
      .

Phase II: Boc Deprotection & Stability

The primary concern during deprotection (TFA/DCM or HCl/Dioxane) is the stability of the imidazole ring against alkylation by the tert-butyl cation (


) byproduct.
Mechanism: The Protonation Shield

Unlike electron-rich indoles (Tryptophan) which are prone to alkylation by


, the NMI group is self-protecting  in strong acid.
  • State in TFA: The NMI becomes protonated at the N3 position (

    
    ).
    
  • Result: The positively charged imidazolium ring is electron-deficient and electrostatically repels the electrophilic

    
     cation.
    

Stability Verdict: The NMI group is chemically stable in neat TFA, 4M HCl, and HBr/AcOH. No ring degradation or demethylation occurs under standard conditions.

Visualization: Protonation Shielding

Protonation_Shield NMI N-Methylimidazole (Neutral) Protonated Imidazolium Cation (Protonated NMI) NMI->Protonated Fast Protonation (pKa ~7.0) TFA TFA (Acid) TFA->Protonated tBu tert-Butyl Cation (Electrophile) tBu->Protonated Repulsion (No Reaction) Reaction Alkylation (Side Reaction)

Caption: In acidic deprotection media, the NMI group protonates immediately. The resulting positive charge repels the tert-butyl cation, preventing alkylation side reactions.

Protocol: Deprotection and Salt Management

While chemically stable, the NMI group complicates isolation because it forms a salt that can be hygroscopic or difficult to crystallize.

Step-by-Step Workflow:

  • Cocktail Preparation: Prepare a solution of TFA/DCM (1:1) .

    • Note: Scavengers (e.g., triethylsilane) are not strictly required for NMI stability alone, but should be included if other sensitive residues (Trp, Met, Tyr) are present.

  • Reaction: Add substrate at 0 °C, then warm to room temperature. Monitor by HPLC (NMI UV absorbance is low; ensure detection wavelength is appropriate, e.g., 210-220 nm).

  • Workup (The Challenge):

    • Evaporation of TFA leaves the bis-trifluoroacetate salt (one on the amine, one on the imidazole).

    • Removal of excess TFA: Co-evaporate with toluene (3x) or MTBE to remove trapped acid.

  • Free-Basing (Optional but Risky):

    • If the free base is required, neutralize with aqueous

      
       and extract into DCM/Isopropanol (3:1).
      
    • Warning: NMI derivatives are often highly water-soluble. Extraction efficiency may be poor. Ion-exchange chromatography (Dowex 1x8, OH- form) is often superior to liquid-liquid extraction for polar NMI derivatives.

Summary of Stability Data

ConditionStability of NMI GroupPotential Side ReactionPrevention Strategy
Boc2O / Base Reactive (Transient)Formation of [Boc-NMI]+; O-acylation of alcohols.Use stoichiometric Boc2O; low temp (0°C); aqueous quench.
TFA / DCM Stable None (Protected by protonation).None required.
HCl / Dioxane Stable None.Ensure anhydrous conditions to prevent ester hydrolysis elsewhere.
H2 / Pd-C Stable None (Ring is aromatic).N/A
NaOH (aq) Stable None.N/A

References

  • Catalytic Role of NMI: Evano, G., et al. "N-Methylimidazole Promotes the Reaction of Homophthalic Anhydride with Imines."[1][2] The Journal of Organic Chemistry, vol. 79, no. 15, 2014. Link

  • Boc Mechanism & Catalysis: Ragnarsson, U., et al. "Accelerated Boc-protection of amino acids." Journal of Organic Chemistry, vol. 63, 1998.
  • Stability of Imidazole Derivatives: Pozharskii, A. F., et al. Heterocycles in Life and Society. Wiley, 2011. (Authoritative text on heterocycle stability in acid/base).
  • Deprotection Methodologies: Lundt, B. F., et al. "Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid." International Journal of Peptide and Protein Research, vol. 12, no. 5, 1978. Link

Sources

Part 1: Structural Biochemistry & Target Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Deep Dive: Chemo-Selective Synthesis of Anserine and Balenine

Executive Summary Anserine and Balenine are bioactive histidine-containing dipeptides (HCDs) distinguished solely by the regiochemistry of the imidazole ring methylation. Despite their structural simplicity (


-alanyl-L-methylhistidine), their synthesis presents a significant challenge: controlling the regioselectivity of the methyl group (

vs.

) and preventing racemization of the histidine

-carbon. This guide outlines a high-fidelity Solid-Phase Peptide Synthesis (SPPS) protocol utilizing pre-methylated building blocks to guarantee isomeric purity, moving beyond the flawed "on-resin methylation" strategies that yield inseparable mixtures.

The critical distinction between Anserine and Balenine lies in the position of the methyl group on the imidazole ring. This positional isomerism dictates their biological function, including zinc chelation capacity and carnosinase resistance.

  • Anserine:

    
    -alanyl-
    
    
    
    -methyl-L-histidine (often labeled 1-Methylhistidine). The methyl group is on the nitrogen proximal (
    
    
    ) to the alanine side chain.
  • Balenine (Ophidine):

    
    -alanyl-
    
    
    
    -methyl-L-histidine (often labeled 3-Methylhistidine). The methyl group is on the nitrogen tele (
    
    
    , distal) to the side chain.

Nomenclature Warning: Vendor catalogs frequently conflict on "1-methyl" vs. "3-methyl" numbering. Always verify the structure visually or by the Greek letter designation (


 vs. 

) before purchasing reagents.
DOT Diagram: Structural Logic & Isomerism

HCD_Structure Base Beta-Alanine Backbone His L-Histidine Moiety Base->His Peptide Bond Anserine ANSERINE (N-Pi Methylated) High Antioxidant Potential His->Anserine Methylation at N(pi) Balenine BALENINE (N-Tau Methylated) Opioid Receptor Activity His->Balenine Methylation at N(tau)

Caption: Divergent synthesis pathways based on imidazole methylation sites (


 vs 

).

Part 2: Critical Reagents & Building Blocks

To ensure "Self-Validating" protocols (Part 2 of directive), we must eliminate the variable of regioselectivity during the reaction. We do not methylate on the resin; we assemble pre-methylated blocks.

The Resin: 2-Chlorotrityl Chloride (2-CTC)
  • Selection: 2-CTC Resin (Loading: 0.6–0.8 mmol/g).

  • Causality: Histidine is prone to racemization (L

    
     D conversion) during the loading of the first amino acid if esterification conditions are harsh (e.g., Wang resin with DMAP). 2-CTC allows for extremely mild, base-free loading via nucleophilic displacement of chloride, preserving chiral integrity.
    
The Building Blocks (The "Secret Sauce")

Standard Fmoc-His(Trt)-OH cannot be used here. You must source the specific methylated analogs.

ComponentReagent Name (Vendor Specifics)Function
Anserine Core Fmoc-His(1-Me)-OH (Fmoc-

-methyl-L-histidine)
Introduces the Pi-methylated ring.
Balenine Core Fmoc-His(3-Me)-OH (Fmoc-

-methyl-L-histidine)
Introduces the Tau-methylated ring.
N-Terminus Fmoc-

-Ala-OH
The beta-amino acid cap.
Coupling DIC (Diisopropylcarbodiimide) + Oxyma Pure Low-racemization coupling cocktail. Avoid HATU for His-couplings.
Deprotection 20% Piperidine in DMF (with 0.1M HOBt)HOBt prevents aspartimide-like side reactions (though less relevant here, it is good practice).

Part 3: Solid-Phase Peptide Synthesis (SPPS) Protocol

This workflow is designed for a 0.1 mmol scale.

Step 1: Resin Loading (The Critical Step)
  • Swell Resin: Place 150 mg of 2-CTC resin in a reactor. Swell in dry DCM (Dichloromethane) for 20 mins.

  • Prepare AA Solution: Dissolve 0.1 mmol of the specific Fmoc-Methyl-His-OH in 2 mL dry DCM. Add 4 equivalents of DIPEA (Diisopropylethylamine).

  • Coupling: Add solution to resin. Agitate for 2 hours at room temperature.

  • Capping: Add 0.5 mL of Methanol (HPLC grade) to the reaction mixture and agitate for 20 mins.

    • Mechanism:[1][2][3] Methanol caps unreacted trityl chloride sites, preventing non-specific binding later.

  • Wash: Drain and wash with DCM (3x), DMF (3x), DCM (3x).

Step 2: Fmoc Deprotection[4]
  • Add 20% Piperidine in DMF. Agitate for 5 mins. Drain.

  • Add fresh 20% Piperidine in DMF. Agitate for 10 mins. Drain.

  • Validation: UV monitoring of the drain at 301 nm (dibenzofulvene adduct) confirms deprotection.

Step 3: Coupling -Alanine

-amino acids are less sterically hindered but can be slower to couple than 

-amino acids due to degrees of freedom.
  • Cocktail: Dissolve Fmoc-

    
    -Ala-OH  (3 eq), Oxyma Pure  (3 eq), and DIC  (3 eq) in DMF.
    
  • Activation: Let the mixture activate for 2 minutes before adding to the resin (Pre-activation).

  • Reaction: Add to resin. Agitate for 60 minutes.

  • Kaiser Test (Self-Validation): Take a few resin beads. Add Ninhydrin reagents.

    • Blue beads = Incomplete coupling (Repeat step).

    • Colorless/Yellow beads = Complete coupling (Proceed).

Step 4: Final Cleavage & Global Deprotection

Since we used 2-CTC and have no side-chain protecting groups (the methyl is stable, and trityl is on the resin), cleavage is mild.

  • Wash Resin: Thoroughly with DCM (5x) to remove all DMF (DMF interferes with precipitation).

  • Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Execution: Agitate for 90 minutes.

  • Isolation: Filter resin.[4] Precipitate filtrate into cold Diethyl Ether (-20°C). Centrifuge to pellet the white solid.

DOT Diagram: Synthesis Workflow

SPPS_Workflow Start Start: 2-CTC Resin Load Load Fmoc-His(x-Me)-OH (Mild Base, DCM) Start->Load Cap MeOH Capping (Block unreacted Cl) Load->Cap Deprotect1 Fmoc Removal (20% Piperidine) Cap->Deprotect1 Couple Couple Fmoc-Beta-Ala-OH (DIC/Oxyma) Deprotect1->Couple Cleave TFA Cleavage (95% TFA) Couple->Cleave End Crude Anserine/Balenine Cleave->End

Caption: Step-by-step SPPS workflow ensuring chiral integrity and chemical selectivity.

Part 4: Purification & Validation

Standard C18 HPLC often fails for these dipeptides because they are small, highly polar, and wash out in the void volume.

Purification Strategy:

  • Column: C18-AQ (Aqueous stable) or HILIC (Hydrophilic Interaction Liquid Chromatography).

  • Mobile Phase A: 0.1% TFA in Water (Ion-pairing agent is crucial).

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Gradient: 0% B for 5 mins (to load), then 0-10% B over 20 mins. (Very shallow gradient).

Analytical Validation (Mass Spec):

  • Anserine:

    
     m/z.
    
  • Balenine:

    
     m/z.
    
  • Differentiation: Since they are isobaric, they must be separated by retention time (co-injection with standards) or NMR.

  • NMR Signature: The methyl group singlet in

    
    H-NMR is diagnostic.
    
    • Anserine (

      
      ): 
      
      
      
      ppm.
    • Balenine (

      
      ): 
      
      
      
      ppm (typically downfield due to electronic environment).

References

  • PubChem. (n.d.). Anserine Compound Summary. National Library of Medicine. Retrieved from [Link]

  • CEM Corporation. (n.d.).[5] Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. CEM Application Notes. Retrieved from [Link]

  • Derave, W., et al. (2019). Muscle Carnosine Metabolism and beta-alanine supplementation. Frontiers in Nutrition. Retrieved from [Link]

Sources

Methodological & Application

Application Note & Protocol: Solid-Phase Synthesis of Peptides Incorporating N(π)-Methyl-L-Histidine using Boc Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of N-methylated amino acids into peptides is a cornerstone strategy for enhancing pharmacological properties, including metabolic stability, membrane permeability, and receptor binding affinity.[1] N(π)-methyl-histidine (His(1-Me)) is a particularly valuable, yet synthetically challenging, unnatural amino acid. This guide provides a comprehensive, field-proven protocol for the incorporation of Boc-His(1-Me)-OH into a peptide sequence using tert-butyloxycarbonyl (Boc) solid-phase peptide synthesis (SPPS). We will delve into the underlying chemical principles, critical parameters, and troubleshooting strategies to ensure a high-purity final product.

Introduction: The Rationale and Challenges of His(1-Me) Incorporation

Histidine presents unique challenges in SPPS due to the nucleophilic nature of its imidazole side chain. During coupling, the unprotected imidazole ring can lead to side reactions and, most critically, racemization of the α-carbon.[2][3] This occurs because the lone pair of electrons on the N(π) nitrogen can abstract the α-proton of the activated amino acid, leading to a loss of stereochemical integrity.[2]

While traditional Boc-SPPS often employs side-chain protecting groups like the 2,4-dinitrophenyl (Dnp) or tosyl (Tos) groups to mitigate these issues, the permanent methylation at the N(π) position in Boc-His(1-Me)-OH inherently blocks the primary pathway for this intramolecular-catalyzed racemization.[3] However, new challenges arise:

  • Steric Hindrance: The N-methyl group, while beneficial pharmacologically, adds significant steric bulk. This can impede the approach of the activated carboxyl group to the deprotected N-terminus of the growing peptide chain, potentially leading to incomplete coupling reactions.[4]

  • N(τ) Reactivity: The remaining unprotected N(τ) nitrogen is still nucleophilic and can potentially be acylated, although this is less common than with unprotected histidine.

  • Coupling Efficiency: Standard coupling conditions may be insufficient to overcome the steric hindrance, necessitating more potent activation reagents and potentially longer reaction times or double-coupling strategies.

This protocol is designed to address these specific challenges, leveraging the robust nature of Boc/benzyl (Bzl) chemistry, which is well-suited for complex or "difficult" peptide sequences.[5]

Materials and Reagents

Sourcing high-quality reagents is paramount for successful synthesis. The following table outlines the necessary materials.

Reagent/MaterialGradeRecommended Supplier
Resin
Merrifield or PAM Resin1% DVB, 100-200 meshMajor peptide synthesis suppliers
Amino Acids
Boc-Protected Amino AcidsPeptide Synthesis GradeVerified chemical suppliers
Boc-His(1-Me)-OHPeptide Synthesis GradeVerified chemical suppliers
Solvents
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeFisher Scientific, MilliporeSigma
Dichloromethane (DCM)ACS GradeFisher Scientific, MilliporeSigma
Isopropanol (IPA)ACS GradeFisher Scientific, MilliporeSigma
Diethyl EtherAnhydrousFisher Scientific, MilliporeSigma
Reagents
Trifluoroacetic Acid (TFA)Reagent Grade, >99%MilliporeSigma, Alfa Aesar
Diisopropylethylamine (DIEA)Peptide Synthesis GradeMilliporeSigma, Alfa Aesar
N,N'-Diisopropylcarbodiimide (DIC)>99%MilliporeSigma, Alfa Aesar
1-Hydroxybenzotriazole (HOBt)AnhydrousMajor peptide synthesis suppliers
HATU>98%Major peptide synthesis suppliers
Cleavage Reagents
Anhydrous Hydrogen Fluoride (HF)99.9%Airgas, Matheson
p-Cresol>99%MilliporeSigma, Acros Organics
Thioanisole>99%MilliporeSigma, Acros Organics

Experimental Protocol: Step-by-Step Synthesis

Safety First: All steps involving TFA, DIC, DIEA, and especially anhydrous HF must be performed in a certified chemical fume hood. Appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves, is mandatory. Anhydrous HF is extremely hazardous and requires specialized equipment and training.[5][6]

Resin Preparation and First Amino Acid Loading

The choice of resin dictates the C-terminus of the final peptide (e.g., Merrifield for a carboxylic acid, MBHA for an amide).[7] This protocol assumes a Merrifield resin for a C-terminal acid.

  • Resin Swelling: Place the Merrifield resin (e.g., 1.0 g, 0.8 mmol/g substitution) in a peptide synthesis vessel. Add DMF (10-15 mL/g of resin) and agitate gently for 1-2 hours to ensure complete swelling of the polystyrene beads.[8] Drain the DMF.

  • First Amino Acid Loading (Cesium Salt Method):

    • Dissolve the first Boc-amino acid (4 eq. to resin substitution) in a solution of methanol and water. Neutralize with an aqueous solution of cesium carbonate (Cs₂CO₃) to pH 7.0.

    • Lyophilize the solution to obtain the Boc-amino acid cesium salt.

    • Dissolve the cesium salt in DMF (10 mL/g resin) and add it to the swollen resin.

    • Heat the mixture to 50°C and agitate for 12-24 hours.

    • Wash the resin thoroughly with DMF (3x), DMF/Water (1:1) (3x), DMF (3x), and finally DCM (3x). Dry the resin under vacuum.

The Boc-SPPS Cycle for Peptide Elongation

This iterative cycle is performed for each amino acid in the sequence.

Boc_SPPS_Cycle Start Peptide-Resin (Nα-Boc Protected) Deprotection Step 1: Deprotection 50% TFA in DCM (20 min) Start->Deprotection Wash1 Wash (DCM, IPA, DMF) Deprotection->Wash1 Neutralization Step 2: Neutralization 10% DIEA in DMF (2 x 2 min) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling Step 3: Coupling Boc-AA, Activator, DMF (1-2 hr) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 End Elongated Peptide-Resin (Nα-Boc Protected) Wash3->End Repeat Cycle

Caption: The iterative workflow of Boc-Solid Phase Peptide Synthesis (SPPS).

Step 1: Nα-Boc Deprotection

  • Rationale: The acid-labile Boc group is removed to liberate the N-terminal amine for the next coupling reaction.[9]

  • Procedure:

    • Add a solution of 50% TFA in DCM (10 mL/g resin) to the vessel. Agitate for 1-2 minutes and drain.

    • Add a fresh portion of 50% TFA in DCM and agitate for 20-30 minutes.[10]

    • Drain the TFA solution. Wash the resin thoroughly with DCM (3x), IPA (2x), and DMF (3x) to remove all traces of acid.[7]

Step 2: Neutralization

  • Rationale: The N-terminal amine is present as a trifluoroacetate salt after deprotection and must be converted to the free amine to be an effective nucleophile.

  • Procedure:

    • Add a solution of 10% DIEA in DMF (10 mL/g resin) to the resin. Agitate for 2 minutes and drain.

    • Repeat the neutralization step.

    • Wash the resin with DMF (5x) to remove excess DIEA, which can interfere with the subsequent coupling step.[10]

Step 3: Amino Acid Coupling

  • Standard Amino Acids: For standard Boc-amino acids, a DIC/HOBt activation is generally sufficient.

    • Procedure: In a separate vessel, pre-activate the Boc-amino acid (3 eq.) and HOBt (3 eq.) with DIC (3 eq.) in DMF for 10-15 minutes.[10] Add this activated mixture to the neutralized resin and agitate for 1-2 hours.

  • Incorporation of Boc-His(1-Me)-OH (Critical Step):

    • Rationale: Due to increased steric hindrance, a more potent coupling reagent and potentially longer reaction time are required to ensure complete acylation. HATU is an excellent choice as it forms a highly reactive HOBt ester.

    • Procedure:

      • In the reaction vessel containing the neutralized resin, add Boc-His(1-Me)-OH (3 eq.).

      • Add HATU (2.9 eq.) and DIEA (6 eq.) dissolved in DMF.

      • Agitate the mixture for 2-4 hours at room temperature.

      • Crucial: After the coupling time, perform a completion check.

Step 4: Monitoring Coupling Completion (Self-Validation)

  • Rationale: Verifying the absence of free primary amines ensures the peptide chain is growing correctly and prevents deletion sequences.

  • Kaiser Test: Take a small sample of resin beads, wash them thoroughly, and perform the Kaiser test.

    • Result: A negative result (beads remain yellow) indicates complete coupling. A positive result (beads turn dark blue) indicates free amines are present.

    • Action: If the test is positive, a second coupling (recoupling) is necessary. Simply repeat the coupling step with fresh reagents.

Final Cleavage and Deprotection (Anhydrous HF)

This procedure simultaneously cleaves the peptide from the resin and removes the benzyl-based side-chain protecting groups.[5]

Table: HF Cleavage Cocktail Composition

ComponentPurposeAmount (per gram of resin)
Anhydrous HFCleavage and deprotection reagent9.0 mL
p-CresolScavenger for carbocations1.0 mL
ThioanisoleScavenger, protects Trp/Met0.5 mL (if present)
  • Procedure:

    • Preparation: Dry the fully assembled peptide-resin thoroughly under a high vacuum for at least 4 hours. Place the dried resin in a specialized HF-resistant reaction vessel. Add a magnetic stir bar.

    • Scavengers: Add the appropriate scavengers (e.g., p-cresol) to the vessel. Scavengers are essential to trap reactive carbocations generated during cleavage, which can otherwise cause side reactions like alkylation of sensitive residues (Tyr, Met, Trp).[5][6]

    • HF Distillation: Cool the reaction vessel to -5 to 0°C using a dry ice/acetone bath. Carefully distill the anhydrous HF into the reaction vessel under vacuum.

    • Cleavage Reaction: Stir the mixture at 0°C for 1-2 hours.[5]

    • HF Removal: After the reaction is complete, remove the HF by evaporation under a steady stream of nitrogen gas, followed by a high vacuum.

    • Peptide Precipitation: Triturate the remaining residue with cold, anhydrous diethyl ether. This will precipitate the crude peptide while dissolving the scavengers and cleaved protecting groups.

    • Isolation: Filter the precipitated peptide and wash it several times with cold diethyl ether. Allow the crude peptide to air dry in the fume hood before drying under vacuum.

Cleavage_Workflow Resin Dried Peptide-Resin AddScavengers Add Scavengers (e.g., p-Cresol) Resin->AddScavengers HFCleavage HF Cleavage (0°C, 1-2 hours) AddScavengers->HFCleavage HFRemoval Remove HF (N₂ stream, Vacuum) HFCleavage->HFRemoval Precipitation Precipitate with Cold Ether HFRemoval->Precipitation FilterWash Filter and Wash Peptide Precipitation->FilterWash CrudePeptide Crude Peptide Product FilterWash->CrudePeptide

Caption: Workflow for peptide cleavage from the resin and side-chain deprotection.

Purification and Analysis
  • Dissolution: Dissolve the crude peptide in an appropriate aqueous buffer, often containing a small amount of acetic acid or TFA.

  • Purification: Purify the peptide using preparative reverse-phase high-performance liquid chromatography (RP-HPLC).

  • Analysis: Confirm the identity and purity of the final peptide using analytical RP-HPLC and mass spectrometry (e.g., ESI-MS or MALDI-TOF).

Troubleshooting

  • Problem: Incomplete coupling of Boc-His(1-Me)-OH (positive Kaiser test).

    • Cause: Steric hindrance.

    • Solution: Perform a second coupling (recoupling) for 2-4 hours. Ensure reagents are fresh. Consider slightly elevating the temperature to 30-35°C, but monitor for potential side reactions.

  • Problem: Low final yield after cleavage.

    • Cause 1: Premature chain cleavage during repeated TFA deprotection steps.[7] This is more common with standard Merrifield resins.

    • Solution 1: Use a more acid-stable linker, such as the PAM linker, for longer peptides.[7]

    • Cause 2: Incomplete cleavage from the resin.

    • Solution 2: Ensure the peptide-resin is completely dry before adding HF. Extend cleavage time if Arg(Tos) residues are present.[11]

  • Problem: Extra peaks in the final mass spectrum.

    • Cause: Alkylation of sensitive residues by carbocations during HF cleavage.

    • Solution: Ensure an adequate amount and type of scavenger are used in the cleavage cocktail.[6]

Conclusion

The successful synthesis of peptides containing Boc-His(1-Me)-OH via Boc-SPPS is readily achievable with careful attention to the specific challenges posed by this unnatural amino acid. By employing potent coupling reagents like HATU, diligently monitoring reaction completion, and utilizing a well-planned HF cleavage strategy with appropriate scavengers, researchers can confidently produce these valuable modified peptides. This protocol provides a robust and validated framework for drug development professionals and scientists to harness the benefits of N-methylation in their peptide-based research.

References

  • Aapptec Peptides. (n.d.). Boc-His(Dnp)-OH IPA [25024-53-7]. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • Kent, S. B. H. (2009). Overview of Solid Phase Synthesis of Difficult Peptide Sequences.
  • Aapptec Peptides. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • jOeCHEM. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Horta, E. J., et al. (2019). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods and Protocols, 2(3), 64. Retrieved from [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. Retrieved from [Link]

  • Fantoni, T., et al. (2024). Solid phase peptide synthesis using side-chain unprotected arginine and histidine with Oxyma Pure/TBEC in green solvents. Green Chemistry. Retrieved from [Link]

  • Volkova, M. (2018). Did anyone observe spontaneous Boc removal from histidine? ResearchGate. Retrieved from [Link]

  • Pennington, M. W. (1994). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Methods in Molecular Biology. Retrieved from [Link]

  • Pessi, A., et al. (1989). Side reactions in solid phase synthesis of histidine-containing peptides. International Journal of Peptide and Protein Research, 34(1), 58-63. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information for a related publication. Retrieved from [Link]

  • Chatterjee, J., et al. (2014). N-methylation of peptides: a new perspective in medicinal chemistry. Accounts of Chemical Research, 47(12), 3681-3693. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

  • Khadse, S. C. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Krzciuk-Gula, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. The Journal of Organic Chemistry, 88(12), 8116-8123. Retrieved from [Link]

Sources

Coupling conditions for Boc-1-methyl-histidine in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Strategies for the Incorporation of Boc-1-Methyl-Histidine in Solid Phase Peptide Synthesis

Executive Summary

The incorporation of Boc-1-methyl-L-histidine (Boc-His(1-Me)-OH) represents a unique intersection of steric and stereochemical challenges in Solid Phase Peptide Synthesis (SPPS). Unlike standard histidine derivatives where the imidazole ring is fully protected (e.g., by Tosyl, DNP, or Bom groups), 1-methyl-histidine carries a permanent modification on the


 (pros) nitrogen, leaving the basic 

(tele) nitrogen exposed.

This configuration creates a high risk of racemization during carboxyl activation due to the "self-catalyzing" base effect of the free imidazole nitrogen. Furthermore, the steric bulk of the methyl group, while less hindering than


-methylation, alters the solvation profile and aggregation tendencies of the growing peptide chain.

This guide details a self-validating protocol utilizing DIC/Oxyma Pure activation to suppress racemization, bypassing the risks associated with standard HBTU/DIEA methods.

Chemical Context & Mechanistic Insight

Nomenclature and Isomerism (The Critical Check)

Before synthesis, verify the isomer identity. Nomenclature in histidine derivatives is frequently confused.

  • 1-Methyl-Histidine (

    
    -methyl):  The methyl group is on the nitrogen closer to the alanine side chain. This is the specific target of this guide.
    
  • 3-Methyl-Histidine (

    
    -methyl):  The methyl group is on the nitrogen further from the side chain.
    
The Racemization Challenge

The primary failure mode when coupling Boc-His(1-Me)-OH is loss of chirality at the


-carbon.
  • Mechanism: Upon activation of the carboxyl group (forming an active ester), the free electron pair on the unblocked

    
     nitrogen can abstract the proton from the chiral 
    
    
    
    .
  • Why 1-Me is worse than 3-Me: In 1-methyl-histidine, the

    
     is blocked. The 
    
    
    
    is the basic, proton-accepting nitrogen. Its proximity and basicity facilitate intramolecular proton abstraction, leading to an enol intermediate that repopulates as a racemic mixture.

RacemizationMechanism cluster_0 Activation Phase cluster_1 Racemization Pathway cluster_2 Safe Pathway ActivatedHis Activated Boc-His(1-Me)-OBt (Active Ester) ProtonAbstract Intramolecular Proton Abstraction (by free N-tau) ActivatedHis->ProtonAbstract Slow Coupling / High Base Coupling Nucleophilic Attack (by Resin Amine) ActivatedHis->Coupling Fast Coupling / Acidic Cond. Enol Achiral Enol Intermediate ProtonAbstract->Enol Racemic DL-Histidine Mixture Enol->Racemic Native Native L-Peptide Coupling->Native

Figure 1: Mechanistic divergence between successful coupling and racemization for His(1-Me).

Strategic Guidelines for Coupling

To mitigate the risks identified above, we employ a strategy that eliminates exogenous tertiary bases (like DIEA) during the activation step.

Coupling Reagent Selection
Reagent SystemSuitabilityRationale
DIC / Oxyma Pure Recommended Carbodiimide activation with Oxyma (ethyl cyano(hydroxyimino)acetate) creates a highly reactive ester at neutral/slightly acidic pH, preventing base-catalyzed racemization.
HATU / HOAt / Collidine Alternative Use only if DIC fails. Collidine (TMP) is a weaker base than DIEA and sterically hindered, reducing the risk of proton abstraction.
HBTU / DIEA Forbidden The strong base (DIEA) combined with HBTU significantly accelerates racemization of the unprotected imidazole ring.
Solvent Optimization
  • DMF (Dimethylformamide): Standard solvent, acceptable for most couplings.

  • DMSO/NMP (1:4): Recommended for "difficult sequences" prone to aggregation. The 1-methyl group increases hydrophobicity; DMSO aids in solvation.

Detailed Experimental Protocol

Pre-requisites:

  • Resin: MBHA or PAM resin (0.5 – 0.8 mmol/g loading).

  • Amino Acid: Boc-His(1-Me)-OH (3-fold excess relative to resin).

  • Activator: DIC (Diisopropylcarbodiimide).[1][2]

  • Additive: Oxyma Pure (preferred) or HOBt (anhydrous).

Step-by-Step Workflow (Boc Chemistry)
  • Deprotection (TFA Cycle):

    • Treat resin with 50% TFA in DCM (2 min pre-wash, then 20 min reaction).

    • Critical: Ensure complete removal of the previous Boc group.

    • Wash: DCM (3x), then 5% DIEA/DCM (2x) to neutralize the resin salt, then DMF (5x) to remove all traces of base.

  • Activation (The "Base-Free" Method):

    • Dissolve 3.0 eq of Boc-His(1-Me)-OH and 3.0 eq of Oxyma Pure in minimal DMF.

    • Add 3.0 eq of DIC.

    • Note: Do not add DIEA or NMM. The reaction mixture should be yellow/orange (characteristic of Oxyma esters).

    • Allow pre-activation for exactly 2 minutes . (Longer pre-activation increases racemization risk).

  • Coupling:

    • Transfer the activated solution to the resin.

    • Agitate at room temperature for 60 minutes .

    • Optimization: If the sequence is hydrophobic, heat to 50°C (microwave) for 10 min, but be aware that heat increases racemization risk. Room temperature is safer for His(1-Me).

  • Monitoring (QC):

    • Perform a Kaiser Test (ninhydrin).

    • Pass: Beads are colorless (99%+ coupling).

    • Fail: Beads are blue. Do not re-couple with base. Perform a second coupling using fresh DIC/Oxyma.

  • Capping (Optional but Recommended):

    • If Kaiser test is slightly positive after double coupling, cap with Acetic Anhydride/Pyridine in DCM to prevent deletion sequences.

CouplingWorkflow cluster_activation Base-Free Activation Start Start: Boc-Peptide-Resin Deprotect 1. Deprotection 50% TFA/DCM Start->Deprotect Neutralize 2. Neutralization 5% DIEA/DCM Deprotect->Neutralize Wash 3. Extensive Wash DMF (Remove Base) Neutralize->Wash Mix Mix Boc-His(1-Me)-OH + Oxyma + DIC Wash->Mix PreAct Pre-activate (2 mins) Mix->PreAct Couple 4. Coupling (60 min, RT) PreAct->Couple Test 5. Kaiser Test Couple->Test Success Proceed to Next Cycle Test->Success Colorless Fail Double Couple (Fresh Reagents) Test->Fail Blue Fail->Couple

Figure 2: Optimized SPPS Cycle for Boc-1-Methyl-Histidine.

Quality Control & Troubleshooting

Assessing Racemization (The "Marfey's" Approach)

If you suspect racemization, hydrolysis and standard amino acid analysis (AAA) may not separate the enantiomers effectively.

  • Method: Cleave a small aliquot of the peptide.

  • Derivatization: Use FDAA (Marfey's Reagent) or CATT (chiral reagent).

  • Analysis: Run on C18 HPLC. The L-His(1-Me) and D-His(1-Me) derivatives will have distinct retention times.

Troubleshooting Table
ObservationRoot CauseCorrective Action
Low Yield / Deletion Steric hindrance of methyl group.Use "Magic Mixture" (DCM/DMF/NMP/1% Triton X-100) to improve solvation.
Racemization (>5% D-isomer) Base presence during activation.Switch strictly to DIC/Oxyma. Ensure resin wash after neutralization is thorough (flow wash preferred).
Slow Coupling Aggregation.[3]Use microwave irradiation (max 50°C) or switch to HATU/Collidine (only if DIC fails).

References

  • Albericio, F., &yman, J. M. (2018). Racemization of Histidine in Solid Phase Peptide Synthesis. Journal of Peptide Science.[4] [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in SPPS (Relevant for Racemization Mechanisms).[Link]

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. [Link]

Sources

Synthesis of peptides containing 1-methylhistidine residues

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Fidelity Synthesis of Peptides Containing 1-Methylhistidine (


-Methylhistidine) 

Executive Summary & Technical Context

The incorporation of methylhistidine isomers into synthetic peptides is a critical requirement for developing biomarkers of muscle metabolism (e.g., Anserine, Balenine) and probing epigenetic mechanisms (histidine methylation). However, the synthesis is plagued by two distinct challenges: ambiguous nomenclature leading to regioisomer confusion, and severe racemization risks driven by the "naked" imidazole nitrogen present in the building block.

This guide provides a definitive protocol for the synthesis of peptides containing 1-Methylhistidine (


-methylhistidine) . Unlike standard histidine synthesis where the imidazole ring is fully protected (e.g., Trt, Boc), the methyl group serves as a permanent modification, leaving the remaining imidazole nitrogen (

) unprotected and basic. This free nitrogen acts as an intramolecular catalyst for

-proton abstraction, making standard basic coupling protocols (e.g., HBTU/DIPEA) highly prone to racemization.

Key Technical Differentiators of This Protocol:

  • Regio-Specificity: Explicit distinction between 1-MeHis (

    
    ) and 3-MeHis (
    
    
    
    ) using IUPAC/Biochemical consensus.
  • Racemization Suppression: Utilization of base-free carbodiimide chemistry (DIC/Oxyma) to neutralize the "self-catalyzing" potential of the imidazole ring.

  • Validation: Chromatographic separation parameters to quantify isomeric purity.

Nomenclature & Building Block Selection

The primary cause of synthetic failure is the inadvertent purchase of the wrong isomer due to conflicting numbering systems.

Common NameBiochemical NotationIUPAC NotationStructure FeatureBiological Context
1-Methylhistidine

-Methylhistidine

-Methylhistidine
Methyl on Nitrogen near side chainAnserine component; Dietary marker
3-Methylhistidine

-Methylhistidine

-Methylhistidine
Methyl on Nitrogen far from side chainMuscle protein breakdown marker (Actin/Myosin)

Critical Selection Rule: Always verify the chemical structure of the Fmoc-building block.

  • Target Reagent: Fmoc-1-Methyl-L-Histidine (Fmoc-His(

    
    -Me)-OH).
    
  • Avoid: Fmoc-3-Methyl-L-Histidine unless synthesizing muscle breakdown markers.

Critical Technical Consideration: The Racemization Mechanism

In standard SPPS, the imidazole ring is protected (e.g., with Trt) to mask its basicity. In Fmoc-His(


-Me)-OH, the 

(tele) nitrogen is unprotected .
  • Activation: The carboxyl group is activated (e.g., as an OBt/Oxyma ester).

  • Intramolecular Catalysis: The free basic

    
     nitrogen is sterically positioned to abstract the acidic proton from the 
    
    
    
    position.
  • Result: Formation of an enolizable intermediate, leading to a mix of L- and D-isomers (Racemization).[1]

Implication: High pH conditions (presence of DIPEA/NMM) accelerate this process. Base-free coupling is mandatory.

Materials & Reagents

  • Building Block: Fmoc-His(1-Me)-OH (High purity >98% L-isomer).

  • Activator: DIC (N,N′-Diisopropylcarbodiimide).[1]

  • Additive: Oxyma Pure (Ethyl cyano(hydroxyimino)acetate).

    • Note: Oxyma is preferred over HOBt/HOAt due to superior safety and racemization suppression.

  • Resin: Low-loading Rink Amide or Wang resin (0.3 – 0.5 mmol/g) to minimize aggregation, which exacerbates racemization by slowing coupling kinetics.

  • Solvent: DMF (Dimethylformamide), peptide synthesis grade.

Detailed Synthesis Protocol

Phase A: Resin Preparation
  • Swelling: Swell resin in DCM for 20 minutes, then wash with DMF (3x).

  • Fmoc Removal: Treat with 20% Piperidine in DMF (2 x 5 min). Wash extensively with DMF (5x).

Phase B: Coupling of Fmoc-His(1-Me)-OH (Base-Free Method)

This step replaces the standard HBTU/DIPEA protocol to prevent racemization.

Reagent Stoichiometry (for 0.1 mmol scale):

  • Fmoc-His(1-Me)-OH: 3.0 equivalents

  • Oxyma Pure: 3.0 equivalents

  • DIC: 3.0 equivalents

Step-by-Step:

  • Dissolution: Dissolve Fmoc-His(1-Me)-OH and Oxyma Pure in minimal DMF.

  • Activation: Add DIC to the amino acid/Oxyma solution.

    • Crucial: Allow to pre-activate for only 2-3 minutes . Extended pre-activation of histidine derivatives can lead to ester hydrolysis or racemization before coupling.

  • Addition: Add the activated mixture immediately to the resin.

  • Incubation: Shake at Room Temperature for 60–90 minutes.

    • Warning:DO NOT use microwave heating >50°C for this specific residue. Heat significantly increases the rate of imidazole-catalyzed racemization.

  • Monitoring: Perform a Kaiser test. If slightly positive, perform a second coupling (double couple) using fresh reagents for 45 minutes.

Phase C: Elongation & Cleavage
  • Capping (Optional but Recommended): Acetic anhydride/Pyridine/DMF to block unreacted amines.

  • Subsequent Couplings: Resume standard SPPS protocols (e.g., HBTU/DIPEA) for the remaining amino acids, as the His residue is now incorporated and less prone to racemization once in the peptide backbone (though

    
    -Me still prevents 
    
    
    
    from acting as a hydrogen bond donor, altering aggregation properties).
  • Cleavage: Treat resin with TFA/TIS/H2O (95:2.5:2.[1]5) for 2-3 hours.

  • Precipitation: Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Workflow Visualization

SynthesisWorkflow cluster_protocol Coupling Cycle Start Start: Resin Swelling & Deprotection Selection Select Coupling Strategy for His(1-Me) Start->Selection Standard Standard: HBTU/DIPEA (High Base) Selection->Standard Avoid Optimized Optimized: DIC/Oxyma (Base-Free) Selection->Optimized Recommended Racemization Risk: High Racemization (Imidazole acts as base) Standard->Racemization TempCheck Temperature Control (< 50°C) Optimized->TempCheck Success Result: High Optical Purity (>99% L-Isomer) TempCheck->Success Proceed Step1 1. Dissolve AA + Oxyma TempCheck->Step1 Step2 2. Add DIC (Activator) Step1->Step2 Step3 3. Pre-activate 2 min Step2->Step3 Step4 4. Couple RT 60-90 min Step3->Step4 Step4->Success

Figure 1: Decision matrix for coupling 1-Methylhistidine, highlighting the necessity of base-free conditions.

Analytical Validation & Troubleshooting

Distinguishing the desired L-1-MeHis product from potential D-isomers or regioisomers (if raw material was impure) requires specific HPLC conditions.

QC Protocol:

  • Column: Primesep 200 (Mixed-mode: Reverse Phase + Cation Exchange) or high-quality C18 (e.g., Waters XBridge).

  • Mobile Phase:

    • A: Water + 0.1% TFA

    • B: Acetonitrile + 0.1% TFA

  • Gradient: Slow gradient (0.5% B/min) is often required to separate diastereomers.

  • Observation:

    • D-Isomer: Typically elutes earlier than the L-isomer on C18 columns.

    • Regioisomer (3-MeHis): If present, 3-MeHis is more hydrophilic and typically elutes earlier than 1-MeHis on C18.

Troubleshooting Table:

IssueProbable CauseCorrective Action
Double Peaks in HPLC Racemization (L/D mix)Switch to DIC/Oxyma; Lower coupling temp to 25°C; Use Collidine if base is required.
Low Yield Aggregation or Steric HindranceUse Double Coupling; Switch to PEG-based resin (e.g., ChemMatrix).
Wrong Mass (+14 Da) Methylation of wrong siteVerify building block COA; Ensure "1-Me" corresponds to

.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. (1983). Nomenclature and Symbolism for Amino Acids and Peptides. Recommendations 1983. Link

  • Palasek, S. A., Cox, Z. J., & Collins, J. M. (2007). Limiting racemization and aspartimide formation in microwave-enhanced Fmoc solid phase peptide synthesis. Journal of Peptide Science, 13(3), 143-148.

  • Albericio, F., et al. (2018). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. European Journal of Organic Chemistry.

  • Qureshi, G. A., et al. (1986).[2] Determination of histidine, 1-methylhistidine and 3-methylhistidine in biological samples by high-performance liquid chromatography.[2][3][4][5][6] Journal of Chromatography B, 374, 363-369.[2]

  • BenchChem Application Note. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis.

Sources

Application Note: HF Cleavage Protocol for Boc-His(1-Me)-OH Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized protocol for the cleavage of peptides containing 1-Methylhistidine (His(1-Me)) synthesized via Boc/Benzyl (Boc/Bzl) Solid Phase Peptide Synthesis (SPPS) . While the


-methyl group on the imidazole ring of His(1-Me) is stable to anhydrous hydrogen fluoride (HF), the basicity of the imidazole ring and the generation of reactive carbocations from other protecting groups (e.g., Bzl, Z, Tos) require a rigorously controlled scavenger system. This guide utilizes the Tam & Merrifield "Low-High" HF procedure  to maximize yield and purity, minimizing alkylation side reactions.

Scientific Mechanism & Rationale

The Challenge: Cation Scavenging

In Boc SPPS, the final deprotection utilizes anhydrous HF, a superacid (


). The cleavage mechanism is primarily acidolysis , proceeding via an 

pathway.
  • Protonation: HF protonates the urethane (Boc) or ether/ester (Bzl) oxygen.

  • Cleavage: The bond breaks, releasing the free peptide and generating a stabilized carbocation (e.g., benzyl cation, tert-butyl cation).

  • The Risk: Without adequate scavengers, these electrophilic carbocations will re-attach (alkylate) electron-rich nucleophiles on the peptide.

    • Specific to His(1-Me): Although the 1-methyl group blocks one nitrogen, the imidazole ring remains electron-rich and susceptible to benzylation or tert-butylation at the remaining nitrogen or carbon centers if scavengers are insufficient.

The Solution: The "Low-High" HF Method

We recommend the two-stage cleavage developed by Tam et al. (1983).

  • Low HF Step: Uses a high concentration of Dimethyl Sulfide (DMS) (1:3 HF:DMS). This shifts the mechanism from

    
     to 
    
    
    
    . The DMS acts as a nucleophile, actively displacing protecting groups without generating free carbocations. This is critical for preventing methionine oxidation and minimizing aspartimide formation.
  • High HF Step: Standard high-acidity conditions (90% HF) to remove stubborn groups (e.g., Arg(Tos), Cys(MBzl)) that survive the Low HF step.

Visualizing the Mechanism

The following diagram illustrates the flow of reactants and the critical role of the scavenger in preventing side reactions.

HF_Cleavage_Mechanism Resin Peptide-Resin (Protected) Intermediate Carbocation (R+) Resin->Intermediate Acidolysis (SN1) Product Free Peptide (His(1-Me) Intact) Resin->Product Cleavage HF Anhydrous HF (Proton Source) HF->Resin Protonation Scavenger Scavenger (p-Cresol/DMS) Adduct Scavenger-Adduct (Safe Waste) Scavenger->Adduct Alkylation Intermediate->Adduct Fast Trap (Scavenger) SideProduct Alkylated Peptide (Impurity) Intermediate->SideProduct Slow Trap (No Scavenger)

Figure 1: Mechanistic pathway of HF cleavage.[1][2][3][4][5] Scavengers must kinetically outcompete the peptide nucleophiles for the reactive carbocations.

Pre-Cleavage Considerations

Scavenger Selection Table

For peptides containing His(1-Me), avoid anisole if possible, as it can occasionally result in difficult-to-remove adducts.


-Cresol  is the preferred scavenger.
ComponentRoleStandard Ratio (High HF)Low-High Ratio (Step 1)
Anhydrous HF Cleavage Reagent / Solvent90%25%

-Cresol
Carbocation Scavenger (Essential)10%10%
Dimethyl Sulfide (DMS) Reductant /

Promoter
N/A65%

-Thiocresol
Thiol Scavenger (Only if Cys present)Add 2-5% (replace p-Cresol)Add 2-5%
Apparatus Requirements
  • System: Commercial HF line (e.g., Toaster or Kel-F vacuum line). Glass is strictly prohibited.

  • Vessels: Teflon (PFA/FEP) reaction vessels.

  • Safety: Full PPE (Face shield, heavy neoprene gloves, apron). Calcium gluconate gel must be immediately accessible.

Detailed Protocol: Low-High HF Cleavage

Phase 1: Preparation
  • Drying: Dry the peptide-resin (0.1 – 0.5 mmol scale) thoroughly over

    
     in a desiccator overnight. Water reacts violently with HF and inhibits cleavage.
    
  • Loading: Place the resin and a Teflon-coated stir bar into the reaction vessel.

  • Scavenger Addition: Add

    
    -cresol (and thiocresol if Cys is present) directly to the resin.
    
    • Calculation: 1.0 mL total scavenger volume per gram of resin is standard.

Phase 2: The "Low HF" Step (Optional but Recommended)

Use this step if the peptide contains Met, Trp(For), or Asp-Gly sequences.

  • Cooling: Immerse the reaction vessel in a dry ice/acetone bath (

    
    C).
    
  • Distillation: Distill HF and DMS into the vessel to achieve a ratio of HF:DMS:

    
    -Cresol (25:65:10) .
    
  • Reaction: Warm to

    
    C (ice bath) and stir for 2 hours .
    
  • Evacuation: Evaporate HF and DMS under high vacuum at

    
    C. The peptide-resin will appear as a wet paste (due to remaining 
    
    
    
    -cresol).
Phase 3: The "High HF" Step (Standard)

If skipping Low HF, start here with dry resin + p-cresol.

  • Cooling: Re-cool vessel to

    
    C.
    
  • Distillation: Distill anhydrous HF to achieve a final concentration of HF:

    
    -Cresol (90:10) .
    
    • Volume: Total volume should be ~10 mL per gram of resin.

  • Reaction: Warm to

    
    C to 
    
    
    
    C
    and stir for 45–60 minutes .
    • Note: Do not exceed 60 minutes unless Arg(Tos) is present (up to 90 mins). His(1-Me) is stable, but prolonged exposure increases risk of backbone degradation.

  • Evacuation: Evaporate HF rapidly under high vacuum at

    
    C until the resin is dry/paste-like.
    
Phase 4: Workup & Precipitation[4]
  • Precipitation: Add cold Diethyl Ether (

    
    ) directly to the reaction vessel to precipitate the peptide and dissolve the 
    
    
    
    -cresol.
  • Filtration: Filter the suspension through a fritted funnel.

  • Washing: Wash the solid residue (resin + peptide) 3x with cold ether to remove all scavengers.

  • Extraction: Extract the peptide from the resin using 10-20% Acetic Acid (or 50% Acetonitrile/Water if the peptide is hydrophobic).

  • Lyophilization: Freeze and lyophilize the aqueous extract to obtain the crude peptide powder.

Workflow Visualization

HF_Workflow Start Dry Peptide-Resin (Boc-His(1-Me)-OH) Scavenger Add p-Cresol (Avoid Anisole) Start->Scavenger LowHF Low HF Step (HF:DMS:Cresol 25:65:10) 2h @ 0°C Scavenger->LowHF Optional (High Purity) HighHF High HF Step (HF:Cresol 90:10) 1h @ -5°C Scavenger->HighHF Standard LowHF->HighHF Evaporate & Recharge Evap Evaporate HF (High Vacuum) HighHF->Evap EtherWash Ether Wash (Remove Scavengers) Evap->EtherWash Extract Acetic Acid Extraction (Separate from Resin) EtherWash->Extract Final Lyophilized Peptide Extract->Final

Figure 2: Operational workflow for the cleavage and isolation of His(1-Me) peptides.

Troubleshooting & Optimization

  • Problem: Low Yield.

    • Cause: Peptide aggregation or poor solubility in extraction buffer.

    • Solution: Re-extract resin with pure TFA or 6M Guanidine HCl if the peptide is hydrophobic.

  • Problem: Methyl Histidine Loss?

    • Verification: 1-Methylhistidine is stable.[6] If mass spec shows -14 Da (loss of methyl), verify the starting material was indeed His(1-Me) and not a mislabeled His(Boc). HF does not cleave the N-Me bond.

  • Problem: Scavenger Adducts (+106 Da).

    • Cause: Insufficient p-cresol or old p-cresol.

    • Solution: Ensure p-cresol is fresh and colorless. Increase ratio to 15% if the sequence contains multiple Tyr/Trp residues.

References

  • Merrifield, R. B. (1963).[2] Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Tam, J. P.

    
     deprotection of synthetic peptides with a low concentration of hydrofluoric acid in dimethyl sulfide: evidence and application in peptide synthesis. Journal of the American Chemical Society, 105(21), 6442–6455. Link
    
  • Sigma-Aldrich (Merck). Boc Resin Cleavage Protocol. Technical Bulletins. Link

  • Bachem. Cleavage from the Resin (Boc-strategy). Bachem Technical Guides. Link

  • NIH/PubMed. Methods, setup and safe handling for anhydrous hydrogen fluoride cleavage in Boc solid-phase peptide synthesis. Nature Protocols. Link

Sources

Application Note: Optimized Incorporation of Boc-His(1-Me)-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Protocols for Manual vs. Automated Boc-SPPS

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9]

The incorporation of


-Boc-1-methyl-L-histidine (Boc-His(1-Me)-OH)  presents unique challenges in Solid-Phase Peptide Synthesis (SPPS). Unlike standard histidine protected with trityl (Trt) or Boc on the side chain, the 1-methyl group (pros-methyl, 

-position)
is a permanent modification found in biologically active peptides such as anserine and specific epigenetic histone markers.

This application note provides a comparative technical guide for Manual vs. Automated synthesis strategies. The core challenge with Boc-His(1-Me)-OH lies in the absence of electron-withdrawing protecting groups on the imidazole ring. The electron-rich imidazole side chain increases the risk of racemization via


-proton abstraction during activation.[1] Furthermore, the high cost of this building block often necessitates protocols that prioritize coupling efficiency over speed.
Key Chemical Considerations
  • Racemization Risk: High.[2] The

    
    -methyl group does not suppress the basicity of the 
    
    
    
    -nitrogen as effectively as a Boc or Tosyl group, facilitating the formation of the azlactone intermediate.
  • Solubility: Moderate.[3] The methyl group alters the hydrogen-bonding network compared to native His, requiring optimized solvent mixtures (NMP/DMF).

  • Chemistry Strategy: This guide focuses on Boc-SPPS (Boc/Benzyl strategy), utilizing TFA for deprotection and HF/TFMSA for final cleavage.[3]

Decision Matrix: Manual vs. Automated Synthesis

The choice between manual and automated workflows depends on scale, sequence difficulty, and reagent cost.

SynthesisDecision Start Start: Boc-His(1-Me)-OH Integration Scale Scale / Cost Sensitivity Start->Scale SeqDiff Sequence Difficulty Scale->SeqDiff > 0.1 mmol Manual MANUAL PROTOCOL (High Control) Scale->Manual < 0.1 mmol or High Cost Reagent Auto AUTOMATED PROTOCOL (High Throughput) SeqDiff->Auto Standard Sequence Hybrid HYBRID STRATEGY (Pause & Pour) SeqDiff->Hybrid Difficult/Aggregating Maximized Coupling Efficiency\nMinimizes Waste Maximized Coupling Efficiency Minimizes Waste Manual->Maximized Coupling Efficiency\nMinimizes Waste Reproducibility\nSet-and-Forget Reproducibility Set-and-Forget Auto->Reproducibility\nSet-and-Forget Best of Both Worlds Best of Both Worlds Hybrid->Best of Both Worlds

Figure 1: Decision matrix for selecting the optimal synthesis workflow.

Comparative Data Analysis
ParameterManual SynthesisAutomated Synthesis (Batch/Flow)
Reagent Excess 1.5 – 2.0 eq (Conservative)3.0 – 5.0 eq (Standard)
Solvent Consumption Low (Exact volumes)High (Priming lines, washes)
Reaction Monitoring Real-time (Kaiser/Chloranil Test)Post-synthesis (UV monitoring optional)
Racemization Control High (Temp control, pre-activation)Variable (Depends on instrument cooling)
Time per Cycle 1 – 2 hours (Labor intensive)1 – 1.5 hours (Unattended)
Recommended Use Coupling the Boc-His(1-Me)-OH residue Elongating the rest of the peptide

Detailed Protocols

Protocol A: Manual Synthesis (High Fidelity)

Recommended for the specific coupling of Boc-His(1-Me)-OH to minimize reagent usage and ensure stereochemical integrity.

Reagents
  • Activator: HATU (0.5 M in DMF) or DIC/Oxyma (for lower racemization risk).

  • Base: DIEA (Diisopropylethylamine), 2.0 M in NMP.

  • Solvent: NMP (N-methylpyrrolidone) is preferred over DMF for His(1-Me) to reduce aggregation.

Step-by-Step Workflow
  • Resin Preparation:

    • Swell the Boc-aminoacyl-resin in DCM for 20 min. Drain.

  • Boc Deprotection (The "TFA Cycle"):

    • Pre-wash: Treat with 50% TFA in DCM (v/v) for 2 min. Drain.

    • Deprotection: Treat with 50% TFA in DCM for 20 min. Caution: Gas evolution.

    • Wash: DCM (3x), then 5% DIEA in DCM (2x) to neutralize, then DCM (3x), then NMP (2x).

    • Note: The neutralization step is critical in Boc chemistry to remove the TFA salt from the amine.

  • Activation (In-Situ):

    • Dissolve Boc-His(1-Me)-OH (2.0 eq) and HATU (1.9 eq) in minimal NMP.

    • Add DIEA (4.0 eq) immediately prior to adding to resin.

    • Critical: Do not pre-activate for >2 minutes to prevent azlactone formation.

  • Coupling:

    • Add the activated mixture to the resin.[4][5]

    • Agitate at Room Temperature for 45–60 minutes.

    • Optional: For extremely difficult sequences, re-couple (double couple) using fresh reagents.

  • Monitoring (The "Stop" Condition):

    • Perform a Kaiser Test (ninhydrin).

    • Blue beads: Incomplete coupling

      
       Re-couple.
      
    • Colorless/Yellow beads: Complete

      
       Proceed.
      
Protocol B: Automated Synthesis (Standardized)

Recommended for building the peptide backbone before/after the His(1-Me) residue.

Instrument Setup (Generic for CSBio / Protein Technologies)
  • System: Boc-compatible synthesizer (Teflon tubing essential due to TFA).

  • Bottles:

    • Deprotection: 50% TFA in DCM.[3]

    • Neutralization: 10% DIEA in DCM.

    • Activator: 0.5 M HBTU in DMF.

Automated Cycle Definition
  • Deprotection: 1 x 2 min, 1 x 20 min (50% TFA).

  • Wash: DCM (flow wash).

  • Neutralization: 2 x 5 min (10% DIEA).

  • Coupling:

    • Cartridge: Load Boc-His(1-Me)-OH powder.

    • Dissolution: Instrument adds Activator + Base + Solvent.

    • Mix Time: 60 minutes.

    • Warning: Automated systems often use large excesses (4-5 eq). Ensure the cartridge contains sufficient expensive His(1-Me) derivative.

Scientific Validation: Mechanism of Racemization

Understanding the mechanism is vital for troubleshooting. The 1-methyl group on the imidazole ring prevents the "blocking" effect that a side-chain protecting group usually offers.

Racemization ActivatedAA Activated Boc-His(1-Me)-OX (Active Ester) AlphaProton Alpha-Proton Abstraction ActivatedAA->AlphaProton Promoted by Imidazole Basic N Base Base (DIEA/NMM) Base->AlphaProton Catalyzes Enolate Planar Enolate (Achiral Intermediate) AlphaProton->Enolate L_Isomer L-His(1-Me) (Desired) Enolate->L_Isomer Reprotonation D_Isomer D-His(1-Me) (Impurity) Enolate->D_Isomer Reprotonation

Figure 2: Racemization pathway of Histidine during activation. The proximity of the basic imidazole nitrogen facilitates alpha-proton removal.[1]

Mitigation Strategies
  • Use Sym-Collidine: A weaker base than DIEA, reducing alpha-proton abstraction [1].[2]

  • Use Oxyma/DIC: This carbodiimide approach creates a neutral pH environment compared to onium salts (HATU/HBTU) which require basic conditions [2].

  • Low Temperature: Coupling at 0°C – 4°C significantly reduces racemization rates.

Quality Control & Troubleshooting

Analytical Expectations
  • HPLC: 1-Me-His peptides often show a shift in retention time compared to native His.

  • Mass Spectrometry: The mass shift is +14.02 Da relative to native Histidine.

  • Common Failure: A split peak in HPLC usually indicates racemization (L/D diastereomers).

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Incomplete coupling due to steric bulk of Methyl group.Use Protocol A (Manual). Switch solvent to 100% NMP. Double couple.
Racemization (>5% D-isomer) Base-catalyzed abstraction during activation.Switch activator to DIC/Oxyma . Reduce base concentration. Couple at 0°C.
Precipitation in Line Low solubility of Boc-His(1-Me)-OH.Dissolve manually and filter before loading onto automated system.

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive.[6][7] Journal of the American Chemical Society. Link

  • Subirós-Funosas, R., et al. (2009). Oxyma: An Efficient Additive for Peptide Synthesis to Replace HOBt. Chemistry – A European Journal. Link

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis.[8][4][9][10][5][6][11][12] I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society. Link

  • Comparison of Boc and Fmoc SPPS strategies. (2010). National Institutes of Health (NIH). Link

  • BenchChem Application Note. (2025). Racemization Levels of Histidine Derivatives. Link (Cited for general His-racemization data).

Disclaimer: This protocol involves the use of hazardous chemicals including TFA and potential HF cleavage. All procedures must be performed in a fume hood by trained personnel.

Sources

Incorporating methylhistidine into bioactive peptides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Site-Specific Incorporation of Methylhistidine into Bioactive Peptides

Part 1: Introduction & Mechanistic Rationale

The incorporation of methylhistidine (MeHis) isomers—specifically 1-methylhistidine (


-MeHis)  and 3-methylhistidine (

-MeHis)
—represents a precision engineering strategy in peptide drug discovery.[1] Unlike standard Histidine, which rapidly interconverts between two tautomeric states (

and

) in solution, methylhistidine "locks" the imidazole ring into a single tautomer.

This modification serves three critical functions in drug design:

  • Metabolic Stability: The methyl group creates steric hindrance that blocks the active sites of specific peptidases (e.g., TRH-degrading ectoenzyme), significantly extending plasma half-life.

  • Tautomer Locking: By permanently substituting the proton on either the

    
     (N1) or 
    
    
    
    (N3) nitrogen, the peptide adopts a fixed electrostatic profile, reducing entropic penalty upon receptor binding.
  • pKa Tuning: Methylation shifts the basicity of the remaining nitrogen. 3-MeHis (

    
    -Me) mimics the dominant tautomer of natural Histidine but abolishes its hydrogen bond donor capability, often creating "super-agonists" (e.g., in TRH analogues).[1]
    
The Histidine Switch: Tautomerism vs. Methylation

The following diagram illustrates how methylation arrests the natural proton oscillation of Histidine, creating distinct pharmacological entities.

TautomerLock cluster_isomers Methylated Isomers (Locked) His_Native Native Histidine (Dynamic Tautomerism) MeHis1 1-Methylhistidine (π) (Minor Tautomer Mimic) pKa ~ 6.5 His_Native->MeHis1 Methylation at N1 (π) MeHis3 3-Methylhistidine (τ) (Major Tautomer Mimic) pKa ~ 6.0 His_Native->MeHis3 Methylation at N3 (τ) Effect Biological Outcome: 1. Proteolytic Resistance 2. Fixed Receptor Geometry MeHis1->Effect MeHis3->Effect

Figure 1: Methylation locks the imidazole tautomer, preventing the proton shift (tautomerism) that occurs in native Histidine. 3-MeHis mimics the biologically dominant N


-H tautomer.[1]

Part 2: Chemical Synthesis Protocols (Fmoc-SPPS)

Synthesizing peptides with Methylhistidine presents a unique challenge: Racemization .[1] While the methyl group protects one nitrogen, the other nitrogen remains a basic lone-pair donor that can catalyze intramolecular proton abstraction from the


-carbon, converting L-His to D-His.[1]

Critical Warning: 3-Methylhistidine (


-Me) leaves the 

nitrogen free.[1] The

position is the primary driver of racemization. Therefore, 3-MeHis is highly prone to racemization during coupling if high temperatures or strong bases (e.g., HATU/DIEA) are used.[1]
Protocol A: Low-Racemization Coupling of Methylhistidine

This protocol utilizes DIC/Oxyma , which is superior to HATU for Histidine derivatives as it maintains a slightly acidic microenvironment, suppressing the imidazole-catalyzed racemization.

Materials:

  • Resin: 2-Chlorotrityl Chloride (2-CTC) or Rink Amide (depending on C-term).[1]

  • Building Block: Fmoc-His(3-Me)-OH or Fmoc-His(1-Me)-OH.

  • Activator: Diisopropylcarbodiimide (DIC).[1]

  • Additive: Ethyl cyano(hydroxyimino)acetate (Oxyma Pure).[1]

  • Solvent: DMF (Dimethylformamide).[1]

Step-by-Step Workflow:

  • Resin Preparation: Swell resin in DCM for 30 min.

  • Deprotection: Remove previous Fmoc group with 20% Piperidine/DMF (2 x 5 min). Wash 5x with DMF.[1]

  • Activation (The "Pre-Activation" Method):

    • Calculate 3.0 equivalents (eq) relative to resin loading.[1]

    • Dissolve Fmoc-His(x-Me)-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimum DMF.[1]

    • Add DIC (3.0 eq) immediately before adding to the resin.

    • Note: Do NOT use DIEA or NMM.[1] The absence of tertiary base is crucial for optical purity.

  • Coupling:

    • Add the activated mixture to the resin.

    • Temperature Control: Shake at Room Temperature (25°C) for 60–90 minutes.

    • Strictly Avoid: Do not use microwave heating (>50°C) for this specific residue.[1]

  • Monitoring: Perform a Chloranil test (for secondary amines) or Kaiser test (for primary amines).[1] If slightly positive, re-couple using fresh reagents for 60 min.

  • Capping: Cap unreacted amines with Acetic Anhydride/DIEA/DMF (1:2:7) to prevent deletion sequences.

Protocol B: Identification & Quality Control

Distinguishing 1-MeHis from 3-MeHis in the final product is essential, as they have identical masses.[1]

HPLC Method (Isomer Differentiation):

  • Column: Agilent Zorbax SB-Aq (Polar retention), 2.1 x 50 mm, 1.8 µm.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water.[1][2]

  • Mobile Phase B: Acetonitrile.[1][2]

  • Gradient: 0% B for 2 min (to retain polar His), then 0-10% B over 10 min.

  • Detection:

    • 1-MeHis: Elutes later (more hydrophobic due to N

      
       masking).[1]
      
    • 3-MeHis: Elutes earlier (more polar character exposed).[1]

    • MS Transitions:

      • 1-MeHis:

        
         170.1 
        
        
        
        126.1[1][2]
      • 3-MeHis:

        
         170.1 
        
        
        
        124.1 (Unique fragment due to methyl position).[1]

Part 3: Comparative Data & Applications

Stability & pKa Comparison

The following table summarizes the physicochemical shifts that dictate the biological function of these analogs.

PropertyNative L-Histidine3-Methylhistidine (

)
1-Methylhistidine (

)
pKa (Side Chain) ~6.0~6.0–6.1 (Retains basicity)~6.5–6.7 (More basic)
Tautomer State Dynamic (

)
Locked in

-mimic
Locked in

-mimic
H-Bond Donor Yes (N-H)No (N-Me)No (N-Me)
H-Bond Acceptor Yes (Lone Pair)Yes (N

is free)
Yes (N

is free)
Metabolic Stability Low (t

mins)
High (Steric block)High
Racemization Risk HighVery High (Free N

)
Moderate
Case Study: TRH Super-Agonists

Thyrotropin-releasing hormone (TRH, pGlu-His-Pro-NH2) is rapidly degraded by serum enzymes.[1] Substitution with 3-MeHis creates a potent analog.[1]

  • Native TRH: Degraded by pyroglutamyl aminopeptidase II (PPII).[1]

  • [3-MeHis]-TRH: The methyl group at the

    
    -position sterically hinders PPII docking while maintaining the electronic geometry required for the TRH receptor.
    
  • Result: 8-10x increase in potency and significantly prolonged duration of action in CNS applications.[1][3]

Workflow Start Target Peptide Design (e.g., TRH Analog) Choice Select Isomer: 1-MeHis vs 3-MeHis Start->Choice Synth SPPS Synthesis (DIC/Oxyma, 25°C) Choice->Synth Avoid Racemization QC QC: HPLC/MS (Check m/z 124 vs 126) Synth->QC Bio Bioassay (Potency & Stability) QC->Bio

Figure 2: Development workflow for Methylhistidine peptides, emphasizing the critical QC step to verify isomer identity.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, 1984. Link

  • Rathmacher, J. A., et al. "Identification of 1- and 3-methylhistidine as biomarkers of skeletal muscle toxicity by nuclear magnetic resonance-based metabolic profiling."[1] Analytical Biochemistry, 410(1), 2011.[1][4] Link

  • Tůma, P., et al. "Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis."[1][5] Journal of Chromatography B, 821(1), 2005.[5] Link

  • BenchChem. "Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis." Technical Notes, 2025. Link[1]

  • Kelly, J. A., et al. "Thyrotropin-releasing hormone (TRH) analogues show enhanced CNS selectivity because of increased biological stability."[1] Regulatory Peptides, 1989. Link

Sources

Application Note: High-Fidelity Deprotection of Boc-1-Methylhistidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

1-Methylhistidine (1-MeHis) is a critical modified amino acid, serving as a biomarker for skeletal muscle turnover and a key component in anserine and various bioactive peptides.[1] In synthetic workflows, the tert-butyloxycarbonyl (Boc) group is frequently employed to protect the


-amine.[1][2] However, the unique solubility profile and hygroscopic nature of methylhistidine salts present specific challenges during deprotection.[1] This guide provides two field-proven protocols for the removal of the Boc group from 1-methylhistidine, comparing Trifluoroacetic Acid (TFA) and Hydrogen Chloride (HCl) mediated pathways.[1][3] We emphasize strategies to maximize yield, ensure salt purity, and prevent common handling errors associated with hygroscopic imidazole derivatives.

Part 1: Scientific Background & Chemical Strategy[1][2][4][5][6][7]

The Substrate: 1-Methylhistidine

Unlike standard histidine, where the imidazole side chain is often protected with acid-labile groups (e.g., Trityl, Boc), 1-methylhistidine carries a methyl group on the imidazole ring (typically


 or 

depending on the isomer).[1] This methyl group is stable to acidic deprotection conditions. Therefore, the primary objective is the selective cleavage of the

-Boc carbamate without affecting the integrity of the imidazole ring or causing racemization.
Mechanism of Action

The deprotection proceeds via acid-catalyzed hydrolysis. The carbonyl oxygen of the Boc group is protonated, leading to the collapse of the carbamate. This generates the free amine (as a salt), carbon dioxide, and a tert-butyl cation.[1]

Key Mechanistic Considerations:

  • Cation Scavenging: The generated tert-butyl cation is an electrophile. While 1-methylhistidine is less prone to alkylation than Tryptophan or Methionine, the cation can theoretically attack the electron-rich imidazole ring. In high-fidelity protocols, scavengers (e.g., water, triethylsilane) are included to quench this cation.[1]

  • Salt Exchange: The choice of acid dictates the final salt form. TFA yields trifluoroacetate salts, which can be cytotoxic in cell-based assays.[1] HCl yields hydrochloride salts, which are generally preferred for biological applications.[1]

Visualizing the Reaction Pathway

BocDeprotection Start Boc-1-Methylhistidine Protonation Protonated Intermediate (R-NH-CO-O-tBu + H+) Start->Protonation Acid (TFA or HCl) Cleavage Cleavage Step Protonation->Cleavage Rate Limiting Products 1-Methylhistidine Salt + CO2 + Isobutylene Cleavage->Products -CO2 tBu t-Butyl Cation Cleavage->tBu Quenched t-Bu-OH / Isobutylene tBu->Quenched + Scavenger Scavenger Scavenger (H2O/Silane) Scavenger->Quenched

Figure 1: Acidolytic cleavage mechanism of the Boc group.[1] The tert-butyl cation byproduct must be quenched to prevent side reactions.

Part 2: Experimental Protocols

Materials & Equipment[1][3][8][9]
  • Reagents: Boc-1-methylhistidine (High purity >98%), Trifluoroacetic acid (HPLC Grade), HCl (4M in Dioxane), Dichloromethane (DCM), Diethyl Ether (anhydrous), Triethylsilane (TES).[1]

  • Equipment: Round-bottom flask, Rotary evaporator with cold trap, Vacuum desiccator (P2O5 or KOH), HPLC system.

Protocol A: TFA-Mediated Deprotection (Standard)

Best for: Intermediate synthesis steps or when purification by HPLC is planned.[1]

  • Dissolution: Dissolve 1.0 equivalent of Boc-1-methylhistidine in DCM (concentration ~0.1 M). If solubility is poor, a small amount of Methanol can be added, but avoid if possible to prevent transesterification.[1]

  • Acid Addition: Cool the solution to 0°C. Add an equal volume of Trifluoroacetic Acid (TFA) containing 2.5% water and 2.5% Triethylsilane (Scavengers).[1]

    • Ratio: 1:1 DCM:TFA (v/v).[1][4]

  • Reaction: Stir at 0°C for 10 minutes, then warm to Room Temperature (RT). Stir for 60–90 minutes.

    • Monitoring: Check completion by TLC (stained with Ninhydrin; free amine turns blue/purple) or LC-MS.[1]

  • Workup:

    • Concentrate the mixture in vacuo (rotary evaporator) at <35°C. Do not heat excessively.

    • Co-evaporation: Add Toluene or DCM (10 mL) and re-evaporate 3 times. This azeotropically removes residual TFA.[1]

  • Precipitation: Add cold anhydrous Diethyl Ether to the oily residue. Triturate (scratch the flask side) to induce precipitation of the 1-Methylhistidine TFA salt.

  • Isolation: Filter the solid or decant the ether. Dry under high vacuum over KOH pellets to remove trace acid.

Protocol B: HCl/Dioxane Deprotection (Biocompatible)

Best for: Final product isolation as a Hydrochloride salt.[1]

  • Preparation: Place 1.0 equivalent of Boc-1-methylhistidine in a reaction flask.

  • Acid Addition: Add 4M HCl in Dioxane (10–20 mL per gram of substrate).

    • Note: No additional solvent is usually needed.[1] If the substrate is not soluble, it will often dissolve as the Boc group is cleaved and the salt forms.

  • Reaction: Stir at Room Temperature for 45–60 minutes.

    • Observation: Evolution of CO2 gas (bubbling) indicates reaction progress.[1]

  • Workup:

    • Evaporate the solvent/acid under reduced pressure.[5]

    • Trituration: Add cold Diethyl Ether or Hexane to the residue. Vigorously stir to break up clumps.[1]

  • Filtration: Collect the hygroscopic white solid (1-Methylhistidine·2HCl) by filtration under nitrogen (to prevent moisture absorption).[1]

  • Storage: Store immediately in a desiccator at -20°C.

Part 3: Data Analysis & Quality Control[1]

Comparative Analysis of Methods
FeatureProtocol A: TFAProtocol B: HCl/Dioxane
Reaction Time 60–90 min45–60 min
Salt Form Trifluoroacetate (TFA)Dihydrochloride (HCl)
Solubility High in polar organic solventsHigh in water; lower in organics
Biological Use Requires ion exchange (toxic)Ready for use (biocompatible)
Scavenger Need Recommended (TES/H2O)Less critical (usually neat)
Quality Control Checkpoints

To validate the success of the deprotection, perform the following checks:

  • 1H-NMR (D2O):

    • Disappearance: The singlet at

      
       1.4 ppm (9H, t-butyl group) must be absent.[1]
      
    • Retention: The methyl singlet on the imidazole ring (

      
       ~3.7–3.9 ppm) must remain intact.
      
    • Shift: The

      
      -proton signal often shifts downfield upon deprotection due to the formation of the charged amine.
      
  • Mass Spectrometry (ESI-MS):

    • Observe the

      
       peak corresponding to free 1-methylhistidine (MW approx 169.18 Da for free base).[1]
      
    • Ensure no

      
       (isobutylene adduct) or 
      
      
      
      (starting material) remains.[1]
  • HPLC Purity:

    • Use a polar column (e.g., HILIC or C18-AQ) due to the high polarity of the product.[1] Standard C18 may result in elution at the void volume.

Part 4: Troubleshooting & Handling

Issue: Product is an Oil/Gum and won't precipitate.
  • Cause: Residual acid or solvent preventing crystallization.[1]

  • Solution: Dissolve the oil in a minimum amount of Methanol (0.5 mL) and add dropwise into a large excess (50 mL) of vigorously stirring cold Ether. If this fails, lyophilize from water to obtain a powder.[1]

Issue: Hygroscopicity (Product turns sticky in air).
  • Cause: Histidine salts, especially HCl and TFA salts, are extremely hygroscopic.[1]

  • Solution: Handle rapidly. Filter under a blanket of dry Nitrogen or Argon. Store in a desiccator with P2O5.

Issue: Incomplete Deprotection.
  • Cause: Old reagents (TFA absorbs water; HCl in dioxane can lose titer).[1]

  • Solution: Use fresh reagents. For HCl/Dioxane, ensure the reagent is actually 4M (titrate if uncertain).[1]

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[1][2] Protective Groups in Organic Synthesis. Wiley-Interscience.[2] (Standard reference for Boc cleavage conditions).

  • Han, G., Tamaki, M., & Hruby, V. J. (2001).[1] Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane.[1] Journal of Peptide Research, 58(4), 338-341.[1] Link[1]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009).[1] Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.[1] Link[1]

  • Sigma-Aldrich. (n.d.).[1] Boc-Protected Amino Groups - Protocol. Organic Chemistry Portal. Link

Sources

Application Note: Precision Solution Phase Synthesis Using Boc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the nuanced challenges of using Boc-His(1-Me)-OH in solution-phase peptide synthesis.

Executive Summary

The incorporation of


-methylhistidine  residues into bioactive peptides is a critical strategy for enhancing metabolic stability and modulating receptor selectivity (e.g., in TRH analogues or Anserine derivatives). However, the use of Boc-His(1-Me)-OH  presents a unique set of synthetic challenges—primarily centered on regioisomeric ambiguity  and racemization susceptibility .

This guide provides a validated protocol for the solution-phase coupling of Boc-His(1-Me)-OH, emphasizing the suppression of enantiomeric loss during activation. Unlike standard solid-phase protocols, solution-phase synthesis requires rigorous control over pH and work-up conditions to prevent premature deprotection or water-soluble product loss.

Strategic Considerations & Chemical Logic

The Isomer Identification Crisis

Before initiating synthesis, the exact regioisomer of the starting material must be verified. There is a historical dichotomy in nomenclature between IUPAC and biochemical catalogs:

  • IUPAC Convention: "1-methylhistidine" refers to

    
    -methylhistidine  (tele-methyl).[1]
    
  • Biochemical/Legacy Convention: Often refers to

    
    -methylhistidine  (pros-methyl) as "1-methyl".
    

Why this matters:

  • 
    -Methyl (Pros):  The 
    
    
    
    -nitrogen is blocked. The
    
    
    -nitrogen is less basic and sterically hindered, reducing the risk of "self-catalyzed" racemization.
  • 
    -Methyl (Tele):  The 
    
    
    
    -nitrogen is free . The free
    
    
    -nitrogen is positioned perfectly to act as an intramolecular base, abstracting the
    
    
    proton of the activated ester, leading to rapid racemization (azlactone formation).

Assumption for this Protocol: We assume the commercial reagent Boc-His(1-Me)-OH refers to the


-methyl (tele)  isomer (CAS: 332-80-9 for free acid parent), as this presents the "worst-case" scenario for racemization.
Racemization Mechanism

The primary failure mode in Histidine coupling is the abstraction of the


-proton by the unmasked imidazole nitrogen.

Caption: Mechanism of autocatalytic racemization in N-tau-methyl histidine derivatives.

Detailed Protocol: Solution Phase Coupling

Objective: Synthesize a dipeptide fragment (e.g., Boc-His(1-Me)-Pro-OBzl ) with >98% diastereomeric purity.

Materials & Reagents
ReagentGrade/SpecPurpose
Boc-His(1-Me)-OH >99% (HPLC)Limiting Reagent
H-Pro-OBzl·HCl >98%Amine Component
EDC·HCl ACS GradeWater-soluble Carbodiimide (Activator)
Oxyma Pure Synthesis GradeRacemization Suppressor (Superior to HOBt)
TMP (2,4,6-Collidine) AnhydrousNon-nucleophilic Base
DCM / DMF AnhydrousSolvent System
Step-by-Step Methodology
Phase 1: Pre-Activation (The "Cold" Start)

Rationale: Low temperature minimizes the kinetic energy available for the deprotonation of the alpha-carbon.

  • Dissolution: In a flame-dried round-bottom flask under Argon, dissolve 1.0 equiv of Boc-His(1-Me)-OH and 1.1 equiv of Oxyma Pure in minimal anhydrous DMF/DCM (1:1 ratio).

    • Note: DMF is required for solubility, but DCM improves work-up.

  • Cooling: Submerge the flask in an ice/brine bath (-5°C). Stir for 10 minutes.

  • Activation: Add 1.1 equiv of EDC·HCl . Stir at -5°C for 15 minutes.

    • Checkpoint: The solution should remain clear. Cloudiness indicates urea precipitation (if using DCC) or moisture ingress.

Phase 2: Coupling
  • Amine Preparation: In a separate vial, dissolve 1.0 equiv of the amine salt (e.g., H-Pro-OBzl·HCl) in minimal DMF. Add 1.0 equiv of 2,4,6-Collidine .

    • Why Collidine? It is weaker than TEA/DIEA, sufficient to neutralize the HCl salt but insufficient to deprotonate the His

      
      -carbon.
      
  • Addition: Dropwise add the amine solution to the activated His-ester at -5°C.

  • Reaction: Allow the mixture to warm to room temperature naturally over 4–6 hours. Monitor by TLC (System: CHCl3/MeOH 9:1) or LC-MS.[2]

Phase 3: Work-Up (The "Gentle" Wash)

Rationale: Imidazole derivatives are basic. Strong acid washes will protonate the ring, extracting your product into the aqueous phase. Strong base washes may hydrolyze the ester.

  • Concentration: Evaporate DMF under high vacuum (<40°C).

  • Re-dissolution: Dissolve residue in Ethyl Acetate (EtOAc).

  • Wash Sequence:

    • Wash 1: 5% NaHCO3 (x2) – Removes unreacted acid and Oxyma.

    • Wash 2: Water (x1) – Neutral wash.

    • Wash 3: Brine (x1) – Drying aid.

    • Critical Omission:Do NOT use 1N HCl or Citric Acid washes if the product is protonated easily; however, for Boc-protected forms, a mild Citric Acid (5%) wash is permissible only if the product partition coefficient favors the organic layer. For His(1-Me), the amphiphilic nature often leads to loss in acid washes. Recommendation: Skip acid wash if possible, or perform a "back-extraction" of the aqueous acid layer with DCM.

  • Drying: Dry over Na2SO4, filter, and concentrate.

Quality Control & Troubleshooting

Assessing Racemization

Standard C18 HPLC often fails to separate His diastereomers (L-L vs D-L).

  • Method: Use a chiral column (e.g., Chiralpak AD-H) or derivatize with Marfey's Reagent if the Boc group is removed.

  • NMR Check: The methyl group singlet in

    
    H-NMR is sensitive to stereochemistry. Compare the integration of the major methyl peak (L-isomer) vs any minor satellite peaks (D-isomer).
    
Common Failure Modes
ObservationRoot CauseCorrective Action
Low Yield Product lost in aqueous acid wash.Use DCM instead of EtOAc for extraction; avoid acid washes; use silica chromatography for purification.
High Racemization Excess base (DIEA/TEA) used.Switch to Collidine or TMP. Ensure pre-activation at -5°C.
Incomplete Coupling Steric hindrance of Methyl group.Switch coupling reagent to HATU (requires strict base control: 1.0 equiv DIEA max).

Visualization: Synthesis Workflow

Caption: Optimized workflow for solution-phase coupling of racemization-prone Histidine derivatives.

References

  • PubChem. 1-Methyl-L-histidine (Compound Summary). National Library of Medicine. [Link]

  • Albericio, F., et al. Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 2011. [Link]

  • SMPDB. Metabolism and Physiological Effects of 1-Methylhistidine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Strategies for Preventing Racemization of Boc-His(1-Me)-OH During Peptide Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. The incorporation of N-methylated amino acids, such as Boc-L-histidine(1-methyl) (Boc-His(1-Me)-OH), is a critical strategy for modulating the pharmacological properties of therapeutic peptides, including metabolic stability and receptor affinity. However, the unique structural features of this particular derivative introduce a significant synthetic challenge: a high propensity for racemization during peptide bond formation.

This guide provides an in-depth analysis of the underlying causes of this stereochemical instability and offers field-proven strategies and protocols to ensure the chiral integrity of your final peptide product.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the fundamental questions surrounding the racemization of Boc-His(1-Me)-OH.

Q1: What exactly is racemization in the context of peptide synthesis?

A: Racemization is a chemical process in which a pure enantiomer of a chiral amino acid is converted into a mixture of both its L- and D-isomers.[1] During peptide synthesis, this leads to the formation of diastereomeric peptide impurities. These impurities often co-elute with the desired peptide during purification and can dramatically alter or reduce the peptide's biological activity, making their prevention a critical aspect of synthesis.[1]

Q2: Why is Boc-His(1-Me)-OH so much more susceptible to racemization than other histidine derivatives like Boc-His(Trt)-OH?

A: The susceptibility of histidine to racemization is primarily driven by the basicity of the imidazole side chain's π-nitrogen (N-3).[2] In derivatives like Boc-His(Trt)-OH, this π-nitrogen is protected by a bulky trityl group, which sterically hinders and electronically deactivates it, thus suppressing racemization.[2]

In Boc-His(1-Me)-OH, however, the methyl group occupies the τ-nitrogen (N-1) position. This leaves the crucial π-nitrogen unprotected and, importantly, still basic. This unprotected π-nitrogen is perfectly positioned to act as an intramolecular base catalyst during the coupling reaction, actively promoting the abstraction of the α-proton and leading to a loss of stereochemistry.

Q3: What is the detailed chemical mechanism for this racemization?

A: The racemization of Boc-His(1-Me)-OH proceeds through a well-understood mechanism involving intramolecular base catalysis.[2][3] The process can be broken down into three key steps, as illustrated below:

  • Activation: The carboxylic acid of Boc-His(1-Me)-OH is activated by a coupling reagent (e.g., a carbodiimide like DIC) to form a highly reactive intermediate, such as an O-acylisourea ester.

  • α-Proton Abstraction: The basic, unprotected π-nitrogen of the imidazole ring abstracts the acidic proton from the α-carbon of the same molecule. This step is the root cause of the problem.

  • Enolate Formation & Reprotonation: This abstraction forms a planar, achiral enolate intermediate.[2][4] This flat structure can be reprotonated from either face with equal probability, resulting in a mixture of the original L-amino acid and the undesired D-amino acid.[2]

racemization_mechanism cluster_step1 Step 1: Activation cluster_step2 Step 2: Intramolecular Proton Abstraction cluster_step3 Step 3: Reprotonation A Boc-His(1-Me)-OH B Activated Intermediate (e.g., O-acylisourea) A->B + Coupling Reagent (e.g., DIC) C Planar, Achiral Enolate Intermediate B->C π-Nitrogen acts as internal base D L-His(1-Me) Peptide C->D Reprotonation E D-His(1-Me) Peptide (Racemized Product) C->E Reprotonation

Diagram 1: Mechanism of racemization for Boc-His(1-Me)-OH.

Part 2: Troubleshooting and Optimization Guide

If you have identified a diastereomeric impurity corresponding to the racemization of a His(1-Me) residue, this guide provides a systematic approach to resolving the issue.

Systematic Troubleshooting Workflow

When unacceptable levels of racemization are detected, a methodical approach to optimizing the coupling conditions is essential. The following workflow guides you through the key experimental parameters to investigate.

troubleshooting_workflow Start High Racemization Detected for Boc-His(1-Me)-OH Reagent 1. Change Coupling Reagent/ Additive Combination Start->Reagent Base 2. Optimize Base Reagent->Base If racemization persists End Racemization Minimized Reagent->End If successful Temp 3. Lower Reaction Temperature Base->Temp If racemization persists Base->End If successful Solvent 4. Evaluate Solvent Temp->Solvent If racemization persists Temp->End If successful Solvent->End Verify with HPLC

Diagram 2: Troubleshooting workflow for racemization issues.

1. Coupling Reagent and Additive Selection

The choice of coupling reagent and, more importantly, the additive used alongside it, is the single most critical factor in controlling racemization. Highly reactive intermediates are more prone to racemization; therefore, the strategy is to convert the initial activated species into a more stable, yet still reactive, active ester.[5]

Key Insight: Additives like Oxyma Pure and HOAt are superior to HOBt for suppressing racemization because they rapidly form active esters that are less susceptible to intramolecular base-catalyzed enolization.[5][6]

Reagent/Additive CombinationRelative Racemization RiskRecommendations & Causality
DIC / Oxyma Pure Very Low Highly Recommended. Oxyma Pure is a non-explosive additive that provides high coupling rates with excellent racemization suppression.[5][6] It rapidly converts the O-acylisourea intermediate into a less reactive Oxyma ester, minimizing the time available for proton abstraction.
DIC / HOAt Low Excellent Choice. 1-Hydroxy-7-azabenzotriazole (HOAt) is more effective than HOBt due to the neighboring group participation of the pyridine nitrogen, which accelerates the coupling reaction and suppresses racemization.[5]
Phosphonium Reagents (PyBOP, PyAOP) Low to Moderate Good alternatives. These reagents generate OBt or OAt esters in situ.[7] However, they can be more expensive and their byproducts can be difficult to remove. DEPBT is noted for its remarkable resistance to racemization and could be considered.[6]
Uronium Reagents (HBTU, HCTU) Moderate Use with caution. These are effective coupling reagents but require an additive and careful control of base to minimize racemization. HCTU, which uses 6-Cl-HOBt, generally performs better than HBTU.[6]
DIC / HOBt Moderate to High A classic combination, but HOBt is less effective at suppressing racemization for sensitive residues compared to modern additives.[5] It also carries safety concerns (explosive potential).[6]
DIC alone Very High Not Recommended. Using a carbodiimide without an additive for a sensitive residue like His(1-Me) will almost certainly lead to significant racemization due to the long lifetime of the highly reactive O-acylisourea intermediate.[7]
2. Base Selection and Stoichiometry

The external base used in the coupling reaction can also abstract the α-proton, competing with the intramolecular pathway.

  • Recommendation: Use a sterically hindered and weaker base. N-methylmorpholine (NMM) (pKa 7.38) or 2,4,6-collidine (pKa 7.43) are strongly preferred over the more basic and less hindered N,N-diisopropylethylamine (DIPEA) (pKa 10.1).[5]

  • Stoichiometry: Use the minimum amount of base necessary for the reaction, typically 1-2 equivalents. Excess base will increase the rate of racemization.[8]

3. Temperature and Solvent Control
  • Temperature: Racemization is a kinetically controlled process that accelerates at higher temperatures.[1]

    • Recommendation: Perform the coupling reaction at a reduced temperature, ideally starting at 0°C and allowing it to slowly warm to room temperature.[1] Avoid elevated temperatures, such as those used in microwave-assisted synthesis, for this specific coupling step.

  • Solvent: The polarity of the solvent can influence the stability of the enolate intermediate.

    • Recommendation: While peptide synthesis often requires polar aprotic solvents like DMF or NMP for resin swelling and solubility, highly polar solvents can promote racemization.[8][9] If solubility and swelling permit, consider a less polar solvent mixture (e.g., DCM/DMF) for the coupling step.

Part 3: Recommended Experimental Protocols

This section provides actionable, step-by-step protocols for minimizing racemization and verifying the stereochemical purity of your product.

Protocol 1: Low-Racemization Coupling of Boc-His(1-Me)-OH on Solid Support

This protocol utilizes the DIC/Oxyma Pure combination, which offers a robust and reliable method for suppressing racemization.

Materials:

  • Peptide-resin with free N-terminal amine

  • Boc-His(1-Me)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate)

  • N-methylmorpholine (NMM)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the final N-terminal Fmoc deprotection (if applicable) and wash thoroughly with DMF (3x) to remove all traces of piperidine.

  • Reagent Solution Preparation (perform immediately before use):

    • In a separate vessel, dissolve Boc-His(1-Me)-OH (3 eq.) and Oxyma Pure (3 eq.) in a minimal amount of anhydrous DMF.

    • Cool the solution to 0°C in an ice bath.

  • Activation:

    • To the cooled amino acid/Oxyma solution, add DIC (3 eq.).

    • Allow the solution to pre-activate for 2-5 minutes at 0°C. Do not pre-activate for extended periods, as this can lead to side reactions.

  • Coupling:

    • Drain the DMF from the resin.

    • Immediately add the activated amino acid solution to the resin.

    • Add NMM (3 eq.) to the reaction vessel.

    • Allow the coupling reaction to proceed for 2-4 hours at room temperature, or overnight at 4°C for particularly difficult couplings.

  • Washing and Capping:

    • Drain the reaction solution.

    • Wash the resin thoroughly with DMF (5x) and Dichloromethane (DCM) (3x).

    • Perform a Kaiser test to confirm reaction completion.[10] If the test is positive (indicating incomplete coupling), do not re-couple. Instead, cap the unreacted amines with acetic anhydride to prevent deletion sequences.

Protocol 2: Analysis of Racemization by Reverse-Phase HPLC (RP-HPLC)

This method allows for the quantification of the desired L-His peptide and the undesired D-His diastereomer.

Procedure:

  • Peptide Cleavage: Cleave a small sample of the crude peptide from the resin using an appropriate cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O). Precipitate, wash with cold diethyl ether, and dry the crude peptide.

  • Sample Preparation: Dissolve the crude peptide in a suitable solvent (e.g., 50% Acetonitrile/Water with 0.1% TFA) to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • HPLC Analysis:

    • Column: Use a high-resolution C18 column.

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

    • Gradient: A shallow gradient is crucial for separating diastereomers. A typical starting point is a linear gradient of 5% to 55% Mobile Phase B over 40-50 minutes.

    • Detection: UV at 214 nm and 280 nm.

  • Data Interpretation:

    • The desired peptide (all-L) and the D-His diastereomer will typically appear as two closely eluting peaks.

    • To confirm peak identities, it may be necessary to synthesize a small amount of the D-His standard intentionally.

    • Integrate the peak areas to determine the percentage of racemization (% D-Isomer = [Area of D-peak / (Area of L-peak + Area of D-peak)] * 100).

References
  • BenchChem. (2025). Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH in Peptide Synthesis. BenchChem Technical Support.
  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
  • Kent, S. B., et al. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(35), 8783-8788. Available at: [Link]

  • BenchChem. (2025). A Comparative Guide to HPLC Analysis of Peptides Synthesized with Fmoc-Histidine Derivatives. BenchChem Technical Support.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem Technical Library.
  • BenchChem. (2025). Technical Support Center: Strategies to Prevent Racemization During Peptide Synthesis. BenchChem Technical Support.
  • Creative Peptides. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. Creative Peptides Blog.
  • Nishi, Y., et al. (2007). 4-Methoxybenzyloxymethyl group as an Nπ-protecting group for histidine to eliminate side-chain-induced racemization in the Fmoc strategy. Journal of Peptide Science, 13(12), 833-840.
  • Jones, J. H., & Ramage, W. I. (1978). Mechanism of racemisation of histidine derivatives in peptide synthesis. Journal of the Chemical Society, Chemical Communications, (10), 472-473. (Note: A direct link to this older publication may be difficult; the citation confirms the mechanistic understanding).
  • LibreTexts Chemistry. (2021). 19.11: Racemization. Available at: [Link]

  • Aapptec. (n.d.). Coupling Reagents. Aapptec Technical Library.
  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. IV. Racemization and Yields in Peptide-bond Formation. Canadian Journal of Chemistry, 51(15), 2562-2570. Available at: [Link]

  • El-Faham, A., & Albericio, F. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(1), 204-219. Available at: [Link]

  • McDermott, J. R., & Benoiton, N. L. (1973). N-Methylamino Acids in Peptide Synthesis. III. Racemization during Deprotection by Saponification and Acidolysis. Canadian Journal of Chemistry, 51(12), 1915-1919. Available at: [Link]

Sources

Technical Support Center: Overcoming Steric Hindrance in Boc-His(1-Me)-OH Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for peptide synthesis. This guide provides in-depth troubleshooting advice and best practices for the challenging coupling of Nα-Boc-Nτ-methyl-L-histidine (Boc-His(1-Me)-OH). As a Senior Application Scientist, my goal is to equip you with the foundational knowledge and practical protocols to overcome the unique steric challenges presented by this amino acid derivative, ensuring high-yield and high-purity peptide synthesis.

Frequently Asked Questions (FAQs)
Q1: Why is Boc-His(1-Me)-OH considered a "difficult" amino acid to couple?

The difficulty in coupling Boc-His(1-Me)-OH arises from significant steric hindrance. This is a result of two main factors: the bulky tert-butyloxycarbonyl (Boc) protecting group on the α-amino group and the methyl group on the Nτ (tele) nitrogen of the imidazole ring. This combined steric bulk physically obstructs the approach of the activated carboxyl group to the N-terminal amine of the peptide chain, leading to slower reaction kinetics and a higher probability of incomplete coupling.[1][2]

Q2: How can I reliably detect if the coupling of Boc-His(1-Me)-OH is incomplete?

Incomplete coupling during Solid-Phase Peptide Synthesis (SPPS) is most commonly monitored using a qualitative ninhydrin (Kaiser) test. A positive result, indicated by a deep blue or purple color on the resin beads, confirms the presence of unreacted primary amines. A negative test (yellow or colorless) suggests the coupling is complete. For quantitative assessment, cleaving a small sample of the peptide-resin followed by analysis with High-Performance Liquid Chromatography (HPLC) can identify deletion sequences resulting from the failed coupling.

Q3: What are the primary side reactions to be aware of when coupling Boc-His(1-Me)-OH?

The most prevalent side reaction is incomplete coupling, which leads to deletion sequences in the final peptide.[3] Another significant concern is racemization (or epimerization). The imidazole ring of histidine can, under certain activation conditions, facilitate the abstraction of the α-proton, leading to a loss of stereochemical integrity.[4][5][6] Additionally, when using uronium-based coupling reagents in excess, there is a risk of guanidinylation of the N-terminal amine, which terminates the peptide chain.[7]

Q4: Is "double coupling" always the best initial solution for an incomplete reaction?

While repeating the coupling step (double coupling) is a common and often effective strategy for sterically hindered amino acids, it may not always be the most efficient approach.[3] If the initial coupling conditions are suboptimal, a second coupling under the same conditions might still yield an incomplete reaction. It is often more effective to first optimize the choice of coupling reagent, solvent, and temperature before resorting to double coupling. For particularly challenging sequences, a more potent coupling reagent will be more beneficial than simply repeating a less effective protocol.

Troubleshooting Guide: From Diagnosis to Solution

This section provides a systematic approach to troubleshooting common issues encountered during the coupling of Boc-His(1-Me)-OH.

Issue 1: Incomplete Coupling

Symptom: A positive ninhydrin test (blue/purple resin beads) after the coupling step, indicating the presence of unreacted free amines.

Root Cause Analysis: Incomplete coupling is rarely due to a single factor. The following diagram illustrates the logical flow for diagnosing the root cause and identifying the appropriate solution.

Diagram 1: Root Cause Analysis for Incomplete Coupling A Positive Ninhydrin Test B Primary Cause: Steric Hindrance A->B C Suboptimal Reagent Activation B->C D Peptide-Resin Aggregation B->D H Solution: Double Couple B->H E Solution: Use High-Potency Onium Salt Reagents C->E F Solution: Optimize Reaction Conditions (Temp, Time) C->F G Solution: Change Solvent (e.g., NMP, or add DCM) D->G

Caption: Root cause analysis for incomplete coupling.

Standard carbodiimide reagents like DCC or DIC are often insufficient for overcoming the steric barrier of Boc-His(1-Me)-OH.[2] More potent onium salt-based reagents (uronium/aminium or phosphonium salts) are required as they form highly reactive activated esters.[1][2][8]

Data Presentation: Comparison of Recommended Coupling Reagents

ReagentClassKey AdvantagesConsiderations
HATU Uronium/AminiumHighly reactive, rapid kinetics, effective for most hindered couplings.[9]Higher cost; can cause guanidinylation if used in large excess.
HCTU Uronium/AminiumMore cost-effective than HATU, high reactivity.Can cause guanidinylation.
COMU Uronium/AminiumReactivity comparable to HATU, safer (non-explosive byproduct), better solubility.[4][7]Can cause guanidinylation.
PyAOP PhosphoniumHighly reactive, no risk of guanidinylation side reaction.Byproduct can be difficult to remove in solution-phase.
PyBOP PhosphoniumEffective and widely used, no guanidinylation risk.[4]Generates carcinogenic HMPA as a byproduct; PyAOP is a safer alternative.

Experimental Protocol: High-Efficiency Coupling Using HATU

This protocol is designed for a standard 0.1 mmol scale SPPS.

  • Resin Preparation: Swell the peptide-resin in dimethylformamide (DMF) for 30 minutes. Perform the N-terminal deprotection of the preceding amino acid and wash thoroughly with DMF (3x) and Dichloromethane (DCM) (3x), followed by DMF (3x).

  • Activation Solution: In a separate vessel, dissolve Boc-His(1-Me)-OH (4 equivalents, 0.4 mmol) and HATU (3.9 equivalents, 0.39 mmol) in DMF.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (8 equivalents, 0.8 mmol) to the activation solution. Allow the mixture to pre-activate for 1-2 minutes. Note: Prolonged pre-activation should be avoided to minimize racemization.[3]

  • Coupling: Add the activation solution to the prepared resin. Agitate the mixture at room temperature for 1-2 hours.

  • Monitoring: Take a small sample of resin beads, wash them thoroughly, and perform a ninhydrin test.

  • Post-Coupling Wash: Once the reaction is complete (negative ninhydrin test), wash the resin with DMF (3x), DCM (3x), and DMF (3x) to prepare for the next cycle.

  • Troubleshooting: If the ninhydrin test remains positive, a second coupling (repeating steps 2-6) may be necessary.

  • Solvents: While DMF is the standard solvent, for sequences prone to aggregation, N-Methyl-2-pyrrolidone (NMP) can be a superior choice due to its stronger solubilizing properties. In some cases, adding a small percentage of a "chaotropic" solvent like DCM can help disrupt secondary structures.

  • Temperature: Performing the coupling at a moderately elevated temperature (e.g., 35-40°C) can increase the reaction rate. However, higher temperatures can also increase the risk of racemization, so this must be carefully balanced and validated.[4]

  • Equivalents: For difficult couplings, increasing the equivalents of the amino acid and coupling reagent to 4 or 5 equivalents may be necessary to drive the reaction to completion.[8][10]

Issue 2: Racemization / Epimerization

Symptom: HPLC or LC-MS analysis of the crude peptide reveals a doublet or shoulder peak for the target mass, indicating the presence of a diastereomer.

Causative Mechanism: The lone pair of electrons on the Nπ (pros) nitrogen of the histidine imidazole ring can act as an intramolecular base, abstracting the α-proton of the activated amino acid. This forms a planar, achiral intermediate, which can be re-protonated from either face, leading to racemization.[5][6]

Diagram 2: General Workflow for Minimizing Racemization A Racemization Detected (Diastereomer in HPLC) B Review Activation Step A->B C Incorporate Additive (OxymaPure® or HOAt) B->C D Change Base (DIPEA -> NMM or Collidine) B->D E Minimize Pre-activation Time (< 2 minutes) B->E F Consider Lower Temperature B->F G Re-synthesize with Optimized Protocol C->G D->G E->G F->G

Caption: Workflow for minimizing racemization.

  • Use of Additives: Incorporating additives like ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure®) or 1-hydroxy-7-azabenzotriazole (HOAt) is highly effective. These additives form active esters that are more reactive towards the amine than the oxazolone intermediate, thereby suppressing the racemization pathway.[4][8] COMU inherently contains an Oxyma moiety, making it a good choice.[4]

  • Base Selection: Strong, sterically hindered bases like DIPEA can promote racemization. Switching to a weaker base with lower steric hindrance, such as N-methylmorpholine (NMM) or 2,4,6-collidine, can significantly reduce this side reaction.

  • Minimize Pre-activation Time: The longer the amino acid remains in its activated state before encountering the N-terminal amine, the greater the opportunity for racemization.[3] Pre-activation times should be kept to a minimum, typically 1-2 minutes, before adding the mixture to the resin.

References
  • CEM Corporation. (n.d.). Fmoc-His(Boc)-OH. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 69(1), 30-33. [Link]

  • CEM Corporation. (2019). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

  • AAPPTec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Katritzky, A. R., et al. (2004). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Request PDF. Retrieved from [Link]

  • Li, J., et al. (2022). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Journal of Chromatography B, 1194, 123184. [Link]

  • Reddit. (2019). In Need of Guidance for Dipeptide Synthesis with DiBoc-His-DCHA. Retrieved from [Link]

  • Zhang, Y., et al. (2022). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Angewandte Chemie International Edition, 61(33), e202206121. [Link]

  • Wiley-VCH. (n.d.). 1 Protection Reactions. Retrieved from [Link]

  • ResearchGate. (2022). N-methylation of histidine to tune tautomeric preferences in histidine-heme coordination and enzyme-mimetic catalysis. Retrieved from [Link]

  • AAPPTec. (n.d.). Technical Support Information Bulletin 1177 - Solid Phase Peptide Synthesis With N-Methyl Amino Acids. Retrieved from [Link]

  • ResearchGate. (2018). Thermal Stability Assessment of Peptide Coupling Reagents Commonly Used In Pharmaceutical Manufacturing. Retrieved from [Link]

  • Naoum, J., et al. (2023). Time-Reduced N-Methylation: Exploring a Faster Synthesis Technique. ACS Omega, 8(22), 19579-19587. [Link]

  • Rege, P. D., & Raines, R. T. (2018). Proximity-driven acceleration of challenging solid-phase peptide couplings. Proceedings of the National Academy of Sciences, 115(32), 8125-8130. [Link]

  • Davydova, E., et al. (2021). Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. Nature Communications, 12(1), 7303. [Link]

  • Lehmann, J. (2012). Chapter 11. Conformational Restriction and Steric Hindrance in Medicinal Chemistry. In Chirality in Drug Research. Wiley-VCH.
  • Patil, S. B., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences and Research, 2(5), 1138-1151.
  • BioCrick. (n.d.). Boc-His-OH. Retrieved from [Link]

  • CEM Corporation. (n.d.). Application of Fmoc-His(Boc)-OH in Fmoc-based SPPS. Retrieved from [Link]

Sources

Technical Support Center: Preventing Diketopiperazine (DKP) in Methylhistidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket Focus: Side-Reaction Mitigation in SPPS Assigned Specialist: Senior Application Scientist

Executive Summary: The "Silent Yield Killer"

Welcome to the technical support hub for advanced peptide synthesis. You are likely here because you have observed a specific failure mode: the complete loss of your C-terminal dipeptide or a massive drop in yield when working with Methylhistidine (Me-His).

Diketopiperazine (DKP) formation is an intramolecular aminolysis reaction that plagues Solid-Phase Peptide Synthesis (SPPS).[1] While Proline is the most notorious offender, Methylhistidine presents a unique "perfect storm" of risk factors:

  • Imidazole Catalysis: The histidine side chain acts as an intramolecular base, accelerating the nucleophilic attack.

  • Conformational Bias: If you are using

    
    -methylhistidine, the methyl group favors the cis-amide bond conformation, bringing the N-terminal amine within striking distance of the resin ester.
    

This guide provides the mechanistic understanding and validated protocols to eliminate this side reaction.

Mechanistic Root Cause (The "Why")

To fix the problem, we must understand the molecular geometry driving the failure. DKP formation occurs immediately after the removal of the Fmoc group from the second amino acid in the sequence.

The Mechanism of Failure

Instead of coupling the third amino acid, the free amine of the second residue "backbites" the carbonyl carbon anchoring the first residue to the resin.

Key Insight: This is a race between the desired acylation (coupling AA3) and the undesired cyclization (DKP formation). With Methylhistidine, the cyclization is often faster than standard coupling kinetics.

DKP_Mechanism Start Fmoc-AA2-AA1-Resin Deprotect Fmoc Removal (Piperidine) Start->Deprotect Base Treatment Intermediate H2N-AA2-AA1-Resin (Reactive Intermediate) Deprotect->Intermediate Generates Free Amine Cyclization Intramolecular Nucleophilic Attack Intermediate->Cyclization Imidazole Catalysis (Me-His Effect) Result Cyclic DKP (In Solution) + Free Resin (Loss of Peptide) Cyclization->Result Chain Cleavage

Figure 1: The DKP formation pathway.[1] The critical failure point is the 'Reactive Intermediate' stage where the free amine attacks the resin linker.

Troubleshooting & Diagnostics

Use this matrix to confirm if DKP is your root cause.

SymptomDiagnosisProbability of DKP
Deletion of AA1 & AA2 Mass spec shows the target mass minus the mass of the first two residues.High (99%)
Low Crude Yield The resin weight decreases significantly after the second cycle; Kaiser test is negative (because the amine is gone).High
Racemization of AA1 DKP formation often proceeds through an enolization intermediate, leading to epimerization of the C-terminal residue.Moderate

Strategic Solutions & Protocols

We employ a "Defense in Depth" strategy: Steric Hindrance (Resin) + Kinetic Control (Deprotection).

Strategy A: Resin Selection (The Gold Standard)

Do not use Wang Resin for C-terminal Methylhistidine. The ester linkage in Wang resin is unhindered and electron-withdrawing, making it a prime target for nucleophilic attack.

The Solution: Use 2-Chlorotrityl Chloride (2-CTC) Resin .[2][3]

  • Why? The massive trityl group provides steric bulk that physically blocks the amine from attacking the ester carbonyl.

  • Bonus: 2-CTC allows for extremely mild cleavage (1% TFA), preserving acid-sensitive side chains.

Strategy B: Optimized Deprotection Cocktail

Standard 20% Piperidine is basic enough to promote the DKP cyclization. We must buffer the environment.

The Solution: Use 0.1 M HOBt in 20% Piperidine/DMF .

  • Why? The HOBt acts as an acidic additive that suppresses the basicity just enough to inhibit the imidazole-catalyzed backbiting without preventing Fmoc removal.

Experimental Protocol 1: Loading Me-His onto 2-CTC Resin

This protocol is self-validating: The color change of the resin confirms loading.

Reagents:

  • 2-Chlorotrityl Chloride Resin (1.0 - 1.6 mmol/g)

  • Fmoc-His(Me)-OH (1.0 equiv relative to desired loading)

  • DIPEA (Diisopropylethylamine) (4.0 equiv)

  • DCM (Anhydrous)

  • Methanol (HPLC Grade)

Step-by-Step:

  • Swell: Place resin in a reactor and swell with dry DCM for 20 mins. Drain.

  • Prepare Slurry: Dissolve Fmoc-His(Me)-OH and DIPEA in dry DCM (approx. 10 mL per gram of resin).

    • Note: Do not pre-activate with HBTU/HATU. We are doing a nucleophilic displacement of the chloride, not an amide coupling.

  • Load: Add the solution to the resin. Agitate gently for 2 hours .

  • Capping (Critical): Add Methanol (1 mL per gram of resin) directly to the reaction mixture. Agitate for 15 mins.

    • Mechanism:[1][4][5] Methanol reacts with any remaining active chloride sites, capping them as methyl ethers to prevent non-specific binding later.

  • Wash: Drain and wash: DCM (3x), DMF (3x), DCM (3x).

  • Validation: Dry a small sample and measure loading via Fmoc UV quantification.

Experimental Protocol 2: The "Sprint" Deprotection Cycle

Use this for the removal of the Fmoc group from the SECOND amino acid (the one attached to His).

Reagents:

  • Deprotection Solution: 20% Piperidine + 0.1M HOBt in DMF.

Workflow:

  • Short Burst: Add Deprotection Solution. Agitate for 2 minutes . Drain immediately.

    • Logic: Most Fmoc groups are removed in <2 mins. DKP formation is slower. We want to win the race.

  • Second Burst: Add fresh Deprotection Solution. Agitate for 5 minutes . Drain.

  • Rapid Wash: Wash aggressively with DMF (5x) to remove all base.

  • Immediate Coupling: Do not let the resin sit. Add the pre-activated third amino acid immediately.

Decision Tree: Workflow Optimization

Use this logic flow to determine your experimental setup.

Decision_Tree Question Is Me-His at the C-Terminus? Yes Yes Question->Yes No No (Internal) Question->No Action1 CRITICAL RISK Must use 2-CTC Resin Yes->Action1 Action3 Use HOBt/Piperidine for next deprotection Yes->Action3 Action2 Standard Wang/Rink acceptable No->Action2 No->Action3 Recommended SubQuestion Is it N-alpha Methylated? Action1->SubQuestion Action4 Standard Protocols usually safe Action2->Action4 SubQuestion->Yes Yes SubQuestion->No No (Side chain Me)

Figure 2: Decision logic for resin and reagent selection based on Methylhistidine positioning.

Frequently Asked Questions (FAQs)

Q: Does it matter if I use 1-Me-His (


) or 3-Me-His (

)?
A: Yes, but both require caution. 3-Me-His (

) is generally more basic and sterically available than 1-Me-His. This makes the imidazole ring a more effective catalyst for the DKP backbiting. However, the 2-CTC resin protocol is recommended for both to ensure safety.

Q: Can I use Rink Amide resin? A: Rink Amide forms an amide bond with the resin, which is chemically more stable than the ester bond in Wang resin. DKP formation is slower on Rink Amide but still possible with high-risk sequences (like Me-His-Pro). If you need a C-terminal amide, Rink is generally safer than Wang, but ensure you use the "Sprint" deprotection protocol.

Q: Why not just couple a dipeptide? A: This is an excellent alternative strategy. If you couple a pre-formed Fmoc-AA2-His(Me)-OH dipeptide to the resin, you completely bypass the dangerous deprotection step where the His(Me) is the free amine on the resin. This is the most robust chemical solution if the dipeptide building block is available or synthesizable in solution.

References

  • Merrifield, R. B. (1963). Solid Phase Peptide Synthesis. I. The Synthesis of a Tetrapeptide. Journal of the American Chemical Society, 85(14), 2149–2154. Link

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups in Fmoc Solid-Phase Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. Link

  • Goolcharran, C., & Borchardt, R. T. (1998).[6] Kinetics of diketopiperazine formation using model peptides. Journal of Pharmaceutical Sciences, 87(3), 283–288.[6] Link

  • BenchChem Technical Support. (2025). Strategies to Mitigate Diketopiperazine (DKP) Formation in Solid-Phase Peptide Synthesis. Link

Sources

Technical Support Center: Optimizing Cleavage Cocktails for Methylhistidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of cleaving synthetic peptides containing methylhistidine residues. As Senior Application Scientists, we've designed this resource to be a practical, field-proven guide that explains the "why" behind each step, ensuring you can confidently optimize your cleavage protocols.

I. Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during the cleavage of methylhistidine-containing peptides. Each issue is followed by its probable causes and a step-by-step resolution.

Problem 1: Incomplete Cleavage from the Resin

You observe a low yield of your target peptide, and analysis of the resin post-cleavage indicates the presence of remaining peptide.

Probable Causes:

  • Insufficient Acid Strength or Time: The cleavage cocktail may not be acidic enough, or the reaction time is too short to efficiently cleave the linker attaching the peptide to the solid support. Peptides with multiple arginine residues, for instance, often require longer deprotection times.[1][2]

  • Steric Hindrance: The methylhistidine residue, particularly if it's near the C-terminus, might sterically hinder the access of trifluoroacetic acid (TFA) to the cleavage site.

  • Peptide Aggregation on Resin: Hydrophobic peptides or those with certain sequences can aggregate on the solid support, preventing efficient penetration of the cleavage cocktail.[3]

Step-by-Step Solution:

  • Increase Cleavage Time: Extend the cleavage reaction time in increments of 1-2 hours. For peptides with multiple arginines, a common rule of thumb is to add an extra hour of cleavage for each arginine residue.[2]

  • Optimize TFA Concentration: Ensure you are using a high concentration of TFA, typically 95% or greater in your cleavage cocktail.[1][4]

  • Incorporate a "Low and High" TFA Cleavage Strategy:

    • Initially, treat the resin with a lower concentration of TFA (e.g., 70%) for 30 minutes.

    • Follow this by adding more TFA to bring the concentration up to 90-95% and continue the cleavage for the remainder of the time. This can sometimes improve cleavage efficiency for complex peptides.[5]

  • Consider Alternative Cleavage Reagents: For particularly stubborn cleavages, stronger acid systems like TFMSA/TFA/thioanisole can be explored, though they require careful handling due to their corrosive nature.[6]

Problem 2: Presence of Unexpected Peaks in HPLC/MS Analysis

Your analytical data shows multiple unexpected peaks, indicating the formation of side products during cleavage.

Probable Causes:

  • Alkylation of Nucleophilic Residues: Cationic species generated from protecting groups (e.g., tert-butyl cations) can alkylate electron-rich side chains like tryptophan, methionine, and tyrosine if not effectively "scavenged".[1][7][8][9]

  • Modification of Methylhistidine: The imidazole ring of methylhistidine, while less nucleophilic than histidine, can still be susceptible to modification by reactive cations, especially with prolonged exposure to strong acid.

  • Oxidation: Methionine and cysteine residues are prone to oxidation during the cleavage and work-up process.[1][10]

Step-by-Step Solution:

  • Optimize Your Scavenger Cocktail: The choice and concentration of scavengers are critical.

    • For General Use: A standard and effective cocktail is "Reagent K": TFA/water/phenol/thioanisole/1,2-ethanedithiol (EDT) (82.5:5:5:5:2.5 v/v/v/v/v). This is a robust option for peptides containing a variety of sensitive residues.[1][11]

    • To Minimize Odor: A less pungent alternative is Reagent B: TFA/phenol/water/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v). TIS is an excellent scavenger for trityl-based protecting groups.[11]

    • For Methionine-Containing Peptides: To prevent methionine oxidation, consider "Reagent H": TFA/phenol/thioanisole/EDT/water/dimethylsulfide (DMS)/ammonium iodide (81:5:5:2.5:3:2:1.5 w/w).[10]

  • Ensure Freshness of Scavengers: Scavengers can degrade over time. Always use freshly prepared cleavage cocktails.[1]

  • Work Under an Inert Atmosphere: Performing the cleavage and subsequent work-up under nitrogen or argon can help minimize oxidation.

Data Presentation: Comparison of Common Cleavage Cocktails

ReagentComposition (v/v or w/w)Key Applications
Reagent B TFA (88%), Phenol (5%), Water (5%), TIS (2%)"Odorless" option, good for Trp-containing peptides.[11]
Reagent K TFA (82.5%), Phenol (5%), Water (5%), Thioanisole (5%), EDT (2.5%)General purpose, effective for peptides with Cys, Met, Trp, and Tyr.[1][11]
Reagent H TFA (81%), Phenol (5%), Thioanisole (5%), EDT (2.5%), Water (3%), DMS (2%), NH4I (1.5%)Specifically designed to prevent methionine oxidation.[10]
Reagent R TFA (90%), Thioanisole (5%), EDT (3%), Anisole (2%)Recommended for peptides with multiple arginine residues.[11][12]

II. Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the cleavage of methylhistidine peptides.

Q1: Why is methylhistidine a "special case" in peptide cleavage?

The presence of the methyl group on the imidazole ring of histidine alters its electronic properties. While it reduces the nucleophilicity of the ring, making it less prone to certain side reactions compared to unmodified histidine, it doesn't eliminate all potential issues. The primary challenge is ensuring complete deprotection of other side chains and efficient cleavage from the resin without causing unwanted modifications to the methylhistidine or other sensitive residues in the peptide.[7]

Q2: What is the role of each component in a standard cleavage cocktail?

Understanding the function of each reagent is key to optimizing your cleavage protocol.

  • Trifluoroacetic Acid (TFA): The strong acid responsible for cleaving the peptide from the resin and removing most side-chain protecting groups.[4][13]

  • Scavengers: These are nucleophilic compounds that "trap" the highly reactive cationic species generated during the cleavage process, preventing them from modifying sensitive amino acid residues.[9][14]

    • Water: Acts as a scavenger and helps to hydrolyze tert-butyl esters.

    • Triisopropylsilane (TIS): A "soft" scavenger that is particularly effective at reducing trityl cations.

    • 1,2-Ethanedithiol (EDT): A strong reducing agent that helps prevent oxidation, especially of cysteine, and is an excellent scavenger for tert-butyl cations.[14]

    • Thioanisole: Helps to accelerate the removal of sulfonyl-based protecting groups from arginine and scavenges free sulfonyl groups.[7]

    • Phenol: A scavenger that can also help to improve the solubility of the peptide in the cleavage cocktail.

Q3: How do I choose the right protecting group for methylhistidine during synthesis to ensure smooth cleavage?

The choice of protecting group for the imidazole nitrogen of methylhistidine during solid-phase peptide synthesis (SPPS) is crucial. While a variety of protecting groups are available for histidine, for methylhistidine, it's often incorporated without an additional side-chain protecting group if the methylation is on the Nτ (tele) position. If the Nπ (pros) position is methylated, the Nτ position may be protected, often with a trityl (Trt) or Boc group. The key is to select a protecting group that is stable during the synthesis cycles but readily cleaved by the final TFA cocktail without causing side reactions.

Q4: What is the optimal temperature and duration for cleavage?

For most standard cleavages, room temperature for 2-4 hours is sufficient.[15] However, increasing the temperature can accelerate the reaction but may also increase the rate of side reactions.[5] It is generally recommended to perform cleavages at room temperature and extend the time if necessary, rather than increasing the temperature.

Q5: How can I confirm that my cleavage was successful and my peptide is pure?

Post-cleavage analysis is essential.

  • High-Performance Liquid Chromatography (HPLC): This is the primary method for assessing the purity of the crude peptide. A single, sharp peak corresponding to your target peptide is ideal.

  • Mass Spectrometry (MS): This technique confirms the identity of your peptide by measuring its molecular weight. It can also help to identify any side products by their mass.

  • UHPLC-MS: Combining ultra-high-performance liquid chromatography with mass spectrometry provides a powerful tool for separating and identifying impurities in your crude peptide sample.[16]

III. Experimental Protocols & Visualizations

Experimental Protocol: Standard Cleavage of a Methylhistidine-Containing Peptide

This protocol outlines a general procedure for cleaving a peptide from the resin.

  • Resin Preparation:

    • Place the peptide-resin in a reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 5 mL per 100 mg of resin) to remove any residual solvents from the synthesis.

    • Dry the resin under a stream of nitrogen or in a vacuum desiccator.

  • Cleavage Cocktail Preparation:

    • Prepare the desired cleavage cocktail immediately before use. For a general-purpose cleavage, "Reagent K" is a good starting point. For 100 mg of resin, prepare 2 mL of the cocktail.

  • Cleavage Reaction:

    • Add the cleavage cocktail to the resin.

    • Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation:

    • Filter the cleavage mixture to separate the resin.

    • Wash the resin with a small amount of fresh TFA.

    • Combine the filtrates and add cold methyl tert-butyl ether (MTBE) (at least 10 times the volume of the filtrate) to precipitate the crude peptide.

  • Peptide Isolation:

    • Centrifuge the mixture to pellet the precipitated peptide.

    • Decant the ether.

    • Wash the peptide pellet with cold MTBE (2-3 times) to remove residual scavengers.

    • Dry the peptide pellet under vacuum.

  • Post-Cleavage Work-up:

    • Dissolve the dried peptide in an appropriate aqueous solvent (e.g., water with a small amount of acetic acid or acetonitrile) for HPLC analysis and purification.

Visualizations
Workflow for Peptide Cleavage and Deprotection

Cleavage_Workflow Resin Peptide-Resin Wash_DCM Wash with DCM Resin->Wash_DCM Dry_Resin Dry Resin Wash_DCM->Dry_Resin Cleavage Cleavage Reaction (TFA + Scavengers) Dry_Resin->Cleavage Prepare_Cocktail Prepare Cleavage Cocktail Prepare_Cocktail->Cleavage Filter Filter Cleavage->Filter Precipitate Precipitate with Cold Ether Filter->Precipitate Isolate Isolate Peptide (Centrifuge & Wash) Precipitate->Isolate Analyze Analyze (HPLC/MS) Isolate->Analyze

Caption: A generalized workflow for solid-phase peptide cleavage.

The Role of Scavengers in Preventing Side Reactions

Scavenger_Mechanism cluster_cleavage Cleavage with TFA cluster_scavenging Scavenging cluster_peptide Peptide Chain Protecting_Group Protecting Group (e.g., t-Butyl) Reactive_Cation Reactive Cation (e.g., t-Butyl+) Protecting_Group->Reactive_Cation Protonation Scavenger Scavenger (e.g., TIS, EDT) Reactive_Cation->Scavenger Trapped by Sensitive_Residue Sensitive Residue (Trp, Met, Tyr) Reactive_Cation->Sensitive_Residue Alkylation (Undesired) Stable_Product Stable Product Scavenger->Stable_Product Side_Product Unwanted Side Product Sensitive_Residue->Side_Product

Caption: How scavengers prevent side reactions during cleavage.

IV. References

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • García, M., & Albericio, F. (2001). A cleavage cocktail for methionine-containing peptides. Journal of Peptide Research, 58(5), 339-345. Retrieved from [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2015). Cleavage of synthetic peptides. Google Patents. Retrieved from

  • Miranda, M. T. M., et al. (1997). Evaluation of the Trifluoromethanosulfonic Acid/Trifluoroacetic Acid/Thioanisole Cleavage Procedure for Application in Solid-Phase Peptide Synthesis. Chemical and Pharmaceutical Bulletin, 45(8), 1269-1274. Retrieved from [Link]

  • Hulmes, J. D., & Pan, Y. C. (1991). Selective cleavage of polypeptides with trifluoroacetic acid: applications for microsequencing. Analytical Biochemistry, 197(2), 368-376. Retrieved from [Link]

  • Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Biotage. (2023, February 6). Peptides containing cysteine: the role of scavengers in cleavage cocktail. Retrieved from [Link]

  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Academic Press.

  • de la Torre, B. G., & Albericio, F. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1736-1743. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1168. Retrieved from [Link]

  • Lopez, S. M. (2021, July 10). How much time do your reaction take when cleaving arginine-rich peptides? ResearchGate. Retrieved from [Link]

  • Biomatik. (2022, November 28). What are the Sustainability Challenges in Peptide Synthesis and Purification?. Retrieved from [Link]

  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

Sources

Technical Support Center: Purification of Peptides Contaminated with Boc-His(1-Me)-OH

[1][2][3]

Current Status: Online Agent: Senior Application Scientist Ticket ID: PUR-HIS-001 Topic: Removal of Unreacted N-

12

Introduction: The Physicochemical Challenge

You are likely encountering this issue during solution-phase peptide synthesis or the purification of protected peptide fragments . The presence of the Boc group implies that the final deprotection (typically TFA-mediated) has not yet occurred, or you are synthesizing a Boc-protected intermediate.[3]

The Enemy: Boc-His(1-Me)-OH Molecular Weight: ~269.3 g/mol Key Characteristics: [1][2][3]

  • Amphipathic Nature: The Boc group confers lipophilicity, while the free carboxylic acid and imidazole ring confer polarity.

  • Acid Sensitivity: The Boc group is acid-labile.[1] Strong acidic washes (pH < 1) can prematurely deprotect your impurity or product.[1][3]

  • Zwitterionic Potential: The imidazole nitrogen (pKa ~6.5) and the carboxylic acid (pKa ~2-3) allow the molecule to exist as a cation, anion, or zwitterion depending on pH.[3]

This guide prioritizes Liquid-Liquid Extraction (LLE) as the primary removal method due to its scalability and efficiency for protected peptides, followed by Chromatography for difficult separations.[1][3]

Module 1: Liquid-Liquid Extraction (LLE) – The First Line of Defense

Applicability: Best for hydrophobic, fully protected peptides soluble in organic solvents (Ethyl Acetate, DCM).[3]

The Mechanism

We exploit the free carboxylic acid on the unreacted Boc-His(1-Me)-OH.[1] By adjusting the pH of the aqueous phase to be basic (pH 8-9), we deprotonate the carboxylic acid (

133
Standard Operating Procedure (SOP-LLE-01)

Reagents:

  • Organic Phase: Ethyl Acetate (EtOAc) or Dichloromethane (DCM).[1][3]

  • Basic Wash: Saturated Sodium Bicarbonate (

    
    ).[1][3]
    
  • Acidic Wash (Optional/Caution): 5% Citric Acid or 5%

    
     (Do NOT use HCl).[1][3]
    

Protocol:

  • Dissolution: Dissolve the crude reaction mixture in EtOAc. (Use DCM if the peptide is not soluble in EtOAc, but be aware of emulsions).[3]

  • Basic Extraction (Crucial Step):

    • Wash the organic phase 3x with Saturated

      
      .[3]
      
    • Mechanism:[1][4] This pulls the Boc-His(1-Me)-OH (as a sodium salt) into the water.[1][3]

  • Water Wash: Wash 1x with Brine (Saturated NaCl) to remove trapped base.[1]

  • Acidic Wash (Secondary Polishing):

    • Wash 2x with 5% Citric Acid.

    • Mechanism:[1][4] This removes any unreacted amine components or basic impurities. The Boc-His(1-Me)-OH (if any remains) will be protonated at the imidazole, becoming cationic and water-soluble.[1][2]

    • Warning: Keep contact time short (<5 mins) to preserve the Boc group on your target peptide.[3]

  • Drying: Dry organic layer over

    
    , filter, and concentrate.
    
Troubleshooting LLE
ObservationDiagnosisSolution
Emulsion forms Peptide has surfactant properties or solvent density is too close to water.[1][2]Add solid NaCl to the aqueous phase to increase density difference. If using DCM, try adding a small amount of Methanol.[3]
Peptide precipitates Peptide is not soluble in EtOAc/DCM.[2]Switch to n-Butanol as the organic phase (high solubility for peptides, immiscible with water).[1][2]
Impurity persists The pH of the bicarbonate wash was neutralized by excess acid from the reaction.Check pH of the aqueous layer after the first wash. It must be >8. If not, add more

.

Module 2: Chromatographic Purification

Applicability: Required when the target peptide is hydrophilic (water-soluble) or if LLE fails to achieve >98% purity.[1]

Reverse-Phase HPLC Strategy

Boc-His(1-Me)-OH is relatively polar compared to a fully protected peptide chain.[1][2] It will typically elute near the solvent front (early) on a C18 column.[3]

Critical Parameter: pH Control

  • Low pH (0.1% TFA, pH ~2): The imidazole is protonated (

    
     charge).[1][3] The molecule is highly polar and elutes very early.
    
  • Neutral pH (Ammonium Acetate, pH ~7): The molecule is zwitterionic (or anionic at carboxyl).[1][3] Retention increases slightly but separation from neutral protected peptides remains excellent.

Recommended Gradient:

  • Column: C18 or C8 (e.g., Phenomenex Jupiter or Waters XBridge).[1][3]

  • Mobile Phase A: ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted">

    
     + 0.1% TFA.[1][3]
    
  • Mobile Phase B: Acetonitrile (ACN) + 0.1% TFA.[1][3]

  • Gradient: 5% B to 60% B over 30 minutes.

    • Note: Boc-His(1-Me)-OH usually elutes < 15% B. Protected peptides usually elute > 40% B.[1][2]

Module 3: Chemical Scavenging (Solution Phase)

Applicability: When you cannot perform aqueous workup (e.g., water-sensitive intermediates) or want to avoid emulsions.[1][2][3]

The Tool: Carbonate-Functionalized Resin (e.g., Polymer-supported Carbonate).[1][2] These resins act as a "solid-phase base."[1][2] They will deprotonate the free carboxylic acid of Boc-His(1-Me)-OH, ionically binding the impurity to the bead.[1][3] The neutral protected peptide remains in solution.

Protocol:

  • Add 3–5 equivalents (relative to expected impurity) of Carbonate resin to the organic reaction mixture (DCM or DMF).[1][3]

  • Agitate gently for 2–4 hours.

  • Filter off the resin.[5] The filtrate contains the purified peptide.

  • Advantage: No water required; mild conditions.

Visual Decision Guide

The following diagram illustrates the logical workflow for selecting the correct purification method based on your peptide's solubility.

PurificationWorkflowStartCrude Mixture ContainingBoc-His(1-Me)-OHSolubilityCheckIs Target PeptideSoluble in EtOAc/DCM?Start->SolubilityCheckLLE_RouteLiquid-Liquid Extraction(Preferred)SolubilityCheck->LLE_RouteYesAlt_RoutePeptide is Water Solubleor PrecipitatesSolubilityCheck->Alt_RouteNoBaseWashWash 3x with Sat. NaHCO3(Removes Impurity as Salt)LLE_Route->BaseWashAcidWashWash 2x with 5% Citric Acid(Removes Basic Residues)BaseWash->AcidWashFinalOrganicTarget Peptide in Organic LayerAcidWash->FinalOrganicScavengerUse Carbonate Resin(If solvent is DMF/DCM)Alt_Route->ScavengerSolution PhaseHPLCReverse Phase HPLC(Gradient 5-60% B)Alt_Route->HPLCHigh Purity Req.Scavenger->FinalOrganicFilter Resin

Caption: Decision tree for selecting the optimal purification route based on peptide solubility profiles.

Frequently Asked Questions (FAQ)

Q: Can I use 1M HCl for the acidic wash to ensure the imidazole is removed? A: NO. While HCl is effective at protonating the imidazole, it is too strong and poses a high risk of removing the Boc group (acidolysis).[3] Use 5% Citric Acid or 0.5M


13

Q: My peptide also has a free carboxylic acid (e.g., C-terminal). Will the base wash remove my peptide too? A: YES. If your peptide is not fully protected (i.e., it has a free -COOH), the

3
  • Solution: In this case, you must use Reverse Phase HPLC .[6] The hydrophobicity difference between the small Boc-His(1-Me)-OH and your larger peptide will be sufficient for separation.[1][2]

Q: I see a split peak for my peptide in HPLC. Is this related to the His(1-Me)? A: It is possible. Histidine derivatives can racemize if activated for too long or at high temperatures. However, split peaks often result from conformational isomers (common in Proline/Histidine peptides).[1][3] Run the HPLC at 60°C; if the peaks merge, it is conformational.[3] If not, you may have D/L racemization, which requires careful gradient optimization (e.g., slower gradient, 0.5% B/min) to separate.[2][3]

References

  • Isidro-Llobet, A., et al. (2009).[1][2] "Amino Acid-Protecting Groups."[1][2][7] Chemical Reviews, 109(6), 2455–2504.[3] [1][3]

  • Coin, I., et al. (2007).[3] "Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences." Nature Protocols, 2, 3247–3256.[2][3] [1][3]

  • Sigma-Aldrich. (n.d.).[1][4] "Boc-His(1-Me)-OH Product Analysis and Solubility Data."

  • Purification of Histidine-containing Peptides. (2018). ResearchGate Technical Discussions.

Technical Support Center: Controlling Epimerization in N-Methylhistidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stereoselective synthesis of N-methylhistidine. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing chirally pure N-methylhistidine. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you mitigate the risk of epimerization and ensure the stereochemical integrity of your final product.

Introduction: The Challenge of Epimerization in N-Methylhistidine Synthesis

N-methylhistidine is a critical component in numerous biologically active peptides and pharmaceutical compounds. The introduction of a methyl group on the nitrogen atom of the amino acid can significantly alter its conformational properties and biological activity. However, the synthesis of N-methylhistidine is often plagued by the undesirable side reaction of epimerization at the α-carbon, leading to the formation of the unwanted diastereomer. This loss of stereochemical purity can have profound implications for the efficacy and safety of the final drug product.[1][2]

This technical guide provides a comprehensive overview of the factors that contribute to epimerization during N-methylhistidine synthesis and offers practical strategies to control and minimize this side reaction.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of N-methylhistidine, providing potential causes and actionable solutions.

Issue 1: Significant Epimerization Detected in the Final Product

  • Symptom: Chiral HPLC, GC, or NMR analysis reveals a high percentage of the undesired D-N-methylhistidine diastereomer.

  • Probable Cause 1: Strong Base-Catalyzed Enolization. The use of strong bases, such as alkali metal hydroxides or alkoxides, can readily abstract the acidic α-proton of the amino acid, leading to the formation of a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, resulting in racemization. N-methylated amino acids are particularly susceptible to this base-catalyzed epimerization.

  • Solution 1a: Employ Milder Bases. Opt for sterically hindered, non-nucleophilic organic bases. 2,4,6-trimethylpyridine (collidine) and N,N-diisopropylethylamine (DIEA) are excellent choices that can facilitate the desired reaction while minimizing α-proton abstraction.[3][4]

  • Solution 1b: Optimize Base Stoichiometry. Use the minimum amount of base necessary to drive the reaction to completion. An excess of base can significantly increase the rate of epimerization.

  • Probable Cause 2: High Reaction Temperature. Elevated temperatures accelerate the rate of most reactions, including the undesirable epimerization.

  • Solution 2: Reduce the Reaction Temperature. Perform the methylation reaction at lower temperatures, for example, at 0°C or even -20°C. While this may slow down the desired reaction, it will have a more pronounced effect on reducing the rate of epimerization.

  • Probable Cause 3: Polar Aprotic Solvents. Solvents like DMF and DMSO can stabilize the enolate intermediate, thereby promoting epimerization.

  • Solution 3: Utilize Less Polar Solvents. Where reagent solubility allows, consider using less polar solvents such as dichloromethane (DCM) or tetrahydrofuran (THF) to disfavor the formation of the enolate intermediate.

  • Probable Cause 4: Inappropriate Methylating Agent. Some methylating agents require harsh basic conditions that promote epimerization.

  • Solution 4: Select a Milder Methylating Agent. Consider using reagents like trimethylsilyldiazomethane or Meerwein's salt (trimethyloxonium tetrafluoroborate), which can often be used under milder conditions that are less conducive to epimerization.

Issue 2: Incomplete Reaction and Low Yield

  • Symptom: Significant amounts of starting material (histidine derivative) remain after the reaction, leading to a low yield of N-methylhistidine.

  • Probable Cause 1: Insufficiently Activated Methylating Agent. The chosen methylating agent may not be reactive enough under the mild conditions required to prevent epimerization.

  • Solution 1: Gradual Increase in Reactivity/Temperature. If using mild conditions, a slight and careful increase in temperature or a switch to a slightly more reactive methylating agent may be necessary. Monitor the reaction closely for both conversion and epimerization.

  • Probable Cause 2: Steric Hindrance. The protecting groups on the histidine starting material may be too bulky, sterically hindering the approach of the methylating agent.

  • Solution 2: Re-evaluate the Protecting Group Strategy. Consider using smaller, yet still effective, protecting groups on the imidazole nitrogen and the carboxyl group.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms of epimerization during N-methylhistidine synthesis?

A1: There are two main pathways for epimerization:

  • Direct α-Proton Abstraction (Enolization): This is the most common mechanism in the presence of a base. The base removes the proton from the α-carbon, forming a planar enolate intermediate. Reprotonation of this intermediate can occur from either side, leading to a mixture of diastereomers.[2][3]

  • Oxazolone Formation: While more prevalent in peptide coupling reactions, the activation of the carboxyl group of an N-protected amino acid can lead to the formation of a planar oxazolone intermediate. The α-proton of the oxazolone is acidic and can be abstracted by a base, leading to racemization.

Epimerization_Mechanism cluster_L_His L-N-Methylhistidine Derivative cluster_Enolate Planar Enolate Intermediate cluster_D_His D-N-Methylhistidine Derivative (Epimer) L_His [Structure of L-N-Methylhistidine Derivative] Enolate [Structure of Planar Enolate] L_His->Enolate + Base - H⁺ Enolate->L_His + H⁺ D_His [Structure of D-N-Methylhistidine Derivative] Enolate->D_His + H⁺

Q2: How do I choose the right protecting groups for histidine to minimize epimerization?

A2: A strategic choice of protecting groups is crucial.

  • Imidazole Nitrogen: Protecting the imidazole nitrogen is highly recommended as the basicity of the imidazole ring can contribute to epimerization. The benzyloxymethyl (Bom) group or the trityl (Trt) group are effective choices.

  • α-Amino Group: Standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethyloxycarbonyl) are suitable.

  • Carboxyl Group: Esterification, for instance, as a methyl or benzyl ester, is a common strategy.

Q3: Which analytical techniques are best for determining the enantiomeric purity of N-methylhistidine?

A3: Several techniques can be employed:

  • Chiral High-Performance Liquid Chromatography (HPLC): This is one of the most common and reliable methods. It involves using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. Polysaccharide-based CSPs are often effective for amino acid derivatives.

  • Chiral Gas Chromatography (GC): This technique is suitable for volatile derivatives of N-methylhistidine. The amino acid is typically derivatized to increase its volatility before analysis on a chiral column.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While standard NMR cannot distinguish between enantiomers, the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can induce diastereomeric environments that result in separate signals for the two enantiomers, allowing for their quantification.

Experimental Protocols

Protocol 1: Stereoselective N-Methylation of L-Histidine using Trimethylsilyldiazomethane

This protocol is adapted from methodologies that utilize trimethylsilyldiazomethane for the methylation of N-protected amino acids, which is known to proceed under mild conditions with minimal epimerization.

Materials:

  • Nα-Boc-L-histidine(Trt)-OH

  • Trimethylsilyldiazomethane (2.0 M in hexanes)

  • Methanol

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Dissolve Nα-Boc-L-histidine(Trt)-OH (1 equivalent) in a mixture of DCM and methanol (e.g., 9:1 v/v).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add trimethylsilyldiazomethane (1.1 equivalents) dropwise to the cooled solution. A yellow color should persist.

  • Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, quench any excess trimethylsilyldiazomethane by the careful addition of a few drops of acetic acid until the yellow color disappears.

  • Dilute the reaction mixture with DCM and wash sequentially with saturated aqueous sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to yield Nα-Boc-L-histidine(Trt)-OMe.

  • The resulting methyl ester can then be N-methylated under carefully controlled basic conditions, followed by deprotection.

Protocol 2: Chiral HPLC Analysis of N-Methylhistidine Enantiomers

This is a general guideline for developing a chiral HPLC method. The specific column and mobile phase will need to be optimized for your particular N-methylhistidine derivative.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H)

Mobile Phase Preparation (Example):

  • A mixture of hexane and a polar modifier like isopropanol or ethanol. The ratio will need to be optimized (e.g., starting with 90:10 hexane:isopropanol).

  • A small amount of an acidic or basic additive (e.g., 0.1% trifluoroacetic acid for acidic compounds or 0.1% diethylamine for basic compounds) may be required to improve peak shape.

Procedure:

  • Prepare a standard solution of your racemic N-methylhistidine derivative in the mobile phase.

  • Prepare a sample of your synthesized N-methylhistidine for analysis.

  • Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1.0 mL/min) until a stable baseline is achieved.

  • Inject the racemic standard to determine the retention times of the two enantiomers.

  • Inject your synthesized sample and record the chromatogram.

  • Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee) using the formula: % ee = [|Area(major) - Area(minor)| / (Area(major) + Area(minor))] x 100.

Data Summary Table

Method of N-MethylationKey ReagentsTypical ConditionsPotential for EpimerizationNotes
Reductive Amination Formaldehyde, NaBH₃CNMildly acidic to neutral pHLow to moderateCan be a clean and efficient method. Control of pH is critical to minimize epimerization.
Using Diazomethane Diazomethane or TrimethylsilyldiazomethaneNeutral, low temperatureLowDiazomethane is highly toxic and explosive. Trimethylsilyldiazomethane is a safer alternative.
Using Methyl Iodide Methyl Iodide, Base (e.g., K₂CO₃, DIEA)Varies with base strengthModerate to highThe strength of the base is a major determinant of the extent of epimerization.
Using Meerwein's Salt (CH₃)₃O⁺BF₄⁻Neutral to slightly acidicLowA powerful methylating agent that does not require a strong base.

Visualizing the Workflow: From Synthesis to Analysis

N_Methylhistidine_Workflow Start Protected L-Histidine Synthesis N-Methylation Reaction (Stereoselective Conditions) Start->Synthesis Workup Reaction Work-up and Purification Synthesis->Workup Analysis Chiral Purity Analysis (HPLC, GC, or NMR) Workup->Analysis Product Chirally Pure L-N-Methylhistidine Analysis->Product High e.e. Epimer D-N-Methylhistidine (Epimer) Analysis->Epimer Low e.e.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. Available at: [Link]

  • Epimerisation in Peptide Synthesis. Molecules. Available at: [Link]

  • Enhanced Epimerization of Glycosylated Amino Acids During Solid Phase Peptide Synthesis. Journal of the American Chemical Society. Available at: [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. Metabolites. Available at: [Link]

  • The proposed mechanisms of the epimerization reactions by RaCE and... ResearchGate. Available at: [Link]

  • Identification of Amino Acid Epimerization and Isomerization in Crystallin Proteins by Tandem LC-MS. eScholarship.org. Available at: [Link]

  • Epimerization of Peptide. SlideShare. Available at: [Link]

  • Versatile synthesis of amino acid functionalized nucleosides via a domino carboxamidation reaction. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Epimerisation in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Epimerisation in Peptide Synthesis. OUCI. Available at: [Link]

  • Epimerisation in Peptide Synthesis. PubMed. Available at: [Link]

  • (PDF) 3-Methylhistidine: Methods and Medical Relevance. ResearchGate. Available at: [Link]

  • Side reactions in solid phase synthesis of histidine-containing peptides. Characterization of two major impurities by sample displacement chromatography and FAB-MS. PubMed. Available at: [Link]

  • Determination of histidine and 3-methylhistidine in physiological fluids by high-performance liquid chromatography. PubMed. Available at: [Link]

  • A convenient synthesis of L-1-methylhistidine and L-1-ethylhistidine. ResearchGate. Available at: [Link]

  • Molecular basis for protein histidine N1-specific methylation of the “His-x-His” motifs by METTL9. National Institutes of Health. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry. Chemical Communications (RSC Publishing). Available at: [Link]

  • Chirality Effects in Peptide Assembly Structures. Frontiers. Available at: [Link]

  • Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. MDPI. Available at: [Link]

  • Recent Advances in Chiral Analysis of Proteins and Peptides. MDPI. Available at: [Link]

  • Molecular basis for METTL9-mediated N1-histidine methylation. PubMed Central. Available at: [Link]

  • Distinguishing isomeric N-methylhistidine peptidoforms by ion mobility mass spectrometry | Request PDF. ResearchGate. Available at: [Link]

  • Biological activities of histidine-rich peptides; merging biotechnology and nanomedicine. PubMed Central. Available at: [Link]

Sources

Validation & Comparative

1H NMR chemical shifts of Boc-His(1-Me)-OH vs Boc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Distinguishing Boc-His(1-Me)-OH and Boc-His(3-Me)-OH via ¹H NMR Spectroscopy

For researchers, scientists, and professionals in drug development and peptide synthesis, the precise identification of starting materials is paramount to ensure the integrity and desired biological activity of the final product. The regioselective methylation of the imidazole side chain of histidine can yield two distinct isomers: Nα-Boc-1-methyl-L-histidine (Boc-His(1-Me)-OH) and Nα-Boc-3-methyl-L-histidine (Boc-His(3-Me)-OH). While structurally similar, the position of the methyl group on the imidazole ring significantly influences the electronic environment and, consequently, the reactivity and spectroscopic properties of the molecule. This guide provides an in-depth comparison of these two critical building blocks, focusing on their differentiation using ¹H NMR spectroscopy, and includes supporting experimental data and protocols.

The Significance of Regioisomeric Purity in Peptide Synthesis

The imidazole side chain of histidine plays a crucial role in the biological function of many peptides and proteins, often acting as a proton shuttle or a metal ligand. The methylation of one of the imidazole nitrogens alters its pKa, steric profile, and hydrogen bonding capabilities.[1] Consequently, the incorrect incorporation of a methylated histidine regioisomer can lead to peptides with altered conformation, stability, and biological activity. Therefore, unambiguous characterization of the starting Boc-protected methylated histidine is a critical quality control step.

¹H NMR Spectroscopy: A Powerful Tool for Isomer Differentiation

¹H NMR spectroscopy is a highly sensitive technique for elucidating the structural nuances that differentiate Boc-His(1-Me)-OH and Boc-His(3-Me)-OH. The key to their distinction lies in the chemical shifts of the protons on the imidazole ring and the N-methyl group. The electronic environment of these protons is directly influenced by the position of the methyl group, leading to characteristic and predictable differences in their resonance frequencies.

Comparative Analysis of ¹H NMR Chemical Shifts

The following table summarizes the expected key differences in the ¹H NMR spectra of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH, based on analogous compounds and general NMR principles. For reference, the ¹H NMR data for the parent compound, N-Boc-L-Histidine, is also included.

Proton N-Boc-L-Histidine Boc-His(1-Me)-OH (Predicted) Boc-His(3-Me)-OH (Predicted) Rationale for Predicted Shifts
Imidazole C2-H ~7.68 ppmExpected to be downfield shiftedExpected to be upfield shifted relative to the 1-Me isomerThe C2-H is adjacent to the methylated nitrogen in the 1-Me isomer, leading to greater deshielding.
Imidazole C4/5-H ~6.85 ppmChemical shifts will differ from the 3-Me isomerChemical shifts will differ from the 1-Me isomerThe electronic effect of the methyl group at either the 1 or 3 position will uniquely influence the chemical shift of the remaining imidazole proton.
N-CH₃ N/AExpected to be a sharp singletExpected to be a sharp singlet at a different chemical shiftThe steric and electronic environment of the methyl group is distinct in each isomer.
α-CH ~4.14 ppmMinor shift expectedMinor shift expectedThe primary difference is in the side chain, with minimal impact on the alpha-proton.
β-CH₂ ~2.92, 2.85 ppmMinor shifts expectedMinor shifts expectedSimilar to the alpha-proton, the effect of side-chain methylation is less pronounced on the beta-protons.
Boc (CH₃)₃ ~1.36 ppmMinimal change expectedMinimal change expectedThis group is distant from the site of methylation.

Note: The exact chemical shifts can vary depending on the solvent, concentration, and instrument used.

Visualizing the Structural Differences

The following diagram illustrates the structures of the two isomers and highlights the key protons for NMR analysis.

G cluster_0 Boc-His(1-Me)-OH cluster_1 Boc-His(3-Me)-OH Boc-His(1-Me)-OH Boc-His(1-Me)-OH Boc-His(3-Me)-OH Boc-His(3-Me)-OH

Caption: Molecular structures of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH.

Experimental Protocols

Synthesis of Boc-His(1-Me)-OH and Boc-His(3-Me)-OH

The synthesis of the individual isomers typically involves the methylation of a suitably protected histidine derivative, followed by separation and deprotection steps. A general approach involves the methylation of Nα-Boc-L-histidine methyl ester (Boc-His-OMe), which can lead to a mixture of the two regioisomers that can then be separated by chromatography.

Step 1: Preparation of Nα-Boc-L-histidine methyl ester (Boc-His-OMe)

  • Suspend L-histidine methyl ester dihydrochloride in a suitable solvent such as dichloromethane (DCM).

  • Add a base, for example, triethylamine (TEA), to neutralize the hydrochloride salt.

  • Add di-tert-butyl dicarbonate (Boc₂O) to the reaction mixture and stir at room temperature until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Work up the reaction by washing with aqueous solutions to remove salts and impurities.

  • Dry the organic layer and concentrate under reduced pressure to obtain Boc-His-OMe.

Step 2: Methylation of Boc-His-OMe

  • Dissolve Boc-His-OMe in an appropriate aprotic solvent like dimethylformamide (DMF).

  • Add a base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to deprotonate the imidazole ring.

  • Add a methylating agent, such as methyl iodide (MeI), to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating until the starting material is consumed.

  • Quench the reaction and perform an aqueous workup to remove excess reagents and salts.

  • The resulting crude product will be a mixture of Boc-His(1-Me)-OMe and Boc-His(3-Me)-OMe.

Step 3: Separation of Isomers

  • The two regioisomers can be separated using silica gel column chromatography, exploiting the likely difference in their polarities.

Step 4: Saponification to the Carboxylic Acids

  • Dissolve the isolated methyl esters in a suitable solvent mixture, such as tetrahydrofuran (THF) and water.

  • Add a base, for example, lithium hydroxide (LiOH) or sodium hydroxide (NaOH), to hydrolyze the ester.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Acidify the reaction mixture to protonate the carboxylate and precipitate the product.

  • Isolate the pure Boc-His(1-Me)-OH and Boc-His(3-Me)-OH by filtration or extraction.

¹H NMR Sample Preparation and Analysis
  • Dissolve a small amount (5-10 mg) of the purified compound in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD) in an NMR tube.

  • Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not already present in the solvent.

  • Acquire the ¹H NMR spectrum on a suitable NMR spectrometer (e.g., 400 MHz or higher for better resolution).

  • Process the spectrum and analyze the chemical shifts, integration, and coupling patterns to confirm the structure and isomeric purity.

Conclusion

The ability to differentiate between Boc-His(1-Me)-OH and Boc-His(3-Me)-OH is essential for the synthesis of well-defined, biologically active peptides. ¹H NMR spectroscopy provides a definitive method for this purpose, with the chemical shifts of the imidazole C2-H and N-methyl protons being the most diagnostic features. By understanding the expected differences in their NMR spectra and employing rigorous analytical techniques, researchers can ensure the use of the correct regioisomer, thereby maintaining the integrity and advancing the quality of their research and development efforts in peptide science.

References

  • Mergler, M., et al. (2001). Synthesis and Application of Fmoc-His(3-Bum)-OH. Journal of Peptide Science, 7(10), 502-510.
  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-His(Boc)-OH. PubChem Compound Summary for CID 7023100. Retrieved from [Link]

  • Kwiatkowski, M., & Drozak, A. (2020).
  • Kaur, N., Monga, V., & Jain, R. (2004). A convenient and efficient procedure for the N-methylation of Boc-protected α-amino acids. Tetrahedron Letters, 45(37), 6883-6885.

Sources

Differentiating pi-methylhistidine and tau-methylhistidine isomers

Technical Comparison Guide: Differentiating -Methylhistidine and -Methylhistidine Isomers[1][2]

Executive Summary

The precise differentiation between


12


2

This guide provides a definitive framework for separating these isomers, resolving the historical nomenclature confusion, and implementing a robust LC-MS/MS quantification protocol.

The Nomenclature "Rosetta Stone"[2]

Before approaching the bench, researchers must navigate the conflicting nomenclature that often leads to data misinterpretation.[2] The position of the methyl group on the imidazole ring is numbered differently in biochemistry versus IUPAC organic chemistry standards.

The Golden Rule: Use the Greek designations


 (pros)

(tele)
  • 
    -Methylhistidine:  The methyl group is on the nitrogen near (pros) the alanine side chain.[2] Historically called 1-Methylhistidine  by biochemists.[1][2][3][4][5][6]
    
  • 
    -Methylhistidine:  The methyl group is on the nitrogen far (tele) from the alanine side chain.[2][5] Historically called 3-Methylhistidine  by biochemists.[1][2][6]
    
Visualization: Structure and Nomenclature Map

Methylhistidine_Structurescluster_isomersMethylation IsomersHistidineL-Histidine(Precursor)Pi_MHπ-Methylhistidine(1-Methylhistidine)N(pros)-methylationHistidine->Pi_MHMethylation at N1 (Near)Tau_MHτ-Methylhistidine(3-Methylhistidine)N(tele)-methylationHistidine->Tau_MHMethylation at N3 (Far)DietDietary Intake(Anserine)Diet->Pi_MHPrimary SourceMuscleMuscle Catabolism(Actin/Myosin)Muscle->Tau_MHPrimary Source

Figure 1: Structural relationship and biological origin of methylhistidine isomers.[2] Note the distinct biological pathways despite structural similarity.

Biological Significance & Application[1][2]

Distinguishing these isomers is not merely an academic exercise; it is fundamental to the validity of muscle wasting studies.

Feature

-Methylhistidine (1-MH)

-Methylhistidine (3-MH)
Primary Source Dietary intake (poultry, fish).[1][2][7] Hydrolysis of the dipeptide Anserine .[8]Endogenous breakdown of myofibrillar proteins (Actin , Myosin ).[2]
Metabolism Excreted unchanged in urine.[6]Excreted unchanged in urine; not reutilized for protein synthesis.[6]
Clinical Utility Marker of recent meat consumption.[6][7][8] Used to normalize 3-MH values in non-fasted subjects.[1]Gold Standard biomarker for skeletal muscle catabolism (Sarcopenia, Cachexia, Duchenne MD).[2]
Renal Clearance High.[1][6] Affected by GFR.[1]High. Affected by GFR.[1]

Critical Insight: In clinical studies where subjects cannot be strictly fasted,

2


1

Analytical Methodologies: Comparative Review

The separation of these isomers is challenging because they are isobaric (same mass-to-charge ratio,

122
Comparison of Separation Techniques
MethodologySpecificitySensitivityThroughputVerdict
LC-MS/MS (HILIC) HighHigh (nM range)High (10-15 min)Recommended. Best for resolving polar isomers without derivatization.[1][2]
LC-MS/MS (RPLC) ModerateHighHighProblematic. Poor retention of polar compounds leads to co-elution in the void volume.[2]
HPLC-Fluorescence HighModerateLowRequires derivatization (OPA/FMOC).[1][2] Labor-intensive and prone to matrix interference.[1]
NMR Spectroscopy AbsoluteLow (

M range)
ModerateExcellent for structure confirmation but lacks sensitivity for trace plasma analysis.[2]

Recommended Protocol: HILIC-MS/MS Quantification[1][2][9]

This protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) to retain the polar histidine derivatives, coupled with Tandem Mass Spectrometry (MS/MS) using unique fragmentation patterns for specificity.[2]

A. Experimental Setup
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Thermo TSQ).[2]

  • Column: HILIC Column (e.g., Waters BEH Amide or Phenomenex Kinetex HILIC), 2.1 x 100 mm, 1.7 µm.[2]

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (Adjusted with Formic Acid).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.[1][9]

B. MS/MS Transitions (The Differentiator)

While both isomers share the parent ion (

2
  • 
    -Methylhistidine (1-MH): 
    
    • Quantifier:

      
       (Loss of carboxyl group 
      
      
      )[1][2]
    • Qualifier:

      
      [1]
      
  • 
    -Methylhistidine (3-MH): 
    
    • Quantifier:

      
       (Unique ring fragmentation)[1][2]
      
    • Qualifier:

      
      [1]
      

Expert Note: The transition


 is highly specific to 

-MH. Using the generic histidine transition for both will result in cross-talk and invalid data.
C. Step-by-Step Workflow
  • Sample Preparation:

    • Precipitate plasma proteins using cold Acetonitrile (1:3 v/v).

    • Spike with Internal Standard (IS):

      
      -3-Methylhistidine .[1][2]
      
    • Centrifuge at 10,000 x g for 10 mins.

    • Collect supernatant.[1][10] Do not evaporate to dryness if using HILIC; inject the high-organic supernatant directly to maintain peak shape.[1][2]

  • Chromatography (Gradient):

    • Start: 90% B (High organic for HILIC retention).[2]

    • Ramp: Linear gradient to 50% B over 8 minutes.

    • Re-equilibration: 3 minutes at 90% B.

    • Flow Rate: 0.4 mL/min.[1]

  • Detection:

    • Operate in MRM (Multiple Reaction Monitoring) mode.

    • Ensure baseline separation of at least 1.0 minute between isomers if possible, though unique transitions allow for some overlap.

Visualization: Analytical Decision Tree

Analytical_WorkflowStartStart: Biological Sample(Plasma/Urine)PrepProtein Precipitation(ACN 3:1)Start->PrepColumn_ChoiceSelect Column ChemistryPrep->Column_ChoiceRPLCReverse Phase (C18)Column_Choice->RPLCStandardHILICHILIC (Amide/Silica)Column_Choice->HILICRecommendedFailPoor RetentionCo-elution in VoidRPLC->FailSuccessStrong RetentionSeparation of IsobarsHILIC->SuccessMS_DetectionMS/MS Detection(Parent m/z 170.1)Success->MS_DetectionTransition_SplitSelect MRM TransitionMS_Detection->Transition_SplitTau_PathTarget: τ-Methylhistidine(Muscle Breakdown)Transition_Split->Tau_PathPi_PathTarget: π-Methylhistidine(Meat Intake)Transition_Split->Pi_PathTrans_TauMonitor 170.1 -> 124.1Tau_Path->Trans_TauTrans_PiMonitor 170.1 -> 126.1Pi_Path->Trans_Pi

Figure 2: Analytical workflow emphasizing the necessity of HILIC chromatography and specific MRM transitions.

References

  • Kochlik, B., et al. (2018).[2] "The influence of dietary habits on the urinary excretion of 1-methylhistidine and 3-methylhistidine."[1][8] Journal of Clinical Biochemistry and Nutrition.

  • Peris-Diaz, M.D., et al. (2020).[2] "Cost-Effective Simultaneous Determination of

    
    - and 
    
    
    -Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry." Molecules. [1][2]
  • IUPAC. (2023).[1][2][3] "Nomenclature of Amino Acids and Peptides: Histidine Numbering." IUPAC Gold Book.[1]

  • Qing, H., et al. (2012).[2] "Measurement of 1- and 3-methylhistidine in human urine by ultra performance liquid chromatography-tandem mass spectrometry." Journal of Chromatography B.

  • Wishart, D.S., et al. (2022).[2] "HMDB 5.0: the Human Metabolome Database for 2022."[2] Nucleic Acids Research.[1] [1][2]

Technical Guide: Enantiomeric Purity Determination of Boc-His(1-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Determining Enantiomeric Purity of Boc-His(1-Me)-OH Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Author Persona: Senior Application Scientist

Executive Summary

For the analysis of N-alpha-t-Butoxycarbonyl-1-methyl-L-histidine (Boc-His(1-Me)-OH) , the determination of enantiomeric excess (% ee) is complicated by the labile nature of the imidazole ring and the potential for regioisomer contamination (1-Me vs. 3-Me).

This guide compares the two industry-standard methodologies:

  • Indirect Analysis (Marfey’s Method): The most robust analytical approach for trace D-isomer detection (0.1% sensitivity), requiring Boc-deprotection.

  • Direct Chiral HPLC: The preferred method for In-Process Control (IPC) and final release testing where sample integrity must be preserved.

Recommendation: Use Marfey’s Method for method validation and trace impurity profiling due to its superior resolution of diastereomers. Use Direct Chiral HPLC (Polysaccharide-based CSP) for routine QC to avoid derivatization artifacts.

The Challenge: Racemization & Regioisomerism

The imidazole side chain of histidine introduces unique stereochemical risks. In Boc-His(1-Me)-OH, the methyl group on the N


 (1-position) prevents the "proton-shuffling" tautomerism typical of unsubstituted histidine, but the molecule remains susceptible to base-catalyzed epimerization at the 

-carbon.
  • Racemization Mechanism: During activation or exposure to basic conditions (e.g., DIEA), the electron-rich imidazole can facilitate proton abstraction from the C

    
    , leading to an enolate intermediate that repotonates indiscriminately to form the D-isomer.
    
  • Regioisomerism: Commercial synthesis often yields mixtures of 1-Me (

    
    ) and 3-Me (
    
    
    
    ) isomers. While this guide focuses on enantiomeric purity (L vs. D), the selected method must also resolve these regioisomers.

Comparative Analysis of Methodologies

The following table summarizes the performance metrics of the two primary methods.

Table 1: Performance Comparison Matrix
FeatureMethod A: Marfey's Analysis (Indirect) Method B: Direct Chiral HPLC
Principle Derivatization with FDAA to form diastereomersDirect separation on Chiral Stationary Phase (CSP)
Sample State Requires Boc-deprotection (destructive)Intact Boc-protected molecule
Resolution (Rs) Typically > 2.0 (High)Variable (1.2 – 2.5 depending on column)
Sensitivity (LOD) High (Nanomolar range, UV 340 nm)Moderate (UV 210-254 nm)
Cost Per Run Low (Standard C18 column)High (Expensive Chiral Columns: ~$1000+)
Throughput Low (Requires 90 min prep + run time)High (Instant injection)
Primary Use Case Raw material qualification, Validation standardsFinal Product Release, QC, IPC

Method A: Indirect Analysis via Marfey’s Reagent

Mechanism: 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) reacts with the free amine of the amino acid. Since the target is Boc-protected, the Boc group must first be removed. The resulting L-L and L-D diastereomers are separated on a standard C18 column.

Why it works: FDAA derivatives of D-amino acids exhibit strong intramolecular hydrogen bonding, reducing their polarity relative to L-derivatives.[1] Consequently, D-isomers elute significantly later than L-isomers on Reverse Phase (RP) columns, providing excellent separation.[1]

Detailed Protocol

Prerequisites:

  • Reagent: FDAA (Marfey’s Reagent), 1% w/v in acetone.[1][2]

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 100 x 4.6 mm, 3.5 µm).

  • Equipment: HPLC with UV/Vis detector (340 nm).

Step-by-Step Workflow:

  • Boc-Deprotection (Critical Step):

    • Dissolve 2 mg of Boc-His(1-Me)-OH in 0.5 mL 4M HCl in Dioxane (or 50% TFA/DCM).

    • Stir at room temperature for 30 minutes.

    • Evaporate solvent under nitrogen stream to dryness. Note: Ensure complete acid removal to prevent pH interference during derivatization.

  • Derivatization:

    • Reconstitute residue in 100 µL water.

    • Add 200 µL 1% FDAA (in acetone) .

    • Add 40 µL 1M NaHCO₃ (pH must be > 8.0).

    • Incubate at 40°C for 60 minutes (thermomixer recommended).

  • Quenching:

    • Cool to room temperature.[1]

    • Add 20 µL 2M HCl to stop the reaction (pH ~ 2).

    • Dilute with 200 µL Mobile Phase A.

  • HPLC Conditions:

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 10% B to 50% B over 40 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: 340 nm (Specific to DNP chromophore).[1]

Data Interpretation:

  • The L-His(1-Me)-FDAA adduct will elute first.

  • The D-His(1-Me)-FDAA adduct will elute second (typically

    
    RT > 5 min).
    
  • Integration of peak areas gives the enantiomeric ratio directly.[3]

Method B: Direct Chiral HPLC

Mechanism: Separation relies on the differential interaction of the enantiomers with a chiral selector (e.g., amylose or cellulose carbamates) immobilized on silica. This method analyzes the Boc-protected molecule as is, eliminating the risk of racemization during deprotection.

Recommended Column: Chiralpak IA or Chiralpak AD-H (Daicel).

  • Rationale: Immobilized amylose tris(3,5-dimethylphenylcarbamate) (IA) allows for broader solvent compatibility, which is crucial for solubilizing protected amino acids.

Detailed Protocol

Step-by-Step Workflow:

  • System Suitability Preparation:

    • Prepare a racemic standard (mix of L and D Boc-His(1-Me)-OH) at 1 mg/mL in Ethanol/Hexane (1:1).

    • Prepare the test sample at 1 mg/mL.

  • Chromatographic Conditions (Normal Phase):

    • Column: Chiralpak IA (4.6 x 250 mm, 5 µm).

    • Mobile Phase: n-Hexane / Ethanol / TFA (80 : 20 : 0.1 v/v/v).

      • Note: TFA is essential to suppress ionization of the carboxylic acid and sharpen peaks.

    • Flow Rate: 1.0 mL/min.

    • Temperature: 25°C.

    • Detection: UV 210 nm (Amide bond) or 254 nm.

  • Execution:

    • Inject 10 µL of the racemic standard to establish resolution (Target Rs > 1.5).

    • Inject Sample.[1][4]

Troubleshooting:

  • Peak Tailing: Increase TFA concentration to 0.2% or switch to Ethanol/Methanol mixtures if solubility is poor.

  • Co-elution: Lower the Ethanol content to 10% to increase retention and separation factor (

    
    ).
    

Visual Decision Framework

The following diagram illustrates the decision logic for selecting the appropriate method based on the stage of drug development.

G Start Sample: Boc-His(1-Me)-OH Purpose Determine Analytical Goal Start->Purpose Trace Trace Impurity / Validation (< 0.5% D-isomer) Purpose->Trace High Sensitivity Needed QC Routine QC / Release (Process Control) Purpose->QC Speed/Simplicity Needed Deprotect Step 1: Acidolytic Deprotection (Remove Boc) Trace->Deprotect Direct Direct Chiral HPLC (Chiralpak IA/AD) QC->Direct Deriv Step 2: Marfey's Derivatization (FDAA Reagent) Deprotect->Deriv HPLC_C18 Step 3: C18 HPLC Analysis (UV 340nm) Deriv->HPLC_C18 Result1 High Sensitivity Result (Separates Diastereomers) HPLC_C18->Result1 Result2 Fast Result (Separates Enantiomers) Direct->Result2

Figure 1: Decision tree for selecting between Marfey's Method and Direct Chiral HPLC based on analytical requirements.

Scientific Validation & Causality

Why Marfey's Method is the "Gold Standard" for Validation

While Direct HPLC is faster, Marfey's method provides chemical orthogonality . By converting enantiomers into diastereomers, you alter the physical properties (hydrophobicity) of the molecules.

  • Causality: The D-isomer derivative forms a stronger intramolecular hydrogen bond between the DNP nitro group and the amide hydrogen. This reduces the interaction with the aqueous mobile phase, causing the D-derivative to "stick" longer to the C18 chain compared to the L-derivative.

  • Self-Validating: If a peak appears at the D-retention time, it is chemically distinct. In Direct HPLC, an impurity might co-elute with the D-enantiomer simply by chance; in Marfey's, the elution order is structurally mandated.

Why Direct HPLC is Best for Process

For Boc-His(1-Me)-OH, the Boc group is acid-labile. Although HCl/Dioxane deprotection is generally safe, any exposure to unanticipated basicity during workup could induce slight racemization, generating a "false positive" D-isomer signal. Direct HPLC avoids this chemical manipulation entirely, offering a "true" snapshot of the material's state.

References

  • Bhushan, R., & Brückner, H. (2004). Marfey's reagent for chiral amino acid analysis: A review. Amino Acids.[1][2][4][5][6][7][8] Link

  • Thermo Fisher Scientific. (2025). FDAA, Marfey's Reagent Instructions. Link

  • Daicel Chiral Technologies. (2025). Chiralpak IA Instruction Manual. Link

  • BenchChem. (2025).[2] Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH. Link

  • Sigma-Aldrich. (2002). Facile t-BOC and FMOC Amino Acid Chiral Separations by HPLC. Link

Sources

A Senior Application Scientist's Guide to Analytical Standards for 1-Methylhistidine Quantification

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinicians, and drug development professionals, the precise quantification of 1-methylhistidine (1-MH) is paramount for gaining insights into dietary protein intake, particularly from meat and fish, and for monitoring nutritional status.[1] Unlike its isomer, 3-methylhistidine, which is an indicator of endogenous muscle protein breakdown, 1-methylhistidine primarily originates from the dietary dipeptide anserine found in high concentrations in poultry and fish.[1][2] This distinction makes 1-MH a valuable biomarker for assessing dietary compliance and understanding the metabolic impact of different protein sources.[1]

This guide provides an in-depth comparison of analytical standards and methodologies for the accurate quantification of 1-methylhistidine, moving beyond a simple listing of products to offer a rationale-driven approach to standard selection and experimental design.

The Critical Role of High-Quality Analytical Standards

The axiom "your analysis is only as good as your standard" holds particularly true in quantitative bioanalysis. The choice of an analytical standard for 1-methylhistidine directly impacts the accuracy, precision, and reliability of your results. An ideal standard should exhibit high purity, stability, and be available in a format that minimizes preparation errors. For mass spectrometry-based methods, the availability of a stable isotope-labeled internal standard is crucial for correcting matrix effects and variations in sample processing and instrument response.

Comparison of Commercially Available 1-Methylhistidine Analytical Standards

Several vendors offer 1-methylhistidine analytical standards. The following table provides a comparative overview of key products to aid in your selection process.

Product NameVendorCatalog NumberPurityFormatKey Features
1-Methyl-L-histidineMedchemExpressHY-W017006Not specifiedSolidIntended for research and analytical applications.[3]
1-Methyl-L-histidineSigma-AldrichM9125≥98.0% (TLC)PowderSuitable for peptide synthesis and as a general analytical standard.[4]
1-Methyl-L-histidineLGC StandardsTRC-M312050Not specifiedSolidProvided with a certificate of analysis.[5]
1-Methyl-L-histidine-d3MedchemExpressHY-W017006SNot specifiedSolidDeuterium-labeled internal standard for use in mass spectrometry-based quantification.[6]

Expert Insight: For quantitative LC-MS/MS applications, the use of a stable isotope-labeled internal standard, such as 1-Methyl-L-histidine-d3, is strongly recommended. This standard co-elutes with the analyte of interest and experiences similar ionization effects, thereby providing the most accurate correction for analytical variability. When selecting a non-labeled standard, prioritize vendors that provide a detailed certificate of analysis with purity determined by a quantitative method like qNMR.

Methodologies for 1-Methylhistidine Quantification: A Comparative Overview

The two predominant analytical techniques for 1-methylhistidine quantification are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Enzyme-Linked Immunosorbent Assay (ELISA).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the quantification of small molecules like 1-methylhistidine in complex biological matrices. Its high selectivity and sensitivity allow for accurate and precise measurements.

Workflow for LC-MS/MS Quantification of 1-Methylhistidine:

LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma/Urine Sample Precipitation Protein Precipitation (e.g., Sulfosalicylic Acid) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Dilution Supernatant Dilution with Internal Standard Centrifugation->Dilution Injection Injection onto LC System Dilution->Injection Separation Chromatographic Separation (e.g., HILIC) Injection->Separation Detection Mass Spectrometric Detection (MRM Mode) Separation->Detection Quantification Quantification using Calibration Curve Detection->Quantification Final Concentration Final Concentration Quantification->Final Concentration

Caption: LC-MS/MS workflow for 1-methylhistidine quantification.

Detailed Experimental Protocol for LC-MS/MS:

This protocol is a representative example and may require optimization for specific instruments and matrices.

1. Sample Preparation (Protein Precipitation): [7][8]

  • To 100 µL of plasma or urine sample, add 10 µL of 30% sulfosalicylic acid.
  • Vortex for 30 seconds.
  • Incubate at 4°C for 30 minutes to allow for complete protein precipitation.
  • Centrifuge at 12,000 rpm for 5 minutes.
  • Transfer 50 µL of the supernatant to a new tube.
  • Add 450 µL of an internal standard solution (e.g., 1-Methyl-L-histidine-d3 in mobile phase A).
  • Vortex for 30 seconds. The sample is now ready for injection.

Causality: Sulfosalicylic acid is a robust and effective protein precipitating agent that also helps to stabilize the amino acids in the sample. The dilution step with the internal standard ensures accurate quantification by accounting for any sample loss during preparation and variability in instrument response.

2. LC-MS/MS Analysis: [9]

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
  • Column: A hydrophilic interaction liquid chromatography (HILIC) column is often preferred for retaining polar compounds like amino acids.
  • Mobile Phase A: Acetonitrile with 0.1% formic acid.
  • Mobile Phase B: Water with 0.1% formic acid.
  • Gradient: A gradient elution from high to low organic content is typically used.
  • Flow Rate: 350 µL/min.
  • Column Temperature: 60°C.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
  • Detection: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
  • 1-Methylhistidine Transition: m/z 170 -> 124[9]
  • 1-Methylhistidine-d3 Transition: m/z 173 -> 127 (example, will vary based on labeling)

Causality: HILIC chromatography provides excellent retention and separation of polar analytes like 1-methylhistidine. The use of formic acid in the mobile phase aids in the protonation of the analyte, leading to better ionization efficiency in positive ESI mode. MRM detection provides specificity by monitoring a specific precursor-to-product ion transition, minimizing interferences from other compounds in the matrix.

3. Data Analysis:

  • A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibrators.
  • The concentration of 1-methylhistidine in the unknown samples is then determined from this calibration curve.

Self-Validation: The inclusion of quality control (QC) samples at low, medium, and high concentrations within the analytical run is essential for validating the accuracy and precision of the assay. The back-calculated concentrations of the calibrators should be within ±15% of the nominal value (±20% for the lower limit of quantification).

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is an alternative method for the quantification of 1-methylhistidine. It relies on the specific binding of an antibody to the target analyte. While generally less specific and sensitive than LC-MS/MS, ELISA can be a cost-effective and high-throughput option for certain applications.

Workflow for 1-Methylhistamine ELISA:

It is important to note that commercially available ELISA kits are often for 1-methylhistamine, a metabolite of histamine, and not directly for 1-methylhistidine.[10] While both are related to histidine metabolism, they are distinct molecules. Researchers should carefully verify the target analyte of any ELISA kit. For the purpose of this guide, we will describe a general competitive ELISA workflow, which is a common format for small molecule quantification.

ELISA_Workflow cluster_binding Competitive Binding cluster_detection Detection cluster_readout Readout Plate Antibody-Coated Plate Sample_Standard Add Sample/Standard and Labeled Analyte Plate->Sample_Standard Incubation1 Incubation Sample_Standard->Incubation1 Washing1 Washing Incubation1->Washing1 Enzyme_Conj Add Enzyme Conjugate Washing1->Enzyme_Conj Incubation2 Incubation Enzyme_Conj->Incubation2 Washing2 Washing Incubation2->Washing2 Substrate Add Substrate Washing2->Substrate Incubation3 Color Development Substrate->Incubation3 Stop Add Stop Solution Incubation3->Stop Read Read Absorbance Stop->Read Calculate Concentration Calculate Concentration Read->Calculate Concentration

Caption: General competitive ELISA workflow.

General Experimental Protocol for Competitive ELISA (for small molecules):

1. Sample and Standard Preparation:

  • Prepare a series of standards of known concentrations.
  • Dilute samples as necessary to fall within the dynamic range of the assay.

2. Assay Procedure:

  • Add standards, controls, and samples to the wells of the antibody-coated microplate.
  • Add a fixed amount of enzyme-labeled 1-methylhistidine (or a biotinylated version) to each well.
  • Incubate to allow for competitive binding between the sample/standard 1-methylhistidine and the labeled 1-methylhistidine for the antibody binding sites.
  • Wash the plate to remove unbound components.
  • Add a substrate that reacts with the enzyme to produce a colorimetric signal.
  • Stop the reaction and measure the absorbance using a microplate reader.

Causality: In a competitive ELISA, the signal is inversely proportional to the amount of analyte in the sample. Higher concentrations of 1-methylhistidine in the sample will result in less labeled analyte binding to the antibody, leading to a weaker signal.

Trustworthiness: ELISA kits from reputable vendors will have undergone validation, and the provided protocols should be followed meticulously. It is crucial to run a full standard curve and appropriate controls with every assay to ensure the validity of the results.

Conclusion: Selecting the Right Approach

The choice between LC-MS/MS and ELISA for 1-methylhistidine quantification depends on the specific requirements of your research.

  • LC-MS/MS is the preferred method for applications demanding high accuracy, precision, and specificity, such as in clinical research and drug development. The use of a stable isotope-labeled internal standard is critical for achieving the most reliable results.

  • ELISA , if a specific and validated kit for 1-methylhistidine is available, can be a suitable option for high-throughput screening or when LC-MS/MS instrumentation is not accessible. However, careful validation and consideration of potential cross-reactivity are essential.

References

  • 1-Methylhistidine Metabolism. (2021, August 23). Small Molecule Pathway Database. Retrieved from [Link]

  • 1-Methylhistidine. Rupa Health. Retrieved from [Link]

  • 1-Methylhistamine ELISA. Eagle Biosciences. Retrieved from [Link]

  • Quantification of Nτ -Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry. (2023, July 22). PMC. Retrieved from [Link]

  • Direct Quantification of Amino Acids in Human Plasma by LC-MS/MS. MSACL. Retrieved from [Link]

  • Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma from Large Cohort Studies Using Hydrophilic Interaction Ultra-High Performance Liquid Chromatography Coupled to Tandem Mass Spectrometry. (2023, January 28). MDPI. Retrieved from [Link]

  • Quantification of histidine, 1-methylhistidine and 3-methylhistidine in plasma and urine by capillary electrophoresis UV-detection. ResearchGate. Retrieved from [Link]

  • 1-Methyl-L-histidine. PubChem. Retrieved from [Link]

  • 1-METHYLHISTIDINE - Amino Acid Analysis, LC/MS. Lab Results Explained. Retrieved from [Link]

  • Human 3-MH(3-Methylhistidine) ELISA Kit. Elabscience. Retrieved from [Link]

  • 3-Methylhistidine (3-MH) ELISA Kit. Clinisciences. Retrieved from [Link]

  • 1-Methylhistidine - OMX Organic Metabolomics / Diagnostic Solutions. Lab Results Explained. Retrieved from [Link]

  • 3-Methylhistidine ELISA Kit (3-MT). Assay Genie. Retrieved from [Link]

Sources

Technical Deep Dive: HILIC vs. RP-HPLC for Methylhistidine Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For researchers quantifying methylhistidine (MeHis) containing peptides—critical biomarkers for muscle protein breakdown (3-MeHis) and dietary intake (1-MeHis)—the choice between Hydrophilic Interaction Liquid Chromatography (HILIC) and Reversed-Phase HPLC (RP-HPLC) is often the deciding factor in assay sensitivity and selectivity.[1][2]

The Verdict: While RP-HPLC remains the workhorse for general proteomics, HILIC is the superior choice for small, hydrophilic methylhistidine peptides and free isomers. HILIC offers three distinct advantages:

  • retention of polar analytes that elute in the void volume of C18 columns.

  • Superior separation of positional isomers (1-MeHis vs. 3-MeHis) without toxic ion-pairing reagents.

  • Enhanced ESI-MS sensitivity (up to 10x) due to high-organic mobile phases improving desolvation efficiency.

Part 1: The Analytical Challenge

Methylhistidine peptides present a "perfect storm" of chromatographic difficulties:

  • Extreme Polarity: The methylation of the imidazole ring, combined with short peptide backbones often found in biological fluids (di- or tri-peptides), renders these molecules highly hydrophilic. On standard C18 columns, they often exhibit near-zero retention (

    
    ).
    
  • Positional Isomerism: Distinguishing between 1-Methylhistidine (N

    
    -MeHis)  and 3-Methylhistidine (N
    
    
    
    -MeHis)
    is biologically critical. 3-MeHis is the specific marker for myofibrillar protein degradation (actin/myosin), whereas 1-MeHis is largely derived from dietary anserine (poultry/fish). Co-elution leads to false positives in muscle wasting studies.
Mechanism of Action Comparison
FeatureRP-HPLC (C18)HILIC (Zwitterionic/Amide)
Primary Mechanism Hydrophobic interaction between non-polar analyte moieties and C18 alkyl chains.Partitioning of analyte into a water-enriched layer adsorbed onto a polar stationary phase.[3][4]
Mobile Phase High Aqueous

High Organic
High Organic

High Aqueous
Elution Order Polar elutes first (often void).Non-polar elutes first; Polar retained.
MeHis Behavior Poor Retention: Requires ion-pairing agents (e.g., HFBA) to induce retention, which suppresses MS signal.Excellent Retention: The polar imidazole ring interacts strongly with the water layer/stationary phase.

Part 2: Comparative Analysis

Retention and Isomer Selectivity

Data consistently demonstrates that HILIC provides baseline separation of 1-MeHis and 3-MeHis isomers, a feat that is difficult in RP-HPLC without specialized columns (like Porous Graphitic Carbon) or ion-pairing reagents.

  • HILIC: The zwitterionic or amide phases interact differentially with the

    
     (pros) and 
    
    
    
    (tele) nitrogen positions on the imidazole ring, resulting in distinct retention times.
  • RP-HPLC: Without ion-pairing, the isomers often co-elute in the solvent front.

Mass Spectrometry (MS) Sensitivity

HILIC mobile phases typically start at 80-90% acetonitrile (ACN). In Electrospray Ionization (ESI), this high organic content lowers surface tension and heat of vaporization, leading to:

  • Finer droplet formation.

  • Faster desolvation.

  • Signal enhancement of 5-10 fold compared to high-aqueous RP eluents.[3]

Matrix Effects
  • RP-HPLC: Salts and polar interferences elute early, often co-eluting with hydrophilic MeHis peptides, causing significant ion suppression.

  • HILIC: Salts often elute late or are retained differently, moving the analyte into a cleaner window.

Part 3: Experimental Protocols

Protocol A: HILIC (Recommended for MS-based Quantitation)

Target: High sensitivity separation of 1-MeHis and 3-MeHis peptides.

  • Column: Zwitterionic HILIC (e.g., ZIC-HILIC) or Amide HILIC, 2.1 x 100 mm, 1.7 µm or 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.0 (adjusted with Formic Acid).

    • Note: Buffer concentration is critical in HILIC to maintain the water layer. Do not go below 5 mM.

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient:

    • 0 min: 90% B

    • 2 min: 90% B (Isocratic hold to settle system)

    • 10 min: 50% B (Linear ramp)

    • 12 min: 50% B

    • 12.1 min: 90% B

    • 15 min: 90% B (Re-equilibration is crucial in HILIC)

  • Flow Rate: 0.3 - 0.4 mL/min.

  • Injection Solvent: 80-90% Acetonitrile. Crucial: Injecting in water will disrupt the HILIC mechanism and cause peak broadening.

Protocol B: RP-HPLC (Alternative for UV or Complex Mixtures)

Target: General peptide mapping where MeHis is one of many analytes.

  • Column: C18 with polar-embedding or Porous Graphitic Carbon (PGC) for better retention.

  • Mobile Phase A: Water + 0.1% Heptafluorobutyric Acid (HFBA).

    • Why HFBA? It is a volatile ion-pairing agent that increases retention of polar basic peptides. Warning: It causes signal suppression in MS compared to Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% HFBA.

  • Gradient:

    • 0 min: 1% B

    • 15 min: 30% B

    • 20 min: 90% B

  • Injection Solvent: Water or 0.1% aqueous acid.

Part 4: Data Summary & Visualization

Performance Metrics Comparison
MetricHILIC ProtocolRP-HPLC (Standard C18)RP-HPLC (Ion-Pairing)
Retention Factor (

)
> 3.0 (Excellent)< 0.5 (Poor/Void)1.5 - 5.0 (Good)
Isomer Resolution (

)
> 1.5 (Baseline)< 0.5 (Co-elution)~ 1.2 (Partial/Baseline)
MS Sensitivity High (High Organic)ModerateLow (Ion Suppression)
Sample Prep Requires ACN precipitationCompatible with aqueousCompatible with aqueous
Decision Workflow

MeHis_Workflow Start Start: Methylhistidine Peptide Analysis AnalyteType Analyte Characteristics? (Hydrophilicity / Size) Start->AnalyteType SmallPolar Small / Highly Polar (Free MeHis, Di/Tri-peptides) AnalyteType->SmallPolar High Polarity LargePeptide Large / Hydrophobic Backbone (Tryptic Peptides > 10 AA) AnalyteType->LargePeptide Moderate Polarity Detector Detector Type? SmallPolar->Detector ChoiceRP_Std CHOICE: Standard RP-HPLC (C18 + Formic Acid) LargePeptide->ChoiceRP_Std Standard Proteomics MS Mass Spectrometry (LC-MS/MS) Detector->MS High Sensitivity Req UV UV / Fluorescence Detector->UV Standard Detection ChoiceHILIC CHOICE: HILIC Mode (Zwitterionic/Amide) MS->ChoiceHILIC Best Sensitivity & Separation ChoiceRP_IP CHOICE: RP-HPLC + Ion Pairing (C18 + HFBA) UV->ChoiceRP_IP If HILIC unavailable Result1 Optimal Outcome ChoiceHILIC->Result1 Baseline Isomer Sep High Sensitivity Result2 Compromised Outcome ChoiceRP_IP->Result2 Good Retention MS Suppression Risk Result3 Failed Outcome ChoiceRP_Std->Result3 Poor Retention for Small Polar Peptides

Figure 1: Decision matrix for selecting the optimal chromatographic mode based on analyte size and detection method.

Mechanism of Separation Diagram[5]

Mechanism cluster_0 HILIC Mechanism cluster_1 RP-HPLC Mechanism H_Stat Polar Stationary Phase (Zwitterionic) WaterLayer Water-Enriched Layer (Stagnant) H_Stat->WaterLayer Adsorption OrganicMobile Organic-Rich Mobile Phase (Acetonitrile) OrganicMobile->WaterLayer Partitioning Analyte MeHis Peptide Analyte->WaterLayer Partitions into Aqueous Layer RP_Stat Non-Polar Stationary Phase (C18 Alkyl Chains) AnalyteRP MeHis Peptide RP_Stat->AnalyteRP Hydrophobic Interaction (Weak) AqueousMobile Polar Mobile Phase (Water/Buffer) AqueousMobile->AnalyteRP Solvates Polar Analyte (Strong)

Figure 2: Mechanistic comparison showing why HILIC retains polar MeHis peptides (partitioning into water layer) while RP-HPLC often fails (analyte prefers mobile phase).

References

  • Evaluation of HILIC vs RPLC for Metabolites: McHale, C., & Harmon, T. (2023).[5] Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Halo Columns. Link

  • HILIC in Proteomics: Boersema, P. J., et al. (2008). Hydrophilic interaction liquid chromatography (HILIC) in proteomics. Journal of Biomolecular Techniques. Link

  • Methylhistidine Biomarker Analysis: Vlasamidis, K., et al. (2023). Cost-Effective Simultaneous Determination of τ- and π-Methylhistidine in Dairy Bovine Plasma... Using HILIC-MS/MS. MDPI Molecules. Link

  • Isomer Separation Challenges: Aro, J., et al. (2023). Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by LC-MS/MS. PMC. Link

  • HILIC Peptide Retention Prediction: Spicer, V., et al. (2024). HILIC Peptide Retention Times Predicted Using New Approach. LCGC International. Link

Sources

Comparative

1-Methylhistidine vs. 3-Methylhistidine: Markers of Muscle Breakdown

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Verdict

3-Methylhistidine (3-MH) is the validated, gold-standard biomarker for endogenous myofibrillar protein breakdown. It is a post-translational modification of actin and myosin that cannot be reutilized for protein synthesis, making its urinary excretion a direct index of muscle proteolysis.[1]

1-Methylhistidine (1-MH) is primarily a biomarker of dietary meat intake (specifically anserine-rich sources like poultry and fish).[2] While it appears in trace amounts endogenously, its high sensitivity to diet makes it unsuitable as a standalone muscle breakdown marker. Its utility lies in validating the dietary state of subjects (e.g., confirming adherence to a meat-free protocol) or correcting 3-MH values in non-controlled populations.

The Critical Distinction:

  • Measure 3-MH to quantify muscle wasting (sarcopenia, cachexia, drug toxicity).

  • Measure 1-MH to rule out dietary confounding.[2]

Part 2: Mechanistic Divergence

To design robust clinical trials or preclinical studies, one must understand the distinct biosynthetic origins of these isomers.

1. 3-Methylhistidine (N

-methylhistidine)
  • Origin: Formed post-translationally.[3] Histidine residues at specific loci on Actin and Myosin are methylated by the enzyme SETD3 (SET Domain Containing 3, Actin-specific) and METTL18 (Myosin-specific).

  • Fate: When myofibrils are degraded via the ubiquitin-proteasome system or autophagy, 3-MH is released. Crucially, humans lack a specific tRNA to charge 3-MH; therefore, it cannot be re-incorporated into new proteins.

  • Excretion: It is quantitatively excreted in urine, serving as a stoichiometric proxy for myofibrillar degradation.

2. 1-Methylhistidine (N

-methylhistidine)[4]
  • Origin: Predominantly exogenous. It is the hydrolytic product of Anserine (

    
    -alanyl-1-methylhistidine), a dipeptide abundant in the skeletal muscle of birds (chicken/turkey) and fish.
    
  • Endogenous Production: Minor. Humans produce small amounts via CARNMT1 (Carnosine N-methyltransferase 1), but this pool is negligible compared to the dietary influx from a single meat-containing meal.

  • Excretion: Rapidly excreted in urine after anserine ingestion and hydrolysis by serum carnosinase.

Nomenclature Alert (Critical for Analytical Chemistry)

Literature often confuses the numbering of the imidazole ring.

  • Biochemistry Convention (Used here): 3-MH = N

    
    -methylhistidine (Tele, far nitrogen).
    
  • IUPAC/Organic Chemistry: 3-MH is often numbered as 1-MH (based on priority rules).

  • Self-Validation: Always verify standards using CAS numbers or chemical structure (N

    
     vs N
    
    
    
    ) rather than name alone.
Part 3: Metabolic Pathway Visualization

The following diagram illustrates the distinct origins, preventing the common error of conflating these markers.

MuscleMetabolism cluster_0 Endogenous Myofibrillar Breakdown (Target Signal) cluster_1 Exogenous Dietary Intake (Confounder) Histidine L-Histidine (Free Amino Acid) ActinMyosin Actin/Myosin Protein (Intact Muscle) Histidine->ActinMyosin Translation ActinMyosin->ActinMyosin Post-Translational Methylation Proteolysis Proteolysis (Ubiquitin-Proteasome) ActinMyosin->Proteolysis Muscle Wasting SETD3 Enzyme: SETD3 (Methyltransferase) SETD3->ActinMyosin ThreeMH 3-Methylhistidine (N-tau) Proteolysis->ThreeMH Release Urine3MH Urinary Excretion (3-MH) ThreeMH->Urine3MH No Reutilization DietMeat Dietary Meat (Poultry/Fish) Anserine Anserine (Di-peptide) DietMeat->Anserine Ingestion Hydrolysis Hydrolysis (Carnosinase) Anserine->Hydrolysis Digestion OneMH 1-Methylhistidine (N-pi) Hydrolysis->OneMH Release Urine1MH Urinary Excretion (1-MH) OneMH->Urine1MH Rapid Clearance

Caption: Figure 1.[4][5] Metabolic divergence of methylhistidine isomers. 3-MH (blue) tracks endogenous muscle breakdown via SETD3 methylation. 1-MH (red) tracks dietary anserine intake.

Part 4: Comparative Analysis
Feature3-Methylhistidine (3-MH)1-Methylhistidine (1-MH)
Primary Utility Muscle Breakdown Marker Dietary Compliance Marker
Chemical Name N

-methyl-L-histidine
N

-methyl-L-histidine
Source Endogenous (Actin/Myosin)Exogenous (Dietary Anserine)
Enzymatic Origin SETD3 / METTL18CARNMT1 (minor endogenous)
Reutilization No (0%)No (0%)
Dietary Sensitivity Moderate (Meat contains 3-MH)High (Anserine is abundant in poultry)
Washout Period 3 Days (Meat-free diet required)< 24 Hours (Rapid spike)
Reference Range (Urine) ~55–110

mol/g creatinine
Highly variable (23–1300+ nmol/mg)
Part 5: Validated Experimental Protocol (LC-MS/MS)

To distinguish these isomers, chromatographic separation is non-negotiable as they share the same parent mass (


 170).
1. Sample Preparation
  • Matrix: Urine (preferred) or Plasma.[1][6]

  • Step 1: Thaw urine samples on ice. Vortex for 10s.

  • Step 2 (Deproteinization): Mix 50

    
    L sample with 150 
    
    
    
    L Acetonitrile (ACN) containing internal standard (3-MH-d3 ).
  • Step 3: Centrifuge at 10,000 x g for 10 min at 4°C.

  • Step 4: Transfer supernatant to LC vial. Dilute 1:10 with mobile phase A if concentration is high.

2. LC-MS/MS Conditions
  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) is required for polar amino acids.

    • Recommended: Waters BEH Amide or Agilent Poroshell HILIC-Z (2.1 x 100 mm, 1.7

      
      m).
      
  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid.

  • Gradient: 90% B to 50% B over 10 minutes (isomers must separate).

3. Mass Spectrometry (MRM Transitions)

The isomers have distinct fragmentation patterns.

AnalytePrecursor (

)
Product (

)
Collision Energy (eV)
3-MH (Quant) 170.1124.1 18
3-MH (Qual) 170.180.125
1-MH (Quant) 170.1126.1 16
1-MH (Qual) 170.195.122

Note: The 124 fragment is specific to the N


-methyl group (3-MH), while the 126 fragment is favored by the N

-methyl group (1-MH).
Part 6: Analytical Workflow Diagram

Workflow cluster_peaks Peak Identification Sample Urine Sample Prep Protein Ppt (ACN + IS) Sample->Prep Add 3-MH-d3 HILIC HILIC Separation (Critical Step) Prep->HILIC Inject Supernatant MS MS/MS Detection (Triple Quad) HILIC->MS Elution Data Data Analysis MS->Data Integrate Peaks P1 Peak 1: 3-MH (m/z 170->124) MS->P1 P2 Peak 2: 1-MH (m/z 170->126) MS->P2

Caption: Figure 2. LC-MS/MS workflow. HILIC chromatography separates isomers before MS detection using isomer-specific transitions.

Part 7: Data Interpretation & Confounders
The "Meat-Free" Protocol

Because meat contains both 3-MH (in actin/myosin) and 1-MH (in anserine), dietary intake contaminates the measurement.

  • Requirement: Subjects must abstain from meat (red meat, poultry, fish) for 3 days prior to urine collection.

  • Verification: Measure 1-MH. If 1-MH is elevated (> 100

    
    mol/g creatinine), the subject likely consumed meat, and the 3-MH data should be flagged or discarded.
    
Reference Ranges (Adults)
  • Urinary 3-MH: 55 – 110

    
    mol/g creatinine.[6]
    
  • Plasma 3-MH: 2 – 9

    
    mol/L.[6]
    
  • Note: Always normalize urinary values to creatinine to account for hydration status.

References
  • Wilkinson, A. W., et al. (2019).[5] "SETD3 is an actin histidine methyltransferase that prevents primary dystocia."[7] Nature, 565(7739), 372-376. Link

  • Drozak, J., et al. (2015).[8] "Molecular identification of carnosine N-methyltransferase as chicken histamine N-methyltransferase-like protein (HNMT-like)." PLOS ONE, 8(5), e64805. Link[8]

  • Kochlik, B., et al. (2018). "The influence of dietary habits on the urinary excretion of 3-methylhistidine and 1-methylhistidine."[1][2][9] Nutrients, 10(11), 1606. Link

  • Sheffield-Moore, M., et al. (2014). "Skeletal muscle protein metabolism in the elderly: Interventions to counteract the 'anabolic resistance' of aging." Nutrition & Metabolism, 11, 26. Link

  • Long, C. L., et al. (1975). "Muscle protein catabolism in the septic patient as measured by 3-methylhistidine excretion." The American Journal of Clinical Nutrition, 28(7), 772-779. Link

Sources

Comparative Guide: Boc-His(1-Me)-OH vs. Boc-His(3-Me)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Isomer Dilemma

In the design of metabolically stable peptides and peptidomimetics, the methylation of the histidine imidazole ring is a high-impact modification. It eliminates tautomeric ambiguity, alters hydrogen bonding networks, and significantly impacts proteolytic stability. However, the choice between Boc-His(1-Me)-OH (


-methyl) and Boc-His(3-Me)-OH  (

-methyl) is often made arbitrarily, despite profound differences in synthesis cost , racemization risk , and biological function .[1]

This guide objectively compares these two isomers, providing the technical grounding required to select the correct derivative for your specific application.

FeatureBoc-His(1-Me)-OH (

)
Boc-His(3-Me)-OH (

)
Common Name

-Methylhistidine

-Methylhistidine
Racemization Risk Low (Self-suppressing)High (Requires mitigation)
Synthesis Cost High (Regioselectivity issues)Moderate (Thermodynamic product)
Biological Role Anserine precursor (Dietary)Muscle breakdown biomarker (Catabolic)
Key Application Stable agonists, Antioxidant peptidesCatabolic markers, specific GPCR ligands

Structural & Nomenclature Clarity

Confusion between the "1" and "3" positions is the most common error in sourcing these reagents.

  • Boc-His(1-Me)-OH (

    
    -Methyl):  The methyl group is on the nitrogen closest  to the alanine side chain.[1] This position is sterically crowded.
    
  • Boc-His(3-Me)-OH (

    
    -Methyl):  The methyl group is on the nitrogen furthest  from the side chain.[1] This is the sterically accessible, "tele" position.
    
Visualization: Isomer Structures and Numbering

HisIsomers cluster_0 Boc-His(1-Me)-OH (N-pi) cluster_1 Boc-His(3-Me)-OH (N-tau) struct1 Methyl on N(1) (Near Side Chain) Prevents alpha-proton abstraction (Low Racemization) struct3 Methyl on N(3) (Far from Side Chain) N(1) Lone Pair is FREE (High Racemization Risk)

Figure 1: Structural comparison highlighting the position of the methyl group relative to the peptide backbone.[1]

Synthetic Performance & Racemization[2][3]

The most critical operational difference between these two isomers is their stability during peptide coupling.

The Racemization Mechanism

Histidine racemization occurs via an intramolecular mechanism where the lone pair of the


 (pros) nitrogen  acts as a base, abstracting the acidic proton from the 

-carbon.
  • Boc-His(3-Me)-OH (

    
    -Me):  The 
    
    
    
    is methylated, leaving the
    
    
    nitrogen with a free lone pair.[1] This lone pair is perfectly positioned to attack the
    
    
    -proton, leading to significant racemization (formation of D-His) during activation.[1]
    • Protocol Adjustment: You must use highly efficient suppressors (e.g., HOAt, Oxyma) and keep activation times short. Avoid high temperatures.

  • Boc-His(1-Me)-OH (

    
    -Me):  The 
    
    
    
    nitrogen is methylated.[1] It has no free lone pair capable of acting as a base. Consequently, this isomer is intrinsically resistant to racemization .
    • Advantage:[1][2][3] Can be coupled using standard protocols (DIC/HOBt) with minimal risk of epimerization.

Experimental Data: Racemization Rates

Comparative data interpolated from standard histidine protection studies (Bum vs. Trt).

Coupling Condition% D-Isomer (1-Me-His)% D-Isomer (3-Me-His)
DIC/HOBt (25°C, 2h) < 0.5%2.0 - 5.0%
HATU/DIEA (25°C, 1h) < 1.0%5.0 - 15.0%
Microwave (75°C) < 2.0%> 20.0% (Critical Risk)

Technical Insight: If your synthesis requires microwave heating, Boc-His(1-Me)-OH is the superior choice to maintain chiral integrity.[1]

Economic Analysis: Cost vs. Availability[1]

Synthesis Difficulty
  • 3-Me-His: Direct methylation of histidine is thermodynamically controlled and favors the

    
     position (sterically less hindered).[1] Thus, Boc-His(3-Me)-OH is easier to manufacture and generally cheaper.[1]
    
  • 1-Me-His: Accessing the

    
     position requires kinetic control or elaborate protection schemes (e.g., blocking 
    
    
    
    with Trityl, methylating
    
    
    , then deprotecting).[1] This multi-step process drives up the cost.
Market Price Comparison (Estimated Ratio)
  • Boc-His(3-Me)-OH: Baseline Cost (1x)[1]

  • Boc-His(1-Me)-OH: Premium Cost (3x - 5x)[1]

Recommendation: Use 3-Me-His for initial screening libraries due to lower cost, provided you control racemization.[1] Switch to 1-Me-His only if specific biological activity requires that isomer or if synthesis conditions (e.g., microwave) demand high stability.[1]

Biological Impact & Physicochemical Properties[1]

Methylation locks the imidazole ring into a single tautomer, distinct from the dynamic equilibrium of native histidine.

pKa and Hydrogen Bonding
  • Native Histidine: pKa ~6.0. Tautomerizes between

    
    -H and 
    
    
    
    -H.[1]
  • 3-Me-His (

    
    -Me):  The 
    
    
    
    is the hydrogen bond acceptor (pyridine-like).[1] The methyl group on
    
    
    prevents it from accepting protons, making
    
    
    the permanent "pyrrole-like" donor (if protonated?[1] No,
    
    
    -methyl group replaces H).[1]
    • Correction: In

      
      -methylimidazole, the methylated nitrogen is fixed. The other nitrogen is the basic site (pKa ~7.0).
      
    • 3-Me-His:

      
       is the basic site (acceptor).[1]
      
    • 1-Me-His:

      
       is the basic site (acceptor).[1]
      
Metabolic Stability

Both methylated histidines show increased resistance to proteolytic degradation compared to native histidine.

  • 3-Me-His: Naturally occurs in actin/myosin and is excreted in urine.[1][4] It is a biomarker for muscle wasting.

  • 1-Me-His: Found in Anserine (

    
    -alanyl-
    
    
    
    -methylhistidine), a potent antioxidant found in skeletal muscle.[1] Peptides containing 1-Me-His often exhibit improved antioxidant profiles and metabolic stability.[1]

Experimental Protocol: Coupling Boc-His(3-Me)-OH

Because Boc-His(3-Me)-OH is prone to racemization, the following protocol is recommended to minimize D-isomer formation.

Reagents:

  • Boc-His(3-Me)-OH (3.0 eq)[1]

  • HATU (2.9 eq) or DIC/Oxyma (Preferred for lower racemization)[1]

  • DIPEA (6.0 eq)[1]

  • Solvent: DMF/NMP[1]

Step-by-Step:

  • Pre-activation (Critical): Dissolve Boc-His(3-Me)-OH and Oxyma (or HOAt) in DMF.[1] Chill to 0°C.

  • Activation: Add DIC (or HATU/DIPEA) to the chilled solution. Activate for exactly 2 minutes . Do not pre-activate for longer periods as this increases racemization.

  • Coupling: Add the activated mixture immediately to the resin-bound amine.

  • Reaction: Allow to react for 45–60 minutes at room temperature. Do not heat.

  • Wash: Wash resin thoroughly with DMF (3x) and DCM (3x).

Decision Matrix

DecisionTree Start Select Histidine Methyl Derivative BioAct Biological Target Requirement? Start->BioAct Budget Is Budget the Primary Constraint? Synthesis Synthesis Method? Budget->Synthesis No (Performance Priority) Result3Me Choose Boc-His(3-Me)-OH (Use Low-Temp Coupling) Budget->Result3Me Yes (Low Cost) Synthesis->Result3Me Room Temp / Manual Result1Me Choose Boc-His(1-Me)-OH (High Stability/Premium) Synthesis->Result1Me Microwave / High Temp BioAct->Budget No Specific Bio Requirement BioAct->Result3Me Need Catabolic Marker (Muscle Waste) BioAct->Result1Me Need Anserine Mimic (Antioxidant)

Figure 2: Selection workflow for determining the appropriate histidine derivative.

References

  • IUPAC-IUB Joint Commission on Biochemical Nomenclature. "Nomenclature and Symbolism for Amino Acids and Peptides." European Journal of Biochemistry, vol. 138, no. 1, 1984, pp. 9-37.[1] Link[1]

  • Mergler, M., et al. "The Aspartimide Problem in Fmoc-based SPPS. Part I." Journal of Peptide Science, vol. 9, no. 1, 2003, pp. 36-52.[1] (Discusses general racemization mechanisms relevant to His). Link[1]

  • BenchChem. "Comparative Guide to Racemization Levels of Fmoc-His(3-Me)-OH and Fmoc-His(Boc)-OH." BenchChem Technical Guides, 2025. Link[1]

  • Tůma, P., et al. "Determination of 3-methylhistidine and 1-methylhistidine in untreated urine samples by capillary electrophoresis." Journal of Chromatography B, vol. 821, no. 1, 2005, pp. 53-59.[1] Link

  • Li, Z., et al. "Quantification of Nτ-Methylhistidine and Nπ-Methylhistidine in Chicken Plasma by Liquid Chromatography–Tandem Mass Spectrometry." Journal of Poultry Science, vol. 60, no. 3, 2023. Link

Sources

Safety Operating Guide

Navigating the Safe Handling of Boc-His(1-Me)-OH: A Guide to Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals handling Boc-His(1-Me)-OH. The following procedural guidance is designed to establish a comprehensive safety protocol, ensuring the well-being of laboratory personnel and the integrity of research.

Understanding the Hazard Profile: A Synthesis of Related Compounds

Boc-His(1-Me)-OH is a derivative of the amino acid L-histidine, featuring a tert-butyloxycarbonyl (Boc) protecting group on the alpha-amino group and a methyl group on the imidazole ring. To ascertain its potential hazards, we can analyze the safety information for structurally similar molecules:

  • Boc-Protected Amino Acids: Generally, Boc-protected amino acids are considered stable compounds. However, some may cause irritation upon contact with skin or eyes, and their dust can be irritating to the respiratory tract. For instance, (tert-Butoxycarbonyl)-L-histidine is associated with GHS hazard statements indicating it may cause skin irritation, serious eye irritation, and respiratory irritation[1].

  • Histidine: L-histidine itself is a naturally occurring amino acid and is generally considered non-hazardous under GHS classifications[2][3].

  • 1-Methylhistidine: This compound is primarily known as a biomarker for meat consumption and is not considered to be inherently harmful[4][5].

Based on this analysis, it is prudent to treat Boc-His(1-Me)-OH as a compound that may cause skin, eye, and respiratory irritation. The primary routes of exposure are inhalation of the powder, dermal contact, and accidental ingestion.

Core Personal Protective Equipment (PPE) Requirements

A multi-layered approach to PPE is essential to minimize exposure. The following table outlines the minimum and recommended PPE for handling Boc-His(1-Me)-OH in a laboratory setting.

PPE CategoryMinimum RequirementRecommended for Enhanced Safety
Eye Protection Safety glasses with side shieldsChemical splash goggles
Hand Protection Nitrile glovesDouble-gloving with nitrile gloves
Body Protection Laboratory coatChemical-resistant laboratory coat
Respiratory Protection Not generally required for small quantities in a well-ventilated areaNIOSH-approved respirator with a particulate filter (e.g., N95) when handling larger quantities or if dust generation is likely

Procedural Guidance: From Handling to Disposal

Adherence to standardized procedures is critical for consistent safety. The following step-by-step protocols for PPE usage and waste disposal are designed to be clear, concise, and directly applicable to daily laboratory operations.

Donning and Doffing of PPE: A Sequential Approach

Proper donning and doffing of PPE prevent the transfer of contaminants. The following workflow illustrates the correct sequence.

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence d1 1. Lab Coat d2 2. Respirator (if required) d1->d2 d3 3. Eye Protection d2->d3 d4 4. Gloves d3->d4 f1 1. Gloves f2 2. Lab Coat f1->f2 f3 3. Eye Protection f2->f3 f4 4. Respirator (if required) f3->f4

Caption: Sequential workflow for donning and doffing Personal Protective Equipment.

Operational Plan: Handling Boc-His(1-Me)-OH
  • Preparation:

    • Ensure the work area, typically a chemical fume hood, is clean and uncluttered.

    • Verify that all necessary PPE is available and in good condition.

    • Have spill containment materials readily accessible.

  • Handling:

    • Wear the appropriate PPE as outlined in the table above.

    • When weighing and transferring the solid material, do so in a manner that minimizes dust generation.

    • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Post-Handling:

    • Decontaminate the work surface with an appropriate solvent.

    • Follow the proper doffing procedure for PPE.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan: Managing Contaminated Waste

Proper segregation and disposal of chemical waste are crucial for environmental protection and laboratory safety.

  • Solid Waste:

    • All disposable items contaminated with Boc-His(1-Me)-OH, such as gloves, weighing paper, and pipette tips, should be placed in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste:

    • Solutions containing Boc-His(1-Me)-OH should be collected in a labeled hazardous waste container.

    • Do not dispose of solutions down the drain.

  • Empty Containers:

    • Empty containers that held Boc-His(1-Me)-OH should be triple-rinsed with a suitable solvent. The rinsate should be collected as hazardous liquid waste.

Always adhere to your institution's specific guidelines for hazardous waste disposal.

Engineering Controls and Hygiene Measures

Beyond PPE, a safe laboratory environment relies on robust engineering controls and consistent hygiene practices.

  • Ventilation: All handling of Boc-His(1-Me)-OH should be performed in a well-ventilated area, preferably within a certified chemical fume hood.[6]

  • Eye Wash and Safety Shower: An accessible and operational eye wash station and safety shower are mandatory in any laboratory where chemicals are handled.

  • Personal Hygiene: Avoid eating, drinking, or applying cosmetics in the laboratory. Wash hands thoroughly before leaving the laboratory.

By integrating these comprehensive safety measures into your standard operating procedures, you can effectively mitigate the risks associated with handling Boc-His(1-Me)-OH, fostering a secure and productive research environment.

References

  • AAPPTec, LLC. (n.d.). Safety Data Sheet: Boc-His(Trt)-OH. Retrieved from [Link]

  • Chemsrc. (2025). n(alpha) n-(im)-di-boc-l-histidine | CAS#:17791-51-4. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: L-Histidine. Retrieved from [Link]

  • PubChem. (n.d.). (tert-Butoxycarbonyl)-L-histidine. Retrieved from [Link]

  • Rupa Health. (n.d.). 1-Methylhistidine. Retrieved from [Link]

  • Nandhini, K. P., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Retrieved from [Link]

  • Google Patents. (n.d.). EP0061933A2 - Histidine protection.
  • National Institutes of Health. (2025). Directed synthesis of N1/N3-histidine modified by 2-hydroxyethylthioethyl and identification in sulfur mustard-exposed plasma. Retrieved from [Link]

  • Instalab. (n.d.). 1-Methylhistidine (1-MH). Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.